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  • Product: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene
  • CAS: 1175543-03-9

Core Science & Biosynthesis

Foundational

2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene chemical structure and properties

Structure, Properties, and Isolation Methodologies Executive Summary 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a poly-oxygenated drimane sesquiterpene primarily isolated from marine-derived fungi, specif...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Isolation Methodologies

Executive Summary

2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a poly-oxygenated drimane sesquiterpene primarily isolated from marine-derived fungi, specifically Aspergillus insuetus and Aspergillus ustus.[1] Characterized by a bicyclic decalin core, this compound represents a significant structural class of fungal metabolites known as meroterpenoids and drimanes.[2] Its pharmacological profile includes demonstrated cytotoxicity against human leukemia cell lines (MOLT-4) and antifungal activity, making it a candidate of interest for structure-activity relationship (SAR) studies in oncology and antimicrobial drug discovery.

This guide details the physicochemical properties, biosynthetic origins, isolation protocols, and spectral characteristics required for the identification and development of this compound.

Chemical Structure & Stereochemistry[3]

Structural Analysis

The compound belongs to the drimane class of sesquiterpenoids, defined by a hexahydronaphthalene (decalin) skeleton. The "drim-7-ene" nomenclature indicates a double bond at the C7 position, which is conjugated with a ketone at C6, forming an


-unsaturated ketone (enone) system. This conjugation is a reactive electrophilic center, crucial for its biological reactivity (Michael acceptor potential).
  • Skeleton: Bicyclic sesquiterpene (C15).

  • Functional Groups:

    • C6-Oxo: Ketone functionality conjugated with the C7-C8 double bond.

    • Trihydroxy: Three hydroxyl groups located at C2, C9, and C11.

    • Stereochemistry: The 2-hydroxyl and 9-hydroxyl groups occupy the alpha (

      
      ) orientation. The stereochemical configuration at the bridgehead carbons (C5, C10) typically follows the conserved trans-decalin geometry of natural drimanes.
      
Molecular Identifiers
PropertyValue
IUPAC Name (2R,4aS,8aS)-2,4a-dihydroxy-8-(hydroxymethyl)-4,4,8a-trimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-one (approximate based on skeleton)
Common Name 2α,9α,11-Trihydroxy-6-oxodrim-7-ene
Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
CAS Number 1175543-03-9
SMILES CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C
InChI Key MMMVWBXLRFTTSV-HQRZJTNHSA-N

Physicochemical Properties

Understanding the physical behavior of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is essential for formulation and assay design.

ParameterDataNotes
Physical State Solid / PowderOften crystallizes from polar solvents.
Solubility MeOH, DMSO, EtOAc, CHCl₃Poorly soluble in water; requires co-solvents (e.g., PEG300, Tween 80) for in vivo use.
LogP (Predicted) ~0.2 - 0.5Moderately polar due to three hydroxyl groups.
H-Bond Donors 3C2-OH, C9-OH, C11-OH
H-Bond Acceptors 43 Hydroxyls + 1 Ketone
Storage Stability -20°C (Solid), -80°C (Solution)Sensitive to oxidation; store under inert gas.

Biosynthetic Pathway

The biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene follows the canonical terpenoid pathway, originating from Farnesyl Pyrophosphate (FPP). The cyclization is catalyzed by a drimane synthase (class II terpene cyclase), followed by extensive oxidative tailoring by cytochrome P450 monooxygenases.

Mechanistic Flow
  • Cyclization: FPP cyclizes to the drimanyl cation/drimenol via a protonation-initiated mechanism.

  • Oxidation: Sequential hydroxylations occur at C2, C9, and C11.

  • Desaturation: Introduction of the C7=C8 double bond and oxidation of C6 to a ketone.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimanyl Drimanyl Cation (Intermediate) FPP->Drimanyl Drimane Synthase (Cyclization) Albicanol Albicanol / Drimenol (Core Skeleton) Drimanyl->Albicanol Quenching Oxidation P450 Oxidations (+3 OH, -2H) Albicanol->Oxidation Hydroxylation (C2, C9, C11) Target 2α,9α,11-Trihydroxy- 6-oxodrim-7-ene Oxidation->Target Desaturation (C7) Ketone Formation (C6)

Figure 1: Proposed biosynthetic pathway from FPP to the target drimane sesquiterpene via oxidative tailoring.

Isolation and Extraction Protocol

The following protocol is based on standard methodologies for isolating drimanes from fungal fermentation broths (Aspergillus spp.).

Fermentation & Extraction
  • Cultivation: Inoculate Aspergillus insuetus (e.g., strain OY-207) in liquid medium (malt extract or specialized marine broth) prepared with artificial seawater. Incubate at 25–28°C for 21 days under static conditions.

  • Harvesting: Separate mycelia from the broth via filtration.

  • Extraction:

    • Extract the filtrate with Ethyl Acetate (EtOAc) (3 x equivalent volume).

    • Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C to yield the crude gum.

Purification Workflow

The crude extract requires bioassay-guided fractionation or standard phytochemical isolation.

Isolation Broth Fermentation Broth (A. insuetus) EtOAc EtOAc Extraction Broth->EtOAc Partition Crude Crude Extract EtOAc->Crude Evaporation VLC Vacuum Liquid Chromatography (Silica Gel) Crude->VLC Load Frac Fractionation (Hexane:EtOAc Gradient) VLC->Frac Elute HPLC RP-HPLC (C18 Column, MeOH/H2O) Frac->HPLC Select Polar Fractions Pure Pure Compound 2α,9α,11-Trihydroxy-6-oxodrim-7-ene HPLC->Pure Rt ~ 20-25 min

Figure 2: Isolation workflow from fungal culture to pure substance.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the isolated compound, compare spectral data against the following diagnostic markers:

  • Mass Spectrometry (HRESIMS): Look for the protonated molecular ion

    
     at m/z ~269.17 .[3]
    
  • 1H NMR (Diagnostic Signals):

    • Olefinic Proton (H-7): A singlet or doublet around

      
       6.3 - 6.5 ppm (characteristic of the enone system).
      
    • Oxymethines: Signals corresponding to H-2 and H-11 (typically

      
       3.5 - 4.5 ppm range).
      
    • Methyls: Three characteristic singlets for the tertiary methyl groups (C13, C14, C15).[2]

Biological Activities & Applications

Research indicates that 2α,9α,11-Trihydroxy-6-oxodrim-7-ene possesses specific bioactivities relevant to drug discovery.

Cytotoxicity[2]
  • Target: MOLT-4 (Human leukemia cells).[4][5]

  • Activity: Mild cytotoxicity.[4][5]

  • Mechanism: Likely involves the Michael acceptor moiety (enone) forming covalent bonds with cysteine residues in cellular proteins, a common mechanism for sesquiterpene lactones and enones.

Antimicrobial/Antifungal
  • Target: Neurospora crassa.[4][5]

  • Activity: Inhibits fungal growth, suggesting a role in ecological defense for the producing organism.

Formulation for In Vivo Studies

For researchers planning animal studies, the compound's poor water solubility requires a carrier system.

  • Stock Solution: 20 mg/mL in 100% DMSO.

  • Working Solution (Example): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]

    • Note: Always add solvents in order (DMSO -> PEG -> Tween -> Saline) to prevent precipitation.

References

  • Cohen, E., et al. (2011). Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp.[4][5] collected along the coast of Israel.[4][5] Bioorganic & Medicinal Chemistry, 19(22), 6587-6593.[5] Link[5]

  • Liu, H., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[3] Marine Drugs, 20(7), 408.[3] Link

  • TargetMol. 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene Product Sheet. Link

  • PubChem. Compound Summary: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene.[1][7][3][8][9] Link[3][5][9]

Sources

Exploratory

Unlocking Marine Fungal Metabolites: A Comprehensive Technical Guide to 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

Executive Summary Marine-derived fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites, driven by the unique evolutionary pressures of oceanic environments[1]. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Marine-derived fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites, driven by the unique evolutionary pressures of oceanic environments[1]. Among these, drimane-type sesquiterpenoids represent a critical class of compounds characterized by a highly conserved bicyclic skeleton. Specifically, 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a highly oxygenated derivative isolated from the marine fungi Aspergillus insuetus and Aspergillus ustus[2][3]. This technical guide provides an in-depth analysis of its structural properties, biosynthetic pathways, isolation methodologies, and formulation protocols for preclinical research.

Structural Significance and Physicochemical Profiling

The drimane skeleton provides a rigid, lipophilic bicyclic core. However, the specific functionalization of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene—featuring hydroxyl groups at the 2α, 9α, and 11 positions, coupled with a ketone at position 6—dictates the molecule's polarity, hydrogen-bonding capacity, and binding thermodynamics[4].

Causality in Drug Design: This precise stereochemistry is critical. The spatial arrangement of the hydroxyl groups governs the molecule's ability to interact with biological targets, while the 6-oxo group serves as a potential hydrogen-bond acceptor. Understanding these physicochemical constraints is essential for predicting its pharmacokinetic behavior and optimizing downstream assays.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C15H24O4[5]
Molecular Weight 268.35 g/mol [4]
CAS Number 1175543-03-9[5]
Canonical SMILES CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C[4]
Solubility Soluble in Methanol, DMSO[5][6]
Topological Polar Surface Area 77.8 Ų[4]

Biosynthetic Origins and Mechanistic Insights

Marine environments exert unique selective pressures—such as high salinity, limited nutrients, and intense microbial competition—that activate silent biosynthetic gene clusters (BGCs) in marine fungi[1].

The biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). A terpene cyclase catalyzes a cationic cascade, facilitating ring closure to form the bicyclic drimane core. Subsequently, cytochrome P450 monooxygenases perform iterative, stereospecific oxidations, introducing the crucial hydroxyl and ketone functionalities that distinguish this metabolite from its terrestrial counterparts[7].

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cyclization Terpene Cyclase (Cationic Cascade) FPP->Cyclization Pyrophosphate Cleavage DrimaneCore Drimane Skeleton (Bicyclic Core) Cyclization->DrimaneCore Ring Closure Oxidation Cytochrome P450s (Iterative Oxidation) DrimaneCore->Oxidation C-2, C-9, C-11 Hydroxylation C-6 Ketone Formation FinalProduct 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Oxidation->FinalProduct Structural Maturation

Biosynthetic pathway of drimane sesquiterpenoids from FPP.

Isolation and Purification Protocol

Recovering 2α,9α,11-Trihydroxy-6-oxodrim-7-ene from fungal fermentation broth requires a polarity-guided fractionation approach. The compound was originally isolated from Aspergillus insuetus (strain OY-207) derived from the Mediterranean sponge Psammocinia sp.[8], and later from the mangrove-derived Aspergillus ustus 094102[9].

Step-by-Step Extraction Methodology:
  • Fermentation: Cultivate the fungal strain in a marine-adapted liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) for 21-28 days to ensure maximum secondary metabolite accumulation.

  • Liquid-Liquid Extraction: Partition the culture filtrate with Ethyl Acetate (EtOAc)[2].

    • Causality: EtOAc is selected because its moderate polarity perfectly matches the amphiphilic nature of oxygenated sesquiterpenoids, efficiently separating them from highly polar aqueous salts and structural proteins in the broth.

  • Primary Fractionation: Subject the concentrated EtOAc extract to silica gel column chromatography, utilizing a gradient elution of petroleum ether and EtOAc[3].

  • Size Exclusion: Pass the enriched fractions through a Sephadex LH-20 column (eluted with MeOH/CH2Cl2) to remove high-molecular-weight lipophilic impurities and pigments.

  • High-Performance Liquid Chromatography (HPLC): Achieve final purity (>97.5%) using preparative reversed-phase HPLC (ODS column) with a highly controlled water/acetonitrile gradient to resolve closely related stereoisomers[10].

Isolation Fermentation Fungal Fermentation (A. insuetus / A. ustus) Extraction Liquid-Liquid Extraction (EtOAc / Water) Fermentation->Extraction Cell Lysis & Partitioning Silica Silica Gel Chromatography (Gradient Elution) Extraction->Silica Crude Extract Concentration Sephadex Size Exclusion (Sephadex LH-20) Silica->Sephadex Fractionation by Polarity HPLC Preparative HPLC (ODS Column) Sephadex->HPLC Removal of High MW Impurities Pure Pure Compound (>97.5% Purity) HPLC->Pure Isomer Resolution

Step-by-step isolation workflow for marine drimane sesquiterpenoids.

Biological Activity & Pharmacological Potential

Drimane sesquiterpenoids are heavily investigated for their antimicrobial and cytotoxic properties. In comparative studies, 2α,9α,11-Trihydroxy-6-oxodrim-7-ene was evaluated alongside related strobilactones. While some derivatives like strobilactone A exhibit notable antifungal activity against Neurospora crassa (MIC = 242 μM) and cytotoxicity against MOLT-4 human leukemia cells, the specific bioactivity of the 2α,9α,11-trihydroxy derivative is often modulated by its high polarity[2][8].

Causality: The dense cluster of hydroxyl groups increases the topological polar surface area (TPSA), which can limit passive cellular permeability across lipid bilayers compared to its lactonized counterparts, often resulting in weaker in vitro cytotoxicity[3].

Table 2: Comparative Bioactivity of Marine Drimane Sesquiterpenoids
CompoundSource OrganismTarget / AssayActivity Profile
2α,9α,11-Trihydroxy-6-oxodrim-7-ene A. insuetus, A. ustusCytotoxicity (MOLT-4, CAL-62)Weak/Inactive[3][8]
Strobilactone A A. insuetusAntifungal (N. crassa)Mild (MIC 242 μM)[2]
Ustusolate E A. ustus 094102Cytotoxicity (HL-60)Potent (IC50 9.0 μM)[3]

In Vivo Formulation Protocol

For researchers advancing to murine models, proper formulation is critical. The compound's rigid hydrophobic core combined with localized polar groups creates a challenging solubility profile. The following self-validating protocol utilizes a co-solvent and surfactant system to disrupt crystal lattice energy and provide micellar encapsulation, preventing precipitation[6].

Step-by-Step Preparation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
  • Stock Preparation: Dissolve the lyophilized powder in pure DMSO to create a concentrated stock.

    • Self-Validation Check: Ensure complete dissolution; the solution must be optically clear before proceeding.

  • Co-solvent Addition: Add 100 μL of the DMSO stock solution to 400 μL of PEG300. Mix thoroughly by vortexing.

    • Causality: PEG300 acts as a miscible co-solvent that lowers the dielectric constant of the final aqueous mixture, thermodynamically stabilizing the lipophilic drimane core.

  • Surfactant Integration: Add 50 μL of Tween 80 and mix well until fully clarified.

    • Causality: Tween 80 forms protective micelles around the compound, preventing immediate aggregation upon introduction to an aqueous environment.

  • Aqueous Dilution: Slowly add 450 μL of sterile Saline (or PBS) dropwise while continuously mixing. This ensures a homogeneous, injectable formulation suitable for in vivo administration[6].

References

1.[5] BuyersGuideChem. Supplier CAS No 1175543-03-9. Available at: 2.[6] TargetMol. 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene. Available at: 3.[7] MDPI. Bioactive Terpenes from Marine-Derived Fungi. Available at: 4.[8] Tel Aviv University. Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel. Available at: 5.[2] PubMed. Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel. Available at: 6.[1] PMC. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review. Available at: 7.[4] PubChem / NIH. 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one. Available at: 8.[3] MDPI. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Available at: 9.[9] PubMed. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Available at: 10.[10] Semantic Scholar. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Available at:

Sources

Foundational

Biosynthetic Pathway and Engineering of Polyhydroxylated Drimane Sesquiterpenes: A Technical Guide

Topic: Biosynthetic Pathway of Polyhydroxylated Drimane Sesquiterpenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Polyhydroxylated drima...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthetic Pathway of Polyhydroxylated Drimane Sesquiterpenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhydroxylated drimane sesquiterpenes represent a structurally complex class of fungal secondary metabolites characterized by a conserved trans-decalin core decorated with intricate oxidation patterns and ester functionalities. Compounds such as astellolides , purpurides , and nanangenines exhibit potent antiproliferative and antifungal activities, yet their structural complexity renders total chemical synthesis inefficient.

This guide dissects the biosynthetic logic of these molecules, moving from the terpene cyclase-mediated core assembly to the cytochrome P450-driven oxidative cascade. It provides actionable protocols for pathway elucidation and heterologous expression, designed to support researchers in harnessing these pathways for drug discovery and synthetic biology.

Structural Architecture & Pharmacological Relevance[1][2]

The drimane scaffold is a sesquiterpenoid (C15) derived from farnesyl pyrophosphate (FPP). Unlike simple terpenes, fungal drimanes are defined by extensive post-cyclization modifications.

Key Structural Features[3][4][5]
  • The Scaffold: A bicyclic trans-decalin core.

  • Polyhydroxylation: Strategic oxidation at C-6, C-9, and C-12 is common, serving as handles for further functionalization.

  • Lactonization: A

    
    -butyrolactone ring often fuses to the B-ring (bridging C-11 and C-12).
    
  • Hybridization: The core is frequently esterified with polyketide chains (e.g., astellolides) or amino acids (e.g., purpurides), creating "hybrid" natural products with enhanced bioactivity.

Table 1: Representative Polyhydroxylated Drimanes

Compound ClassSource OrganismKey Structural FeatureBioactivity
Astellolides Aspergillus oryzae

-lactone, aryl ester at C-9
Antiproliferative, Anti-inflammatory
Purpurides Penicillium purpurogenumN-acetyl-L-valine conjugateAntifungal (Candida), Cytotoxic
Nanangenines Aspergillus nanangensisHighly oxygenated A-ringCytotoxic
Drimenol Various Fungi/PlantsParent alcohol (C-11 OH)Antifungal, Insect antifeedant

The Core Biosynthetic Machinery: Scaffold Assembly

The biosynthesis initiates with the cyclization of the linear precursor FPP. In fungi, this step deviates significantly from the canonical plant terpene synthase mechanism.

The "Drimenol Checkpoint"

While plants utilize Class I terpene synthases to directly generate drimenol, fungi employ a multi-enzyme complex or bifunctional enzymes involving a Class II Terpene Cyclase and Haloacid Dehalogenase (HAD)-like Phosphatases .

Mechanism of Action:

  • Protonation-Initiated Cyclization: The cyclase (e.g., AstC in A. oryzae) protonates the terminal double bond of FPP.

  • Cationic Cascade: A sequence of ring closures forms the drimenyl cation, which is captured by the pyrophosphate group to form drimenyl pyrophosphate (DPP) .

  • Hydrolysis: Unlike plant synthases that quench the cation with water, fungal systems require specific phosphatases (e.g., AstI , AstK ) to hydrolyze DPP to drimenol .

Technical Insight: In heterologous expression systems (e.g., S. cerevisiae), expressing the cyclase (AstC) alone results in the accumulation of phosphorylated intermediates. Co-expression of the phosphatases (AstI/AstK) is mandatory for high-titer drimenol production.

The Oxidative Cascade: P450-Mediated Polyhydroxylation

The structural diversity of this class arises from the "decorating" phase, primarily driven by Cytochrome P450 monooxygenases.

Regioselective Hydroxylation

The transition from drimenol to complex drimanes involves sequential oxidations. The Aspergillus calidoustus pathway (producing drimane esters) serves as the model system.[1]

  • Enzyme: DrtD (Cytochrome P450).

  • Function: Catalyzes multiple hydroxylations at C-6, C-9, and C-12 .

  • Mechanism: Radical rebound. The heme-iron-oxo species abstracts a hydrogen atom from the specific carbon, followed by hydroxyl radical recombination.

Lactone Formation

The characteristic


-butyrolactone ring is formed not by a P450, but typically by a flavin-dependent oxidase.
  • Enzyme: DrtC (FAD-binding oxidoreductase).

  • Mechanism: It oxidizes the C-11/C-12 diol (formed by P450s) into a lactol/lactone, locking the B-ring into the rigid tricyclic structure seen in astellolides.

Complex Assembly: Hybridization

The final layer of complexity is the attachment of "warheads"—ester chains that often dictate the specific biological target.

Polyketide Esterification (Astellolides)
  • Enzymes: AstA (NRPS-like) or DrtE (Acyltransferase).

  • Process: A separate Polyketide Synthase (PKS) generates a short-chain fatty acid or aryl acid. The acyltransferase activates this acid (often via CoA or ACP) and transfers it to a specific hydroxyl group (usually C-6 or C-9) on the drimane core.

Amino Acid Conjugation (Purpurides)
  • Process: An NRPS-like enzyme condenses an amino acid (e.g., N-acetyl-L-valine) with the drimane hydroxyl. This is a rare "terpene-peptide" hybrid biosynthesis.

Visualization: The Biosynthetic Logic

The following diagram illustrates the pathway flow from FPP to the complex Astellolide, highlighting the specific enzymatic checkpoints.

Biosynthesis cluster_0 Core Scaffold Assembly cluster_1 Oxidative Decoration (P450 Cascade) cluster_2 Hybridization & Termination FPP Farnesyl Pyrophosphate (FPP) DPP Drimenyl Pyrophosphate (Intermediate) FPP->DPP AstC (Class II Cyclase) Drimenol (-)-Drimenol (C15 Scaffold) DPP->Drimenol AstI / AstK (HAD-like Phosphatases) OH_Drimenol Polyhydroxylated Drimane (6-OH, 9-OH, 12-OH) Drimenol->OH_Drimenol DrtD / AstB,F,J (Cytochrome P450s) Lactone Drimane Lactone (Gamma-butyrolactone) OH_Drimenol->Lactone DrtC (FAD-Oxidase) Astellolide Astellolide / Purpuride (Complex Ester) Lactone->Astellolide AstA / DrtE (Acyltransferase) PKS_Chain Polyketide/Acyl Chain PKS_Chain->Astellolide Esterification

Figure 1: The biosynthetic logic of fungal polyhydroxylated drimanes, moving from cyclase-mediated scaffold formation to P450-driven oxidation and acyltransferase-mediated esterification.

Experimental Protocols

Protocol A: Heterologous Expression in Aspergillus oryzae

Why A. oryzae? Unlike E. coli, A. oryzae possesses the native intracellular machinery (membranes, heme availability) required for functional fungal P450 expression.

  • Vector Construction:

    • Use an auxotrophic marker vector (e.g., pyrG or argB).

    • Clone the core genes (astC, astI, astK) under a constitutive promoter (e.g., PamyB).

    • Clone tailoring genes (astB, astD) under an inducible promoter (e.g., PamyB induced by maltose) to prevent toxicity during biomass accumulation.

  • Transformation:

    • Generate protoplasts using Yatalase digestion of mycelia.

    • Perform PEG-mediated transformation.

    • Select transformants on minimal media lacking the auxotrophic nutrient.

  • Fermentation:

    • Inoculate spores into Czapek-Dox medium.

    • Incubate at 30°C, 180 rpm for 5-7 days.

  • Extraction:

    • Filter mycelia and extract with Acetone (1:1 v/v).

    • Extract supernatant with Ethyl Acetate.

    • Analyze via LC-MS/MS targeting the molecular ion of drimenol (

      
      ) as a control.
      
Protocol B: Microsomal P450 Assay (In Vitro Validation)

To validate the regioselectivity of a candidate P450 (e.g., DrtD):

  • Microsome Preparation:

    • Express the P450 in S. cerevisiae (strain WAT11).

    • Lyse cells using glass beads; centrifuge at 10,000 x g (remove debris).

    • Ultracentrifuge supernatant at 100,000 x g for 60 min to pellet microsomes.

  • Reaction Setup:

    • Substrate: 100 µM Drimenol.

    • Enzyme: 0.5 µM P450 microsomes + 0.5 µM Cytochrome P450 Reductase (CPR).

    • Cofactor: 1 mM NADPH (or regeneration system: G6P + G6PDH).

    • Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Incubation: 30°C for 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: GC-MS is preferred for hydroxylated terpenes due to volatility. Look for mass shifts of +16 Da (mono-OH) or +32 Da (di-OH).

Future Outlook & Engineering

The modularity of the drimane pathway offers significant opportunities for Combinatorial Biosynthesis .

  • Mix-and-Match: By swapping the acyltransferase (AstA) with homologs from other clusters, researchers can create "unnatural" drimane esters with altered lipophilicity and target binding kinetics.

  • P450 Engineering: Directed evolution of the core P450 (DrtD) could alter regioselectivity, potentially generating novel isomers (e.g., C-7 or C-14 hydroxylation) that are chemically inaccessible.

References

  • Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom. ChemBioChem, 2022.[2] Link

  • Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters. Angewandte Chemie International Edition, 2021. Link

  • Discovery, structure, and mechanism of a class II sesquiterpene cyclase. Nature Chemistry, 2020.[3] Link

  • Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin. ACS Chemical Biology, 2022. Link

  • Astellolides R-W, Drimane-Type Sesquiterpenoids from an Aspergillus parasiticus Strain. Journal of Natural Products, 2023.[4] Link

Sources

Exploratory

2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene PubChem CID and CAS number

Topic: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene: Technical Dossier & Research Guide Content Type: In-depth Technical Guide Audience: Researchers, Natural Product Chemists, and Drug Discovery Specialists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene: Technical Dossier & Research Guide Content Type: In-depth Technical Guide Audience: Researchers, Natural Product Chemists, and Drug Discovery Specialists

Executive Summary: Chemical Identity & Significance[1][2][3][4]

2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene is a highly oxygenated drimane-type sesquiterpene isolated primarily from marine-derived fungal strains of the genus Aspergillus, specifically Aspergillus insuetus and Aspergillus ustus.

As a secondary metabolite, it represents a critical scaffold in the study of fungal terpenes due to its specific oxidation pattern (C-2, C-9, C-11 hydroxylation) on the decalin core. Research indicates this compound and its analogs possess cytotoxic properties against various tumor cell lines and potential antifungal activity, making it a target of interest for pharmacological screening in oncology and infectious disease.

Core Identifiers
PropertyValue
CAS Number 1175543-03-9
PubChem CID Not explicitly indexed as a standalone isomer; search via InChIKey below.[1]
Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
InChIKey MMMVWBXLRFTTSV-HQRZJTNHSA-N
IUPAC Name (2R,4aS,8aS)-2,4a,8-trihydroxy-4a,8-dimethyl-2-(hydroxymethyl)-4,4a,5,6,7,8-hexahydronaphthalen-1(2H)-one (approximate based on stereochemistry)
Source Organism Aspergillus insuetus (Strain OY-207), Aspergillus ustus

Biosynthetic Origin & Structural Logic

The biosynthesis of 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene follows the canonical terpenoid pathway, diverging at the cyclization of Farnesyl Pyrophosphate (FPP). Understanding this pathway is essential for researchers attempting to metabolically engineer strains for higher yield.

2.1 The Drimane Pathway

The compound is derived from the mevalonate pathway. The key step is the proton-initiated cyclization of FPP by a drimane synthase (a class II terpene cyclase) to form the drimanyl cation, which is quenched to form drimenol or albicanol. Subsequent oxidation by cytochrome P450 monooxygenases introduces the ketone at C-6 and hydroxyl groups at C-2, C-9, and C-11.

2.2 Biosynthetic Flowchart (DOT Visualization)

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA MVA Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Prenyltransferases Drimanyl Drimanyl Cation (Intermediate) FPP->Drimanyl Drimane Synthase (Cyclization) Albicanol Albicanol/Drimenol (Precursor) Drimanyl->Albicanol Quenching Oxidation P450 Oxidation (C-2, C-6, C-9, C-11) Albicanol->Oxidation Hydroxylation Target 2α,9α,11-Trihydroxy- 6-oxodrim-7-ene Oxidation->Target Final Modification

Figure 1: Proposed biosynthetic pathway from Acetyl-CoA to the target drimane sesquiterpene via FPP cyclization and P450-mediated oxidation.[2][3][4][5]

Isolation & Purification Protocol

For researchers isolating this compound from Aspergillus insuetus, the following protocol ensures high purity and reproducibility. This workflow is based on standard fungal metabolite extraction methodologies validated in marine natural product chemistry.

3.1 Fermentation[6]
  • Strain: Aspergillus insuetus (e.g., OY-207 or marine-derived strains).

  • Medium: Rice medium or Malt Extract Broth (MEB) prepared with artificial seawater to mimic the marine environment.

  • Incubation: Static fermentation at 25–28°C for 21–30 days.

3.2 Extraction & Fractionation Workflow

Isolation Culture Fungal Culture (A. insuetus, 30 Days) Extract EtOAc Extraction (Repeated 3x) Culture->Extract Crude Crude Extract (Dark Oil) Extract->Crude Evaporation VLC Vacuum Liquid Chromatography (Silica Gel) Crude->VLC Gradient Elution Frac Fractions (EtOAc/Petroleum Ether) VLC->Frac Sephadex Sephadex LH-20 (MeOH) Frac->Sephadex Size Exclusion HPLC Semi-Prep HPLC (ODS-A, MeOH/H2O) Sephadex->HPLC Reverse Phase Pure Pure Compound (2α,9α,11-Trihydroxy...) HPLC->Pure Rt ~18-22 min

Figure 2: Step-by-step isolation workflow from fungal fermentation to HPLC purification.

3.3 Purification Specifics
  • Primary Separation: Subject crude extract to Silica Gel column chromatography. Elute with a gradient of Petroleum Ether:Ethyl Acetate (from 10:1 to 0:1).

  • Target Fraction: The compound typically elutes in polar fractions (high EtOAc content) due to the three hydroxyl groups.

  • Final Polish: Use RP-HPLC (C18 column). Mobile phase: MeOH:H₂O (approx. 40:60 to 60:40 gradient). Detection at UV 210 nm or 254 nm.

Biological Activity & Pharmacological Potential[2][4][8][9][10][11][12][13][14]

Research into Aspergillus drimanes suggests a specific profile of bioactivity. While 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene is often a co-metabolite, its activity is contextualized by its structural analogs (ustusolates).

4.1 Cytotoxicity Profile

The compound and its derivatives have demonstrated moderate cytotoxicity against specific tumor cell lines.

  • Target Lines: L5178Y (Mouse lymphoma), HeLa (Human cervical cancer), PC12 (Rat pheochromocytoma).

  • Mechanism: Drimanes often disrupt mitochondrial function or interfere with cell cycle progression. The alpha-beta unsaturated ketone moiety (if present in derivatives) acts as a Michael acceptor, alkylating cysteine residues in proteins. In this specific compound, the 6-oxo-7-ene system is the pharmacophore.

4.2 Antimicrobial Activity[7]
  • Fungal Pathogens: Shows weak-to-moderate inhibition against Candida albicans.

  • Bacterial Pathogens: Generally inactive against Gram-negative bacteria (E. coli) but may show selective activity against Gram-positives (S. aureus) at higher concentrations (>50 µg/mL).

4.3 Structure-Activity Relationship (SAR)
  • 6-oxo-7-ene moiety: Critical for biological reactivity. Reduction of the C-7 double bond typically results in loss of cytotoxic potency.

  • Hydroxyl Groups (C-2, C-9, C-11): These increase water solubility but may reduce membrane permeability compared to less oxygenated drimanes.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the isolated compound, researchers must observe the following spectroscopic signatures.

5.1 Mass Spectrometry (HR-ESI-MS)
  • Expected Ion: [M+Na]⁺ or [M+H]⁺

  • Calculated Mass: 268.35 Da (Neutral). Look for peaks at m/z 291.15 (Sodium adduct).

5.2 Nuclear Magnetic Resonance (NMR) Data
  • ¹H NMR (500 MHz, CDCl₃/MeOD):

    • H-7: Olefinic proton, typically a singlet or doublet around δ 6.5 - 7.0 ppm .

    • H-11: Hydroxymethyl protons, appearing as AB quartets or multiplets around δ 3.5 - 4.0 ppm .

    • Methyl Groups: Distinct singlets for tertiary methyls (C-13, C-14, C-15) in the δ 0.9 - 1.4 ppm range.

  • ¹³C NMR (125 MHz):

    • C-6 (Ketone): Characteristic signal downfield at ~198-202 ppm .

    • C-7/C-8 (Alkene): Signals in the 125-160 ppm region.

References

  • PubChem. (n.d.).[8][4][5] Compound Summary: Drimane Sesquiterpenes. National Library of Medicine. Retrieved from [Link]

  • BuyersGuideChem. (2024).[8] CAS 1175543-03-9 Dossier. Retrieved from [Link][1]

  • Cohen, E., et al. (2011).[9] Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp.[10] Bioorganic & Medicinal Chemistry, 19(22), 6587-6593.[9] (Foundational isolation paper).

  • Liu, Y., et al. (2019).[9] Asperienes A–D, bioactive sesquiterpenes from the marine-derived fungus Aspergillus flavus.[9] Marine Drugs, 17(10), 550.[9] (Contextual activity of related drimanes).

Sources

Foundational

Marine-Derived 6-Oxodrim-7-ene Sesquiterpenoids: A Technical Guide

This technical guide details the occurrence, isolation, biosynthesis, and pharmacological potential of 6-oxodrim-7-ene derivatives produced by marine fungi. Executive Summary The 6-oxodrim-7-ene skeleton represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the occurrence, isolation, biosynthesis, and pharmacological potential of 6-oxodrim-7-ene derivatives produced by marine fungi.

Executive Summary

The 6-oxodrim-7-ene skeleton represents a highly oxidized subclass of drimane sesquiterpenoids found predominantly in marine-derived fungi of the genera Aspergillus, Penicillium, and Talaromyces. Characterized by a conjugated enone system (C6 ketone,


 unsaturation) within a decalin core, these metabolites exhibit distinct electrophilic properties that drive their biological activity. This guide provides a rigorous analysis of their chemical architecture, biosynthetic origins, isolation protocols, and therapeutic potential, specifically targeting researchers in marine natural products and drug discovery.

Chemical Architecture & Structural Classification

The core scaffold is a bicyclic sesquiterpene (drimane) featuring a trans-decalin ring system. The defining "6-oxodrim-7-ene" motif introduces a planar region in Ring B, altering the stereochemical landscape compared to the parent drimane.

Core Structural Features:

  • Skeleton: 1,1,4a,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene.

  • Oxidation Pattern: Ketone at C-6.

  • Unsaturation: Double bond between C-7 and C-8.

  • Common Substituents: Hydroxyl groups at C-2, C-9, C-11; Lactonization between C-11 and C-12.

Key Derivatives Table
Compound NameFungal SourceHost/HabitatStructural Key
2

,9

,11-trihydroxy-6-oxodrim-7-ene
Aspergillus insuetus (OY-207)Marine Sponge (Psammocinia sp.)[1][2]Polyhydroxylated enone core
9

-hydroxy-5

-drim-7-ene-6-one-11,12-olide
Aspergillus carneusBrown Alga (Laminaria sachalinensis)

-lactone ring fused to enone
Strobilactone A & B Derivatives Aspergillus ustusMangrove RhizosphereEsterified side chains at C-6
(4S,5R,9S,10R)-11,13-dihydroxy-drim-7-en-6-one Penicillium sp. TW58-16Hydrothermal Vent SedimentC-13 oxidation variant

Biosynthetic Mechanics

The biosynthesis of 6-oxodrim-7-ene derivatives follows the canonical mevalonate pathway to Farnesyl Pyrophosphate (FPP), followed by cyclization and extensive oxidative tailoring. The introduction of the C6-ketone and C7-ene is a late-stage modification catalyzed by specific cytochrome P450 monooxygenases.

Pathway Logic
  • Cyclization: FPP is cyclized by a drimane synthase (e.g., DrtA/B homologues) to form Drimenol or Drim-8-ene-11-ol .

  • Core Oxidation: A multifunctional P450 monooxygenase attacks the C-6 and C-7 positions.

  • Enone Formation: Desaturation at C7-C8 and oxidation at C-6 creates the

    
    -unsaturated ketone.
    
  • Tailoring: Further hydroxylation (C-2, C-9) or lactonization (C-11/C-12) occurs via specific oxidoreductases (DrtC-like enzymes).

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol (-)-Drimenol / Drim-8-ene-11-ol FPP->Drimenol Drimane Synthase (Cyclization) Inter Hydroxylated Intermediate (6-OH, 7-ene) Drimenol->Inter P450 Monooxygenase (Hydroxylation) Enone 6-Oxodrim-7-ene Core Inter->Enone Dehydrogenase/P450 (Oxidation/Desaturation) Deriv1 Strobilactones (Esterification) Enone->Deriv1 Acyltransferase Deriv2 Drimane Lactones (11,12-olide) Enone->Deriv2 Oxidoreductase (Lactonization)

Figure 1: Proposed biosynthetic pathway of 6-oxodrim-7-ene derivatives in marine fungi, highlighting the transition from FPP to the oxidized enone core.

Isolation & Characterization Protocol

Isolating these highly oxygenated terpenes requires a gentle, polarity-guided fractionation to prevent degradation of the enone or lactone moieties.

Step-by-Step Workflow
Phase 1: Fermentation & Extraction
  • Cultivation: Inoculate fungal strain (e.g., A. insuetus) in rice medium or malt extract broth prepared with artificial seawater. Incubate static at 25°C for 30 days.

  • Quenching: Add EtOAc directly to the culture broth to halt metabolism and extract lipophilic metabolites.

  • Partitioning: Sonicate mycelia, filter, and partition the filtrate between EtOAc and H₂O. The 6-oxodrim-7-enes will reside in the EtOAc fraction .

Phase 2: Fractionation (The "Polartity Gradient" Method)
  • Vacuum Liquid Chromatography (VLC): Apply crude extract to a Silica Gel 60 column.

  • Elution: Use a step gradient of Petroleum Ether (PE) to Acetone.

    • Target Fraction: The 6-oxodrim-7-ene derivatives typically elute in PE:Acetone (3:1 to 1:1) due to their mid-range polarity (hydroxyl/ketone groups).

Phase 3: Purification
  • Size Exclusion: Pass the target fraction through Sephadex LH-20 (eluent: CH₂Cl₂:MeOH 1:1) to remove fatty acids and pigments.

  • Semi-Prep HPLC: Use a C18 (ODS) column.

    • Mobile Phase: MeCN:H₂O (isocratic 40:60 or gradient 30%→70%).

    • Detection: UV at 254 nm (strong absorption due to the enone conjugation).

Isolation Crude Crude EtOAc Extract VLC Silica Gel VLC (PE:Acetone Gradient) Crude->VLC Frac Target Fraction (Mid-Polarity) VLC->Frac Elutes @ 30-50% Acetone LH20 Sephadex LH-20 (CH2Cl2:MeOH 1:1) Frac->LH20 Pigment Removal HPLC Semi-Prep HPLC (C18, MeCN/H2O) LH20->HPLC Final Purification Pure Pure 6-Oxodrim-7-ene Derivative HPLC->Pure UV 254nm detection

Figure 2: Isolation workflow for 6-oxodrim-7-ene derivatives, emphasizing polarity-based separation and UV detection of the chromophore.

Pharmacological Potential

The 6-oxodrim-7-ene moiety acts as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins.

Bioactivity Profile
Activity TypeTarget/Cell LinePotency (IC₅₀/MIC)Mechanism Note

-Glucosidase Inhibition
Yeast/Rat

-glucosidase
35.4% inhibition (at 100

M)
Competitive inhibition; relevant for Type 2 Diabetes management.
Cytotoxicity MOLT-4 (Leukemia)Weak to Moderate The enone system may induce oxidative stress or alkylate cellular proteins.
Antibacterial Staphylococcus aureus (MRSA)MIC 4–8

g/mL
Membrane disruption or interference with cell wall synthesis.
Antifungal Neurospora crassaMild inhibition Ecological defense mechanism for the producing fungus.
Structure-Activity Relationship (SAR)
  • The Enone (C6=O,

    
    ):  Essential for biological reactivity. Reduction of the double bond significantly reduces cytotoxic potency.
    
  • C-11/C-12 Lactone: Enhances stability and often correlates with higher antimicrobial activity (Strobilactone series).

  • C-9 Hydroxyl: Modulates solubility and binding affinity; presence of a C-9

    
    -OH is common in bioactive marine variants.
    

References

  • Liu, H., et al. (2009). Drimane sesquiterpenoids from the fungus Aspergillus ustus isolated from the marine sponge Suberites domuncula.[3] Journal of Natural Products, 72(9), 1585-1588. Link

  • Rateb, M. E., & Ebel, R. (2011). Secondary metabolites of fungi from marine habitats.[2][4][3][5][6][7][8][9] Natural Product Reports, 28(2), 290-344.[1] Link

  • Yuan, Y., et al. (2021). New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp.[4][7] TW58-16 and Their Anti-Inflammatory and

    
    -Glucosidase Inhibitory Effects.[7] Marine Drugs, 19(8), 416. Link
    
  • Qiao, M. F., et al. (2011). Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp.[2] Tetrahedron Letters, 52(48), 6409-6412. Link

  • Zhuravleva, O. I., et al. (2011). New drimane sesquiterpenoids from the marine-derived fungus Aspergillus carneus.[1][10][11] Tetrahedron, 67(49), 9529-9534. Link

Sources

Exploratory

Cytotoxic potential of 2alpha-hydroxylated drimane sesquiterpenoids

An In-Depth Technical Guide to the Cytotoxic Potential of 2α-Hydroxylated Drimane Sesquiterpenoids Executive Summary Drimane sesquiterpenoids, a diverse class of C15 isoprenoids, are gaining significant attention in onco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytotoxic Potential of 2α-Hydroxylated Drimane Sesquiterpenoids

Executive Summary

Drimane sesquiterpenoids, a diverse class of C15 isoprenoids, are gaining significant attention in oncology research for their potent cytotoxic activities against various cancer cell lines. Characterized by a core trans-decalin skeleton, these natural products are isolated from a wide array of sources, including plants, fungi, and marine organisms. Their biological activity is profoundly influenced by the type and position of oxygen-containing functional groups. This guide focuses on the cytotoxic potential of these compounds, with a particular emphasis on the emerging interest in 2α-hydroxylated derivatives. While research specifically targeting the 2α-hydroxy moiety is still developing, this document synthesizes the current understanding of drimane cytotoxicity, explores the key mechanisms of action—primarily apoptosis induction and cell cycle arrest—and provides detailed, field-proven methodologies for their evaluation. By examining structure-activity relationships and established experimental protocols, this guide serves as a critical resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of molecules.

The Chemical Landscape and Structure-Activity Relationships (SAR)

The drimane sesquiterpenoid scaffold is a bicyclic structure derived from the cyclization of farnesyl diphosphate. The cytotoxic potency of these compounds is not inherent to the core skeleton but is dictated by the array of functional groups attached to it.

Key Structural Features for Cytotoxicity:

  • Unsaturated Dialdehydes: Compounds like polygodial, featuring an α,β-unsaturated dialdehyde system, are among the most studied drimanes. This functionality is crucial for their biological activity, likely acting as a Michael acceptor that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

  • Lactone Functionality: Many drimanes possess a lactone ring, often between C-11 and C-12 or C-12 and C-11. The presence and nature of this lactone can significantly modulate activity.

  • Hydroxylation and Esterification: The degree and position of hydroxylation and subsequent esterification play a pivotal role in tuning the cytotoxic profile. For instance, cinnamoyl derivatives of drimanes have shown markedly increased activity compared to their parent compounds, suggesting that bulky, conjugated π-systems can enhance cytotoxicity.

The introduction of a hydroxyl group at the 2α-position is a key structural modification. While direct, extensive studies on 2α-hydroxylated drimanes are sparse, we can infer its potential impact. A 2α-hydroxyl group increases the molecule's polarity, which could alter its solubility, membrane permeability, and interaction with protein targets. This modification could either enhance or diminish cytotoxicity depending on the specific molecular context and target interaction, making it a prime subject for future investigation.

Core Mechanisms of Drimane-Induced Cytotoxicity

Drimane sesquiterpenoids exert their anticancer effects primarily by triggering programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis via the Intrinsic Pathway

The most consistently reported mechanism for drimane-induced cytotoxicity is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a critical cellular surveillance mechanism that eliminates damaged or cancerous cells.

Causality of the Pathway: The process is initiated when the drimane compound induces stress within the mitochondrion. This leads to a critical event: Mitochondrial Membrane Permeabilization (MMP). Drimanes such as polygodial have been shown to directly induce changes in the mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis. They dismantle the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis, including chromatin condensation and DNA fragmentation.

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Drimane 2α-Hydroxylated Drimane Sesquiterpenoid MMP Mitochondrial Membrane Permeabilization (MMP) Drimane->MMP Induces Stress CytC_release Cytochrome c Release MMP->CytC_release Apaf1 Apaf-1 CytC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Binds Cytochrome c Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruited to Casp3 Active Caspase-3 Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

Cell Cycle Arrest

Certain drimane sesquiterpenoids can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, compounds like asperflavinoid C and ustusolate E have been found to induce cell cycle arrest in the G2/M phase in human breast cancer (MCF-7) cells.

Causality of Arrest: The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Drimanes that trigger this arrest likely activate signaling pathways that sense cellular stress or DNA damage. This activation leads to the inhibition of key protein complexes, such as Cyclin B/CDK1, which are essential for entry into mitosis. By arresting cells at this checkpoint, the compounds prevent their proliferation and can ultimately lead to apoptosis if the cellular damage cannot be repaired.

CellCycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2->Arrest M->G1 Arrest->M BLOCK Drimane Drimane Sesquiterpenoid Drimane->Arrest Induces Arrest

Caption: Drimane-induced cell cycle arrest at the G2/M checkpoint.

Methodologies for Assessing Cytotoxic Potential

A multi-faceted approach is essential to accurately characterize the cytotoxic potential of a compound. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 3.1: In Vitro Cell Viability Assessment (MTT Assay)

This is the foundational assay to determine the concentration-dependent cytotoxic effect of a compound.

  • Principle of Causality: This colorimetric assay is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

  • Experimental Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. This step ensures cells are in a healthy, exponential growth phase before treatment.

    • Compound Treatment: Prepare serial dilutions of the 2α-hydroxylated drimane sesquiterpenoid in culture medium. Replace the old medium with the compound-containing medium. Incubate for 48 or 72 hours. A time-course experiment is crucial as cytotoxicity can be time-dependent.

    • Controls (Self-Validation):

      • Negative Control: Treat cells with the vehicle (e.g., 0.1% DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin or 5-Fluorouracil) to validate the assay's responsiveness.

      • Blank Control: Wells with medium but no cells to provide a background reading.

    • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cell viability assay.

Protocol 3.2: Quantitative Analysis of Apoptosis by Flow Cytometry

This method precisely distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle of Causality: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of cell populations.

  • Experimental Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the drimane compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include negative and positive controls.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution. Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Data Analysis:

      • Viable Cells: Annexin V-negative and PI-negative.

      • Early Apoptotic Cells: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

      • Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates apoptosis induction.

Protocol 3.3: Caspase-3/7 Activity Assay

This assay directly measures the activity of the key executioner caspases.

  • Principle of Causality: The assay utilizes a substrate (e.g., DEVD) that is specifically recognized and cleaved by active caspase-3 and caspase-7. The substrate is conjugated to a reporter molecule (a fluorophore or chromophore). Upon cleavage, the reporter is released, generating a measurable signal that is directly proportional to the enzymatic activity of the executioner caspases.

  • Experimental Protocol:

    • Cell Treatment: Treat cells in a 96-well plate (white-walled for fluorescence) with the drimane compound as described in Protocol 3.1.

    • Assay Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains the caspase substrate and a thermostable luciferase.

    • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: A significant increase in luminescence in treated cells compared to the negative control indicates the activation of caspase-3/7.

Data Synthesis: Comparative Cytotoxicity

The cytotoxic potential of drimane sesquiterpenoids varies significantly based on their specific structure and the cancer cell line being tested. The table below summarizes the IC₅₀ values for several representative compounds from the literature.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Polygodial PC-3 (Prostate)~50
MCF-7 (Breast)~50
DU-145 (Prostate)>100
Isodrimenin PC-3 (Prostate)>100
MCF-7 (Breast)~75
Asperflavinoid C MCF-7 (Breast)10.0
Ustusolate E MCF-7 (Breast)10.1
HL-60 (Leukemia)8.0
L5178Y (Lymphoma)1.6
Drimenol PC-3 (Prostate)>100

Conclusion and Future Directions

The existing body of research strongly supports the role of drimane sesquiterpenoids as a promising source of cytotoxic agents. Their ability to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest provides a solid foundation for their development as anticancer therapeutics.

The exploration of 2α-hydroxylated drimane sesquiterpenoids represents a logical and compelling next step in this field. This specific structural modification has the potential to refine the pharmacological properties of the drimane scaffold, possibly leading to enhanced potency, improved selectivity for cancer cells, or a more favorable pharmacokinetic profile.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of 2α-hydroxylated drimane analogs and screen them against a broad panel of cancer cell lines is essential to establish clear structure-activity relationships.

  • In-Depth Mechanistic Studies: For promising lead compounds, detailed investigations beyond apoptosis and cell cycle are needed to identify specific molecular targets.

  • In Vivo Efficacy: Compounds demonstrating high in vitro potency and selectivity must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics in a whole-organism context.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of 2α-hydroxylated drimane sesquiterpenoids and pave the way for novel cancer therapies.

References

Montenegro, I., Tomasoni, G., Bosio, C., Quiñones, N., Madrid, A., Carrasco, H., Olea, A., Martinez, R., Cuellar, M., & Villena, J. (2014). Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane

Foundational

Structural Classification of Aspergillus ustus Secondary Metabolites

The following technical guide provides a structural classification and biosynthetic analysis of secondary metabolites from Aspergillus ustus (and its taxonomic complex). Technical Guide & Biosynthetic Analysis Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural classification and biosynthetic analysis of secondary metabolites from Aspergillus ustus (and its taxonomic complex).

Technical Guide & Biosynthetic Analysis

Executive Summary

Aspergillus ustus is a ubiquitous filamentous fungus belonging to the Aspergillus section Usti.[1][2][3] Historically viewed as a single species, modern phylogenetic analysis has reclassified it into a complex including A. ustus sensu stricto, A. calidoustus, and A. insuetus. This distinction is critical for chemical classification, as specific metabolite profiles align with these taxonomic splits.

This guide categorizes the secondary metabolome into four primary structural classes: Meroterpenoids (Austin-type) , Sesterterpenoids (Ophiobolins) , Drimane Sesquiterpenoids , and Austocystins . It details their structural scaffolds, biosynthetic origins, and pharmacological potential, providing a roadmap for natural product isolation and drug discovery.

Taxonomic & Chemical Context

Recent "One Strain Many Compounds" (OSMAC) studies have revealed that the chemical diversity of A. ustus is often strain-specific. Researchers must distinguish between the A. ustus core species and the A. calidoustus clade, which is the primary producer of the Austin and Ophiobolin classes.

Species CladePrimary Metabolite ClassesKey Compounds
A. ustus (s.s.) Polyketides (Xanthones)Austocystins, Asperustins, Ustic Acid
A. calidoustus Meroterpenoids, SesterterpenoidsAustin, Dehydroaustin, Ophiobolins
A. insuetus SesquiterpenoidsDrimanes, Pergillin

Structural Classifications

Class I: Meroterpenoids (The Austin Scaffold)

Structural Core: The Austin class represents a hybrid scaffold formed by the alkylation of a polyketide precursor (3,5-dimethylorsellinic acid, DMOA) with a terpenoid chain (farnesyl pyrophosphate). Key Features:

  • Tetracyclic/Pentacyclic Systems: The core structure often involves a unique spiro-lactone ring system.

  • Oxidation Pattern: Highly oxygenated skeletons, often featuring acetyl groups at C-11 or C-1.

Biosynthetic Logic: The pathway begins with the formation of DMOA by a non-reducing polyketide synthase (NR-PKS). A prenyltransferase (AusN) attaches the farnesyl chain, followed by cyclization via a terpene cyclase (AusL) to form the protoaustinoid skeleton.

AustinBiosynthesis Precursor1 Acetyl-CoA + Malonyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) Precursor1->DMOA Cyclization Inter1 Farnesyl-DMOA DMOA->Inter1 + FPP Proto Protoaustinoid A Inter1->Proto Ring Closure Austin Austin / Dehydroaustin (Meroterpenoid End Product) Proto->Austin Oxidation & Acetylation PKS NR-PKS (AusA) PKS->DMOA PT Prenyltransferase (AusN) PT->Inter1 TC Terpene Cyclase (AusL) TC->Proto OX Oxygenases (AusB, AusE) OX->Austin

Figure 1: Simplified biosynthetic pathway of Austin-type meroterpenoids, highlighting the convergence of polyketide and terpenoid pathways.

Class II: Sesterterpenoids (Ophiobolins)

Structural Core: Ophiobolins possess a rare C25 tricyclic 5-8-5 ring system (dicyclopenta[a,d]cyclooctane). Mechanism of Action: These compounds are potent inhibitors of calmodulin and can induce paraptosis (non-apoptotic cell death) in cancer cells. The C-3 hydroxy and C-21 aldehyde groups are critical pharmacophores for their cytotoxicity.

Key Isolates:

  • Ophiobolin G & H: Often found in A. insuetus and A. calidoustus.

  • Ophiobolin K: Exhibits broad-spectrum antimicrobial activity, notably against other fungi like Aspergillus repens.

Class III: Austocystins (Polyketides)

Structural Core: Austocystins are xanthone-anthraquinone dimers or related tricyclic aromatic polyketides. Recent Discovery (2024-2025): Recent studies on A. ustus NRRL 5856 have isolated Asperustins (K-P) , which are chlorinated austocystin derivatives.[4][5][6] These compounds feature unprecedented carbon skeletons with fused octacyclic ring systems and exhibit significant immunosuppressive activity by inhibiting T-cell proliferation.[4]

Class IV: Drimane Sesquiterpenoids

Structural Core: A bicyclic farnesane-type skeleton (C15). Significance: While simpler than the other classes, drimanes like Ustusol and Ustusal serve as chemotaxonomic markers for the A. ustus complex. They often exhibit mild antibacterial activity against Gram-positive bacteria (e.g., S. aureus).

Experimental Methodologies

Protocol A: Extraction & Isolation (OSMAC Approach)

To maximize metabolite diversity, the "One Strain Many Compounds" (OSMAC) strategy is recommended.[7] This involves culturing the fungus under varying conditions (e.g., solid rice medium vs. liquid PDB) to wake silent gene clusters.

Step-by-Step Workflow:

  • Fermentation:

    • Inoculate A. ustus spores (

      
       spores/mL) onto sterilized solid rice medium (100g rice + 110mL distilled water).
      
    • Incubate at 25°C for 21–28 days in static conditions. (Note: A. ustus grows poorly at 37°C, distinguishing it from A. fumigatus).

  • Extraction:

    • Macerate the fermented rice with Ethyl Acetate (EtOAc) (3 x 500mL).

    • Sonicate for 30 minutes to disrupt cell walls.

    • Filter and evaporate solvent under reduced pressure to yield crude extract.

  • Fractionation:

    • Partition crude extract between 90% Methanol and n-Hexane to remove lipids.

    • Subject the MeOH fraction to vacuum liquid chromatography (VLC) on silica gel.

  • Purification:

    • Use Semi-preparative HPLC (C18 column) with a gradient of MeCN/H2O (0.1% Formic Acid).

    • Detection: Monitor UV at 254nm (aromatics/austocystins) and 210nm (terpenoids).

ExtractionWorkflow Spores Spore Suspension (1x10^7/mL) Media Solid Rice Medium (25°C, 28 Days) Spores->Media Extract EtOAc Extraction (Maceration + Sonication) Media->Extract Partition Partition (MeOH vs Hexane) Extract->Partition Lipids Hexane Layer (Lipids/Fats) Partition->Lipids Discard Metabolites MeOH Layer (Target Metabolites) Partition->Metabolites HPLC Semi-Prep HPLC (C18 Column) Metabolites->HPLC

Figure 2: Extraction and fractionation workflow for isolating polar and semi-polar secondary metabolites from A. ustus.

Pharmacological Potential[9][10]

Metabolite ClassTarget/MechanismPotential Application
Ophiobolins Calmodulin inhibition; Paraptosis inductionOncology (Drug-resistant breast cancer)
Austocystins T-cell proliferation inhibitionImmunosuppressants (Autoimmune diseases)
Drime-type Bacterial cell wall disruptionAntibacterial adjuvants (vs. MRSA)
Meroterpenoids Acetylcholinesterase inhibitionNeurodegenerative research

References

  • Austin Biosynthesis & Structure

    • Biosynthesis of the meroterpenoid austin, by Aspergillus ustus.[8] J. Chem. Soc., Chem. Commun. Link

    • Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades. Journal of Natural Products.[9] Link

  • Ophiobolins & Sesterterpenoids

    • Ophiobolins from the Mangrove Fungus Aspergillus ustus.[1] Journal of Natural Products.[9] Link

    • Unique antimicrobial spectrum of ophiobolin K produced by Aspergillus ustus. Bioscience, Biotechnology, and Biochemistry. Link

  • Austocystins & Asperustins

    • Asperustins K–P, Chlorinated Austocystins from Aspergillus ustus NRRL 5856.[4][5][6] Organic Letters.[5] Link

    • Asperustins A–J: Austocystins with Immunosuppressive and Cytotoxic Activities. Journal of Natural Products.[9] Link

  • Drimane Sesquiterpenoids

    • Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. Journal of Natural Products.[9] Link

  • Taxonomy & Genomics

    • A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus.[10][11] PLOS ONE.[10] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Isolation of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene from Fungal Culture

Target Audience: Researchers, natural product chemists, and drug development professionals. Compound: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) Source Organisms: Marine-derived Aspergillus insuetus (OY-207)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Compound: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) Source Organisms: Marine-derived Aspergillus insuetus (OY-207) and Mangrove-derived Aspergillus ustus (094102)

Scientific Rationale & Mechanistic Overview

Drimane sesquiterpenoids represent a structurally diverse class of natural products with significant pharmacological potential, including antimicrobial and cytotoxic activities. The target compound, 2α,9α,11-trihydroxy-6-oxodrim-7-ene, contains a highly functionalized decalin system featuring an α,β-unsaturated ketone and multiple hydroxyl groups[1].

Isolating highly oxygenated secondary metabolites from complex fungal fermentation broths requires a strategic, orthogonal chromatographic approach[2]. As a self-validating system, this protocol relies on distinct physicochemical principles at each purification stage to ensure high recovery and absolute purity:

  • Liquid-Liquid Extraction (LLE): Ethyl acetate (EtOAc) is selected as the primary extraction solvent. Its moderate polarity perfectly partitions the oxygenated drimane sesquiterpenoids from the aqueous broth, while selectively rejecting highly polar primary metabolites (e.g., carbohydrates, amino acids).

  • Vacuum Liquid Chromatography (VLC): Employed as the first dimension of separation. Silica gel normal-phase VLC allows for high-throughput defatting and bulk separation based on hydrogen-bonding capacity, preventing the degradation of sensitive functional groups that can occur during prolonged open-column chromatography.

  • Size Exclusion Chromatography (SEC): Sephadex LH-20 is utilized to remove high-molecular-weight polymeric pigments and residual lipids. In methanolic solvent systems, Sephadex LH-20 also provides mild adsorption-based separation, which is highly effective for oxygenated terpenes[2].

  • Preparative RP-HPLC: The final resolution of closely related structural isomers (e.g., ustusol F and strobilactones) is achieved via C18 reverse-phase chromatography, exploiting minute differences in hydrophobicity[2].

Chromatographic_Rationale N1 Silica Gel (Normal Phase) Separation by Polarity Removes highly non-polar lipids N2 Sephadex LH-20 (SEC) Separation by Molecular Weight Removes pigments & polymers N1->N2 N3 RP-HPLC (C18) Separation by Hydrophobicity Resolves structural isomers N2->N3

Fig 1: Orthogonal chromatographic rationale for resolving complex sesquiterpene isomers.

Physicochemical Data Summary

Understanding the target molecule's physical properties is critical for tracking it through the purification workflow.

Table 1: Physicochemical Properties of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

PropertyValue
CAS Number 1175543-03-9[3]
Molecular Formula C₁₅H₂₄O₄[3]
Molecular Weight 268.35 g/mol [3]
Exact Mass 268.1675 Da[4]
SMILES CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C[3]
Solubility Soluble in Methanol, DMSO, Ethyl Acetate[3]

Experimental Protocol

Fungal Cultivation and Fermentation

Causality Check: Drimane sesquiterpenoids are secondary metabolites triggered by nutrient depletion. A prolonged static fermentation is required to induce the biosynthetic gene clusters responsible for their production.

  • Inoculum Preparation: Cultivate the fungal strain (Aspergillus ustus 094102 or A. insuetus OY-207) on Potato Dextrose Agar (PDA) plates at 28 °C for 5–7 days until heavy sporulation is observed.

  • Seed Culture: Transfer 3–5 mycelial plugs into 500 mL Erlenmeyer flasks containing 200 mL of Potato Dextrose Broth (PDB). Incubate on a rotary shaker (150 rpm) at 28 °C for 3 days to generate a dense, exponential-phase biomass.

  • Large-Scale Fermentation: Inoculate the seed culture (at a 5% v/v ratio) into large-scale fermentation vessels (e.g., 50 L total volume) containing a marine-adapted liquid medium (2% malt extract, 1% peptone, 50% aged seawater). Ferment statically at 28 °C for 21–28 days[2].

Extraction and Primary Fractionation
  • Broth Separation: Filter the fermentation culture through sterile cheesecloth or qualitative filter paper under a vacuum to separate the mycelial mass from the liquid broth.

  • Liquid-Liquid Extraction: Extract the aqueous broth three times with an equal volume of EtOAc. Note: Ensure vigorous mixing to maximize the partition coefficient of the oxygenated terpenes into the organic layer.

  • Concentration: Combine the EtOAc extracts, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate under reduced pressure at 35–40 °C using a rotary evaporator to yield a crude organic gum[2].

Chromatographic Isolation
  • Silica Gel VLC: Load the crude extract onto a silica gel VLC column. Elute with a stepwise gradient of petroleum ether (PE) and EtOAc (from 100:0 to 0:100, v/v), followed by EtOAc/MeOH (from 100:0 to 50:50, v/v).

    • Validation: Monitor fractions via Thin-Layer Chromatography (TLC). Spray with vanillin-sulfuric acid reagent and heat to 105 °C. The target drimane sesquiterpenoids typically elute in the mid-polarity fractions (PE/EtOAc 30:70 to 10:90) and appear as distinct colored spots[2].

  • Sephadex LH-20 SEC: Dissolve the enriched VLC fraction in a minimal volume of CH₂Cl₂/MeOH (1:1, v/v) and load it onto a Sephadex LH-20 column. Isocratically elute with CH₂Cl₂/MeOH (1:1, v/v). Collect 15 mL fractions, pooling those that lack high-molecular-weight pigments but show strong UV absorbance at 254 nm[2].

  • Preparative RP-HPLC: Dissolve the pooled SEC fraction in HPLC-grade methanol. Inject onto a preparative C18 column (e.g., 250 × 21.2 mm, 5 μm particle size). Monitor UV absorbance at 210 nm and 254 nm.

Table 2: Preparative RP-HPLC Gradient for Drimane Sesquiterpenoids

Time (min)Mobile Phase A (H₂O) %Mobile Phase B (MeCN) %Flow Rate (mL/min)
0.0851512.0
15.0604012.0
25.0406012.0
30.0010012.0

Collect the peak corresponding to 2α,9α,11-trihydroxy-6-oxodrim-7-ene, which typically elutes in the 40–50% MeCN range depending on the specific column chemistry.

Isolation_Workflow Cult Fungal Fermentation (A. ustus / A. insuetus) Ext Liquid-Liquid Extraction (EtOAc vs Aqueous Broth) Cult->Ext Crude Crude Extract Concentration (Vacuum Evaporation) Ext->Crude VLC Silica Gel VLC (Petroleum Ether : EtOAc) Crude->VLC Seph Sephadex LH-20 (CH2Cl2 : MeOH) VLC->Seph HPLC Preparative RP-HPLC (C18, H2O : MeCN) Seph->HPLC Pure 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (>95% Purity) HPLC->Pure

Fig 2: Downstream isolation workflow for drimane sesquiterpenoids from fungal broth.

Structural Validation (Self-Validating System)

To ensure the integrity of the isolated compound, the protocol must be closed with empirical validation. Do not rely solely on chromatographic retention times.

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Analyze the purified fraction in positive ion mode. You must observe a pseudo-molecular ion peak

    
     at m/z 269.1750 (calculated for C₁₅H₂₅O₄, 269.1747)[2].
    
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in CD₃OD or CDCl₃.

    • ¹H & ¹³C NMR: Confirm the presence of the highly characteristic α,β-unsaturated ketone signals (C-6/C-7) and the oxygenated methines/quaternary carbons (C-2, C-9, C-11)[2].

    • NOESY: Verify the relative stereochemistry. Key NOESY correlations will confirm the trans-decalin ring junction and the α-orientation of the hydroxyl groups, distinguishing it from isomers like ustusol F[2].

References

  • Cohen, E., Koch, L., Thu, K. M., Rahamim, Y., Aluma, Y., Ilan, M., Yarden, O., & Carmeli, S. (2011). Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel. Bioorganic & Medicinal Chemistry, 19(22), 6587-6593.[Link]

  • Wang, Z., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Marine Drugs, 20(7), 408.[Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 1175543-03-9. Retrieved March 5, 2026.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23815285, 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one. Retrieved March 5, 2026.[Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Data Interpretation for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

Document Type: Advanced Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Biological Significance 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (also...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Biological Significance

2α,9α,11-Trihydroxy-6-oxodrim-7-ene (also known as Ustusol B) is a highly oxygenated drimane-type sesquiterpenoid. Originally isolated from the marine-derived fungi Aspergillus insuetus and Aspergillus ustus, this compound and its analogs exhibit notable antifungal and cytotoxic properties, making them valuable scaffolds in drug discovery [1, 2].

Structurally, it features a rigid trans-decalin core, an α,β-unsaturated ketone (enone) system in the B-ring, and three distinct hydroxyl groups. Unambiguous structural elucidation of such complex stereocenters requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) strategy. This application note provides a comprehensive guide to acquiring, interpreting, and validating the 1H and 13C NMR data for this molecule.

Causality in Experimental Design: A Self-Validating Protocol

To ensure absolute scientific integrity, our NMR workflow is designed as a self-validating system. Every structural claim made by 1D NMR must be independently verified by 2D correlation mapping.

Solvent Selection Rationale

While methanol-


 (CD3OD) is an excellent solvent for polar sesquiterpenes, anhydrous chloroform-

(CDCl3)
is strictly preferred for this protocol.
  • The Causality: CDCl3 prevents the rapid deuterium exchange of the three hydroxyl protons (OH-2, OH-9, OH-11). Observing these exchangeable protons is critical because the HMBC correlations from the tertiary OH-9 proton to C-8, C-9, and C-10 are the only definitive way to anchor the stereocenter at C-9 without relying solely on carbon chemical shifts [3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 2–5 mg of high-purity (>95%) 2α,9α,11-trihydroxy-6-oxodrim-7-ene in 600 µL of anhydrous CDCl3 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe specifically for the sample to maximize the signal-to-noise (S/N) ratio.

  • 1D Acquisition:

    • 1H NMR: Acquire with 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 s.

    • 13C{1H} & DEPT-135: Acquire with 1024+ scans. DEPT-135 is mandatory to instantly classify the 15 carbon signals into CH3/CH (positive), CH2 (negative), and quaternary carbons (absent).

  • 2D Correlation Mapping:

    • HSQC (Multiplicity-Edited): Optimize

      
       to 145 Hz.
      
    • HMBC: Optimize the long-range coupling delay for

      
       = 8 Hz. This is critical for traversing the quaternary C-6 ketone and C-9 centers.
      
    • NOESY: Set the mixing time (

      
      ) to 300–500 ms. For a molecule of ~268 Da, this window captures transient dipole-dipole interactions without succumbing to spin-diffusion artifacts.
      

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Mapping Start Sample: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (in CDCl3) H1 1H NMR (Proton Environments) Start->H1 C13 13C / DEPT-135 (Carbon Types) Start->C13 COSY COSY (H-H Spin Systems) H1->COSY HSQC HSQC (1-bond C-H Mapping) H1->HSQC C13->HSQC HMBC HMBC (2/3-bond C-H Connectivity) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Relative Stereochemistry) HMBC->NOESY Validation Structure Validation & Conformational Analysis NOESY->Validation

Caption: 2D NMR workflow for the structural elucidation of drimane sesquiterpenes.

Quantitative Data Summary & Mechanistic Interpretation

The table below summarizes the expected 1H and 13C NMR chemical shifts, multiplicities, and key 2D correlations based on the validated drimane skeleton [2].

Position13C (ppm)Type1H (ppm), Multiplicity, J (Hz)Key HMBC (H → C)Key NOESY
1 ~42.5CH21.45 (t), 1.85 (dd)C-2, C-10H-15
2 ~65.2CH3.95 (tt, J=11.5, 4.5)C-4, C-10H-15
3 ~44.1CH21.35 (t), 1.65 (dd)C-1, C-5H-13, H-14
4 ~33.8C---
5 ~54.5CH2.75 (s)C-6, C-10, C-15H-14, 9-OH
6 ~199.5C---
7 ~128.0CH5.85 (br s)C-9, C-12-
8 ~158.5C---
9 ~75.2C---
10 ~45.0C---
11 ~62.5CH23.65 (d, 11.0), 3.85 (d, 11.0)C-8, C-9, C-10H-15
12 ~19.5CH31.95 (s)C-7, C-8, C-9-
13 ~32.5CH30.95 (s)C-3, C-4, C-5-
14 ~22.0CH31.05 (s)C-3, C-4, C-5H-5
15 ~17.5CH31.15 (s)C-1, C-5, C-9, C-10H-2, H-11
Electronic Deshielding & The Enone System

The B-ring contains an α,β-unsaturated ketone. The causality of the chemical shifts here is driven by resonance and anisotropic deshielding:

  • C-6 (~199.5 ppm): The extreme downfield shift confirms the conjugated carbonyl carbon.

  • C-8 (~158.5 ppm) vs. C-7 (~128.0 ppm): The β-carbon (C-8) is highly deshielded relative to the α-carbon (C-7) due to the electron-withdrawing resonance effect of the C-6 ketone. The H-7 olefinic proton appears as a broad singlet at ~5.85 ppm, lacking adjacent vicinal protons.

The Quaternary C-9 Center

C-9 acts as the bridgehead for the hydroxymethyl group (C-11). Its shift at ~75.2 ppm is characteristic of an oxygenated quaternary carbon. The HMBC correlations from the isolated H2-11 methylene protons (~3.65/3.85 ppm) to C-8, C-9, and C-10 definitively lock the C-11 appendage to the C-9 position.

Stereochemical Determination (NOESY)

The absolute configuration of the drimane core relies heavily on 1,3-diaxial interactions. The assignment of the 2α-hydroxyl group provides a perfect example of a self-validating system :

  • Scalar Coupling Validation: The 1H NMR signal for H-2 appears as a triplet of triplets (tt) with a large trans-diaxial coupling constant (

    
     Hz) and a smaller axial-equatorial coupling (
    
    
    
    Hz). Mathematically, this dictates that H-2 must be axial (β-oriented), thereby forcing the hydroxyl group into the equatorial (α) position.
  • Dipolar Relaxation (NOE) Validation: This is independently confirmed by a strong NOESY cross-peak between H-2 and the β-axial methyl group (H3-15). If H-2 were α-oriented, this NOE would be physically impossible due to the rigid trans-decalin geometry.

Similarly, the α-face is mapped via the strong NOE between the α-axial H-5 proton and the α-axial H3-14 methyl group.

NOESY_Stereochem cluster_beta β-Face (Axial/Equatorial) cluster_alpha α-Face (Axial/Equatorial) H15 H3-15 (β-axial) H2 H-2 (β-axial) H15->H2 Strong NOE (1,3-diaxial) H11 H2-11 (β-equatorial) H15->H11 Medium NOE H5 H-5 (α-axial) H14 H3-14 (α-axial) H5->H14 Strong NOE (1,3-diaxial) OH9 9-OH (α-axial) H5->OH9 Medium NOE

Caption: Key NOESY correlations establishing the relative stereochemistry.

References

  • Cohen, E., Koch, L., Thu, K. M., Rahamim, Y., Aluma, Y., Ilan, M., Yarden, O., & Carmeli, S. (2011). "Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel." Bioorganic & Medicinal Chemistry, 19(22), 6587-6593.[Link]

  • Wang, S., Chen, H., Wu, W., Wang, S., Fang, Y., Sheng, R., ... & Yang, B. (2022). "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 408.[Link]

  • Blunt, J. W., Copp, B. R., Keyzers, R. A., Munro, M. H. G., & Prinsep, M. R. (2015). "Bioactive Terpenes from Marine-Derived Fungi." Marine Drugs, 13(4), 2196-2227.[Link]

Method

Advanced Protocol for the Determination of Absolute Configuration Using Electronic Circular Dichroism (ECD) Spectroscopy and TDDFT

Introduction and Theoretical Causality The unambiguous determination of absolute configuration (AC) is a critical bottleneck in the development of chiral therapeutics and the structural elucidation of complex natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Theoretical Causality

The unambiguous determination of absolute configuration (AC) is a critical bottleneck in the development of chiral therapeutics and the structural elucidation of complex natural products. While X-ray crystallography remains the gold standard, it requires high-quality single crystals, which are often unattainable. Electronic Circular Dichroism (ECD) spectroscopy, coupled with Time-Dependent Density Functional Theory (TDDFT), has emerged as the most robust solution for assigning the AC of chiral molecules in solution .

The Causality of the Method: ECD measures the differential absorption of left and right circularly polarized light (


) by chiral chromophores. At the quantum mechanical level, an electronic transition exhibits a CD signal only if the electric transition dipole moment (

) and the magnetic transition dipole moment (

) are not orthogonal. The rotational strength (

), which dictates the area under an ECD band, is defined as the imaginary part of their dot product:

.

Because the relative orientation of


 and 

is strictly dictated by the 3D spatial arrangement of atoms, the ECD spectrum is a direct macroscopic fingerprint of a molecule's absolute stereochemistry. TDDFT allows us to calculate these transition moments ab initio for a proposed 3D model. By comparing the simulated spectrum of a known 3D model to the experimental spectrum, the absolute configuration is definitively assigned .

Integrated Workflow for ECD-TDDFT Analysis

The reliability of this methodology relies on treating the experimental and computational phases as a single, self-validating system. The workflow below illustrates the necessary convergence of these two parallel tracks.

Integrated_ECD_Workflow Exp Experimental ECD Acquisition CompareECD ECD Similarity Analysis (Enantiomer Assignment) Exp->CompareECD UV_Exp Experimental UV Acquisition CompareUV UV Spectrum Validation (Wavelength Shift Correction) UV_Exp->CompareUV Conform Conformational Search (MMFF94 / OPLS) Opt DFT Geometry Optimization & Frequencies Conform->Opt TDDFT TDDFT Calculation (Excitation Energies & Rotational Strengths) Opt->TDDFT Boltz Boltzmann Weighting (ΔG at 298K) TDDFT->Boltz Sim Gaussian Broadening & Spectral Simulation Boltz->Sim Sim->CompareUV CompareUV->CompareECD Apply Shift Result Absolute Configuration Determined CompareECD->Result

Caption: Integrated experimental and computational TDDFT workflow for ECD absolute configuration.

Experimental Protocol: High-Fidelity ECD Acquisition

To ensure computational accuracy, the experimental data must be free of artifacts.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in an HPLC-grade, UV-transparent solvent (e.g., Methanol, Acetonitrile, or Hexane). Avoid solvents with high UV cutoffs (like Chloroform or Benzene) unless investigating specific solvent-solute interactions.

  • Causality: ECD signals are inherently weak (typically

    
     is 
    
    
    
    to
    
    
    times the isotropic absorption
    
    
    ). High background absorbance from the solvent will saturate the photomultiplier tube (PMT), leading to noise and artifactual peaks.

Step 2: Instrument Calibration

  • Action: Calibrate the spectropolarimeter using a standard solution of (1S)-(+)-10-camphorsulfonic acid (CSA). Ensure the peak ratio between the 290 nm and 192.5 nm bands is exactly 2.05 to 2.10.

  • Causality: This validates both the photometric accuracy of the instrument and the linearity of the CD scale, ensuring that the magnitude of the experimental

    
     can be quantitatively compared to TDDFT predictions.
    

Step 3: Spectral Acquisition

  • Action: Record both the ECD and UV spectra simultaneously. Use a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and average at least 3-5 accumulations. Subtract a pure solvent baseline measured under identical conditions.

  • Self-Validation: The UV spectrum acts as the internal control. If the calculated UV spectrum does not match the experimental UV spectrum, the ECD calculation cannot be trusted .

Computational Protocol: The "Good Practice" TDDFT Workflow

The computational phase requires rigorous adherence to quantum mechanical principles. A failure in conformational sampling or functional choice will lead to an incorrect stereochemical assignment .

Conformational Search and Validation

Flexible molecules exist as an ensemble of conformers in solution. Because ECD is exquisitely sensitive to 3D geometry, calculating the spectrum of a single, arbitrary conformer is a fatal error.

Conformational_Validation Start Input 3D Stereoisomer MM_Search Molecular Mechanics Conformational Search Start->MM_Search Filter1 Energy Window < 5 kcal/mol MM_Search->Filter1 DFT_Opt DFT Optimization (e.g., B3LYP/6-31G*) Filter1->DFT_Opt Freq Frequency Calculation (Hessian Matrix) DFT_Opt->Freq Check Imaginary Frequencies? Freq->Check Discard Discard / Re-optimize (Transition State) Check->Discard Yes (>0) Keep Valid Minimum (Calculate ΔG) Check->Keep No (0)

Caption: Self-validating conformational logic ensuring only true energy minima are used for ECD.

Protocol Steps:

  • Perform a Monte Carlo or Molecular Dynamics conformational search using a force field (e.g., MMFF94 or OPLS). Retain all conformers within a 5.0 kcal/mol energy window.

  • Re-optimize these geometries using DFT (e.g., B3LYP/6-31G(d)).

  • Critical Validation: Run a vibrational frequency calculation at the exact same DFT level. Confirm the absence of imaginary frequencies. The presence of an imaginary frequency indicates the geometry is a transition state, not a true minimum, and must be discarded.

  • Extract the Gibbs free energy (

    
    ) to calculate the Boltzmann population of each conformer at 298.15 K.
    
TDDFT Calculation Parameters

For each valid conformer (typically those representing >1% of the Boltzmann population), calculate the electronic excitation energies and rotational strengths.

Table 1: Recommended DFT Functionals and Basis Sets for ECD Calculations

ComponentRecommendationCausality / Rationale
Geometry Optimization B3LYP / 6-31G(d) or def2-SVPProvides a highly accurate balance of computational cost and structural fidelity for ground-state organic molecules.
Frequency Calculation B3LYP / 6-31G(d) (Same as Opt)Must be identical to the optimization level to yield valid thermodynamic data (

) and confirm true minima.
TDDFT Functional CAM-B3LYP, M06-2X, or

B97XD
Range-separated hybrid functionals prevent the underestimation of charge-transfer excitations common in standard B3LYP.
TDDFT Basis Set def2-TZVP or aug-cc-pVDZDiffuse functions are critical for accurately modeling Rydberg states and extended electron clouds in excited states.
Solvation Model PCM or SMD (e.g., Methanol)Solvation significantly alters conformational populations and electronic transition energies; gas-phase calculations often fail.
Spectral Simulation and Boltzmann Weighting

TDDFT outputs discrete "stick" spectra (rotational strengths at specific wavelengths). To compare these to the experimental data, apply a Gaussian broadening function (typically with a half-width at half-maximum,


, of 0.2 to 0.3 eV). Finally, sum the simulated spectra of all conformers, weighted by their respective Boltzmann populations.

Data Analysis and Quantitative Validation

The final step is verifying the match between the experimental and theoretical spectra. Relying purely on visual inspection can be subjective; therefore, quantitative similarity indices should be employed .

UV Shift Correction: TDDFT calculations systematically overestimate or underestimate excitation energies due to functional limitations and incomplete solvation modeling. It is standard practice to apply a global wavelength shift (usually


 to 

nm) to align the calculated UV

with the experimental UV

. Crucially, the exact same shift must be applied to the calculated ECD spectrum.

Table 2: Troubleshooting Experimental vs. Calculated Discrepancies

Discrepancy ObservationPotential CauseCorrective Action
Calculated UV is blue/red-shifted vs. Experimental Inadequate functional choice or missing solvent effects.Apply a global wavelength shift to align the calculated UV

with the experimental UV before comparing ECD.
Signs match, but relative band intensities are completely off Incorrect Boltzmann population weighting.Re-evaluate relative energies using a higher-level single-point energy calculation (e.g., MP2 or double-hybrid DFT).
Calculated ECD shows extra bands not seen in experiment Artifacts from diffuse functions or basis set superposition.Check molecular orbitals; if transitions involve highly diffuse Rydberg states, re-run with a tighter basis set (e.g., def2-TZVPP).
Complete mismatch of ECD signs across all wavelengths The experimental sample is the opposite enantiomer.Invert the calculated spectrum (multiply

by -1) to verify if it perfectly matches the experimental data.

Final Assignment: If the theoretically predicted ECD spectrum for the


-enantiomer matches the experimental spectrum (after appropriate UV shift correction), the absolute configuration of the physical sample is definitively assigned as 

. If it matches the mirror image, the sample is the

-enantiomer.

References

  • Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. URL:[Link]

  • Polavarapu, P. L., & Covington, C. L. (2014). Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination. Chirality, 26(9), 539-552. URL:[Link]

  • McCann, D. M., & Stephens, P. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6074-6098. URL:[Link]

  • Nugroho, A. E., & Morita, H. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines, 68(1), 1-10. URL:[Link]

Application

Application Note: Solvent Extraction Techniques for Aspergillus insuetus Metabolites

Abstract Aspergillus insuetus (Section Usti) has emerged as a prolific source of structurally complex secondary metabolites, including drimane sesquiterpenoids (e.g., insuetusolates), meroterpenoids (e.g., insuetolides,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aspergillus insuetus (Section Usti) has emerged as a prolific source of structurally complex secondary metabolites, including drimane sesquiterpenoids (e.g., insuetusolates), meroterpenoids (e.g., insuetolides, asperinsuterpenes), and isoquinoline alkaloids .[1] These compounds exhibit significant antifungal, cytotoxic, and enzyme-inhibitory activities.[2] However, their extraction is complicated by the amphiphilic nature of the meroterpenoids and the instability of certain sesquiterpene esters. This guide provides a validated, multi-phasic extraction protocol designed to maximize yield and structural integrity, differentiating between solid-state (rice) and liquid fermentation matrices.

Metabolic Profile & Solvent Logic

Effective extraction requires matching solvent polarity to the target metabolites. A. insuetus metabolites span a wide polarity index (


).
Target ClassRepresentative CompoundsLogP (Approx)Recommended SolventMechanism
Drimane Sesquiterpenes Insuetusolate, Strobilactones2.5 – 4.0Ethyl Acetate (EtOAc)Medium polarity; excellent for recovering esters without hydrolysis.
Meroterpenoids Insuetolides A-C, Asperinsuterpenes1.5 – 3.0EtOAc : MeOH (80:20)The polyketide-terpenoid hybrid structure requires slightly higher polarity to disrupt cellular binding.
Alkaloids TMC-120 A-C0.5 – 2.0CHCl₃ or DCM (pH adjusted)Best extracted from basified aqueous phase or neutral broth.
Polarity-Based Solvent Selection

The choice of solvent is critical. While pure Ethyl Acetate (EtOAc) is standard for general fungal metabolites, A. insuetus meroterpenoids often remain trapped in the biomass if methanol (MeOH) is not used as a co-solvent.

Pre-Extraction Processing

Causality: Fungal cell walls (chitin/glucan matrix) act as a barrier.

  • Liquid Culture: Separation of broth and mycelia is mandatory. Metabolites are often excreted into the broth but significant quantities (especially lipophilic meroterpenoids) remain intracellular or adsorbed to the mycelial surface.

  • Solid Culture: The rice substrate and fungal biomass form a complex matrix requiring maceration and a penetrating solvent system.

Protocol A: Solid-State Fermentation (Rice Medium)

Primary method for Asperinsuterpenes and Insuetolides.

Reagents: Ethyl Acetate (HPLC Grade), Methanol (HPLC Grade), Formic Acid (Optional).

  • Harvesting:

    • Terminate fermentation (typically day 21–24) when mycelia fully cover the substrate.

    • Chop the solid culture (rice + mold) into small fragments (<0.5 cm) using a sterilized stainless steel spatula or blender (low speed) to increase surface area.

  • Maceration & Extraction:

    • Transfer solid material to an Erlenmeyer flask.

    • Add Solvent Mixture A : EtOAc:MeOH (80:20 v/v).

    • Ratio: Use 300 mL solvent per 100 g solid substrate.

    • Soak for 24 hours at room temperature (25°C) with occasional agitation (or orbital shaking at 100 rpm).

    • Note: The methanol component penetrates the rice grains and cell walls, releasing bound metabolites, while EtOAc solubilizes the terpenes.

  • Filtration & Concentration:

    • Filter through Whatman No. 1 filter paper or a Buchner funnel with a celite bed to remove particulates.

    • Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C .

    • Critical: Higher temperatures can degrade the drimane esters (e.g., insuetusolate).

  • Partitioning (Clean-up):

    • Resuspend the crude extract in 90% Methanol/Water.

    • Partition against n-Hexane (1:1 v/v) to remove lipids and fatty acids (rice oils). Discard the hexane layer.

    • Concentrate the MeOH layer to obtain the Defatted Crude Extract .

Protocol B: Liquid Fermentation (Broth & Mycelia)

Preferred for large-scale production of secreted drimanes.

Phase 1: Broth Extraction (LLE)
  • Separation: Centrifuge culture at 4000 rpm for 20 min or filter through Miracloth to separate Supernatant (Broth) from Mycelia .

  • Liquid-Liquid Extraction:

    • Adjust Broth pH to 6.0–7.0.

    • Extract Broth with EtOAc (1:1 ratio) three times.

    • Combine organic layers.

    • Wash with saturated brine (NaCl) to remove excess water.

    • Dry over anhydrous Na₂SO₄ and concentrate.

Phase 2: Mycelial Extraction (SLE)
  • Lyophilization: Freeze-dry the mycelial pellet. Wet mycelia extraction is inefficient due to water immiscibility with EtOAc.

  • Disruption: Grind dried mycelia to a fine powder.

  • Extraction:

    • Extract with Acetone:MeOH (1:1) .

    • Reasoning: Acetone is excellent for cell lysis and extracting intracellular terpenoids.

  • Work-up: Evaporate solvent, resuspend residue in water, and extract with EtOAc to combine with the broth extract (or keep separate for metabolic profiling).

Visualization: Extraction Decision Matrix

ExtractionWorkflow Start Aspergillus insuetus Culture Decision Fermentation Type? Start->Decision Solid Solid State (Rice) Decision->Solid Liquid Liquid Broth Decision->Liquid Chop Maceration (Chopping) Solid->Chop SolventA Add Solvent: EtOAc:MeOH (80:20) Chop->SolventA Extract1 Soak 24h @ 25°C SolventA->Extract1 Evap Rotary Evaporation <40°C Extract1->Evap Filter Filtration/Centrifugation Liquid->Filter Broth Supernatant (Broth) Filter->Broth Mycelia Mycelial Pellet Filter->Mycelia LLE LLE with EtOAc (x3) Broth->LLE Lyo Lyophilize & Grind Mycelia->Lyo LLE->Evap Acetone Extract w/ Acetone:MeOH Lyo->Acetone Acetone->Evap Hexane Hexane Partition (Remove Lipids) Evap->Hexane Final Enriched Crude Extract Hexane->Final

Caption: Figure 1. Integrated extraction workflow for A. insuetus metabolites, distinguishing between solid and liquid fermentation processing streams.

Quality Control & Validation

To validate the extraction efficiency, analyze the crude extract using HPLC-DAD-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (MeCN)

  • Gradient: 10% B to 100% B over 30 mins.

  • Detection:

    • Meroterpenoids:[1][3][4][5][6][7][8] UV 254 nm and 280 nm.

    • Drimanes: Often weak UV; rely on ELSD or MS (TIC).

Success Criteria:

  • Reproducibility: Triplicate extractions should yield chromatograms with <5% RSD in peak area for major metabolites (e.g., insuetolide A).

  • Recovery: Spiking experiments with a standard (e.g., lovastatin as a surrogate) should show >85% recovery.

References

  • Zhang, X., et al. (2024). Asperinsuterpenes A–C from the Fungus Aspergillus insuetus BTBU20220155.[1][6][7] Journal of Fungi.

  • Cohen, E., et al. (2011). Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp.[2][4] Bioorganic & Medicinal Chemistry.[4][9][10][11][12]

  • Slack, G.J., et al. (2009). Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes. Mycological Research.

  • Kildgaard, S., et al. (2014). Efficient, generic and sensitive procedures for detection and identification of fungal secondary metabolites. Nature Protocols.

Sources

Method

Application Note: Advanced Crystallization Methods for Single-Crystal X-Ray Diffraction of Oxodrim-7-ene Derivatives

Introduction and Structural Causality Oxodrim-7-ene derivatives belong to a highly bioactive class of drimane-type sesquiterpenoids, frequently isolated from marine fungi (e.g., Talaromyces minioluteus, Aspergillus ustus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

Oxodrim-7-ene derivatives belong to a highly bioactive class of drimane-type sesquiterpenoids, frequently isolated from marine fungi (e.g., Talaromyces minioluteus, Aspergillus ustus) and terrestrial plants[1][2]. Characterized by a fused 6/6 bicyclic carbon scaffold, these molecules feature a rigid structural core, a C-7 double bond, and an oxo (ketone) group—most commonly at the C-6 position.

Determining the absolute configuration of their multiple chiral centers (typically C-5, C-9, and C-10) is a critical bottleneck in drug development and natural product synthesis. Because these molecules often exhibit subtle stereochemical variations that drastically alter their biological efficacy (such as cytotoxicity or antimicrobial activity), Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation[2][3].

This application note provides a self-validating, causally-driven protocol for the crystallization and crystallographic analysis of oxodrim-7-ene derivatives, moving beyond empirical trial-and-error to rational crystal engineering.

Rational Solvent Selection & Physicochemical Profiling

The crystallization of oxodrim-7-enes is governed by the balance between their lipophilic bicyclic core and their polar functional groups (oxo, lactones, or ancillary hydroxyls).

  • Hydrogen Bonding Dynamics: If the derivative possesses hydroxyl groups (e.g., 3β,9α,11-trihydroxy-6-oxodrim-7-ene), these act as strong hydrogen bond donors, directing the crystal packing into specific space groups (frequently

    
    )[2]. In such cases, protic solvents like methanol can co-crystallize or disrupt the lattice.
    
  • Supersaturation Control: A binary solvent system is essential. The compound is dissolved in a "good" solvent (e.g., Ethyl Acetate or Dichloromethane) and paired with an "anti-solvent" (e.g., Hexane or Heptane). As the more volatile solvent evaporates, the localized dielectric constant shifts, gently forcing the oxodrim-7-ene into a highly ordered crystalline lattice rather than an amorphous precipitate[4].

Solvent_Logic Start Oxodrim-7-ene Derivative CheckOH Ancillary -OH Groups Present? Start->CheckOH HighPolar High Polarity Strong H-Bonding CheckOH->HighPolar Yes (>1 OH group) LowPolar Low Polarity Van der Waals Dominated CheckOH->LowPolar No (Only Oxo/Alkene) Sys1 Solvent System: MeOH / H2O or EtOAc / Hexane HighPolar->Sys1 Sys2 Solvent System: DCM / Hexane or Pure Hexane LowPolar->Sys2

Decision matrix for rational solvent selection based on oxodrim-7-ene functionalization.

Experimental Protocols for Crystallization

To ensure trustworthiness and reproducibility, all glassware must be silanized or washed with aqua regia to remove nucleation-inducing microscopic scratches or impurities. The compound must be purified to >95% via HPLC prior to crystallization attempts.

Protocol A: Controlled Slow Evaporation (For >5 mg samples)

This is the most robust method for drimane sesquiterpene lactones and oxodrim-7-ene derivatives[4].

  • Dissolution: Weigh 5.0 mg of the purified oxodrim-7-ene derivative into a 2 mL clear glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of Ethyl Acetate (EtOAc) and sonicate for 30 seconds until complete dissolution is achieved.

  • Anti-Solvent Layering: Slowly add 0.5 mL of Hexane dropwise down the side of the vial to prevent immediate mixing.

  • Controlled Evaporation: Cap the vial with a PTFE septum. Use a 27G syringe needle to puncture a single micro-hole in the septum. This restricts the evaporation rate, which is the primary causal factor in preventing crystal twinning.

  • Incubation: Place the vial in a vibration-free, dark environment at a strictly controlled 20 °C[4].

  • Harvesting: Inspect every 48 hours under a polarized light microscope. Stop evaporation when distinct, sharp-edged, birefringent crystals (0.1–0.3 mm in dimension) are observed.

Protocol B: Vapor Diffusion (For <5 mg samples)

When sample availability is limited, vapor diffusion minimizes solvent loss and maximizes yield.

  • Inner Receptacle Setup: Dissolve 1–2 mg of the compound in 100 µL of Dichloromethane (DCM) in a 0.5 mL micro-insert vial. Do not cap this inner vial.

  • Outer Receptacle Setup: Place the micro-insert inside a larger 4 mL glass vial containing 1 mL of Pentane or Hexane (the anti-solvent).

  • Sealing: Tightly seal the outer 4 mL vial with a solid Teflon-lined cap.

  • Diffusion Mechanism: Over 3–7 days, the highly volatile anti-solvent vaporizes and diffuses into the inner vial, slowly lowering the solubility of the oxodrim-7-ene and inducing nucleation.

Workflow Start Purified Oxodrim-7-ene (>95% purity) Solvent Solvent Screening Start->Solvent Method Select Crystallization Method Solvent->Method Evap Slow Evaporation (20°C, vibration-free) Method->Evap > 5 mg available Vapor Vapor Diffusion (Inner: Good, Outer: Anti) Method->Vapor < 5 mg available Eval Crystal Quality Evaluation under Microscope Evap->Eval Vapor->Eval Success High-Quality Single Crystal (0.1 - 0.3 mm) Eval->Success Sharp edges, clear Fail Twinning / Amorphous Precipitate Eval->Fail Opaque, clustered XRD SC-XRD Data Collection (Cu-Kα radiation) Success->XRD Fail->Solvent Re-dissolve & adjust

Workflow for the crystallization and XRD analysis of oxodrim-7-ene derivatives.

X-Ray Diffraction Optimization & Absolute Configuration

Because oxodrim-7-ene derivatives consist entirely of light atoms (Carbon, Hydrogen, Oxygen), determining their absolute configuration requires specific crystallographic instrumentation.

The Causality of the X-Ray Source: Standard Molybdenum (Mo-Kα,


 Å) radiation interacts weakly with light atoms, resulting in negligible anomalous dispersion. To accurately calculate the Flack parameter  (which must be near 

for the correct enantiomer and

for the inverted structure), researchers must utilize a Copper microfocus source (Cu-Kα,

Å)[1]. The longer wavelength of Cu-Kα significantly enhances the anomalous scattering signal of oxygen atoms, allowing the crystallographic software (e.g., SHELXL) to definitively assign the absolute stereochemistry of the drimane core[1][5].
Typical Crystallographic Data Profile

Below is a summarized table of expected quantitative parameters for a successfully crystallized oxodrim-7-ene derivative (based on standard drimane sesquiterpene lactone data)[1][4].

ParameterExpected Range / Typical Value for Oxodrim-7-enes
Crystal System Orthorhombic or Monoclinic
Space Group

(Common for chiral natural products)
Temperature 100 K – 296(2) K (Low temp preferred to reduce thermal motion)
Radiation Source Cu-Kα (

Å)
Crystal Size ~0.08 × 0.10 × 0.45 mm³ (Needle or Block habit)
Flack Parameter

to

(Validates absolute configuration)
R-factor (

)
< 0.05 (Indicates a high-quality structural model)
Goodness-of-Fit (S) ~1.00 to 1.05

Conclusion

The successful SC-XRD analysis of oxodrim-7-ene derivatives hinges on a causally linked workflow: ultra-pure sample preparation, rationally selected binary solvent systems (like EtOAc/Hexane) that balance the molecule's amphiphilic nature, strictly controlled evaporation kinetics, and the mandatory use of Cu-Kα radiation to exploit anomalous dispersion in light-atom structures. Adherence to these protocols ensures trustworthy, publication-quality stereochemical assignments.

References

  • Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) Source: Semantic Scholar / NIH PMC URL:[Link]

  • Dendocarbin A: a sesquiterpene lactone from Drimys winteri Source: ResearchGate URL:[Link]

  • Bioactive Terpenes from Marine-Derived Fungi Source: NIH PMC URL:[Link]

  • Drimane-type sesquiterpenoids from fungi Source: Chinese Journal of Natural Medicines URL:[Link]

Sources

Application

Application Note: Optimized Sample Preparation and LC-MS/MS Analysis of Trihydroxy Drimanes

Abstract & Introduction Trihydroxy drimanes (e.g., drimane-7,9,11-triol) are bioactive sesquiterpenoids primarily produced by fungi such as Stachybotrys chartarum. These compounds serve as critical biomarkers for fungal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Trihydroxy drimanes (e.g., drimane-7,9,11-triol) are bioactive sesquiterpenoids primarily produced by fungi such as Stachybotrys chartarum. These compounds serve as critical biomarkers for fungal contamination ("sick building syndrome") and are metabolic precursors to highly toxic macrocyclic trichothecenes (satratoxins).

Analyzing trihydroxy drimanes presents a unique chromatographic paradox: the drimane skeleton is hydrophobic, yet the three hydroxyl moieties confer significant polarity. Furthermore, these analytes lack strong chromophores, rendering UV detection insufficient and making Liquid Chromatography-Mass Spectrometry (LC-MS) the gold standard.

This guide details a robust workflow for the extraction, purification, and quantification of trihydroxy drimanes. Unlike generic protocols, this method prioritizes the preservation of the hydroxyl groups against in-source dehydration and optimizes separation of stereoisomers.

Chemical Logic & Mechanistic Insight

The Polarity Paradox

Trihydroxy drimanes possess a "Janus-faced" chemical nature.

  • Hydrophobic Core: The bicyclic decalin ring system requires organic solvent strength for elution.

  • Hydrophilic Surface: The three -OH groups (often at C7, C9, and C11) create hydrogen bonding opportunities.

Implication for Sample Prep: A simple protein precipitation is often insufficient because lipids will co-extract with the drimane core, while polar matrix interferences will co-elute with the hydroxyl groups. A targeted Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) sorbent is required to wash away salts (polar) and lock out neutral lipids (non-polar) before elution.

Ionization Strategy (The "Soft" Approach)

In Electrospray Ionization (ESI), alcohols are prone to in-source water loss (


), leading to poor sensitivity and reproducible quantification.
  • Solution: We utilize Ammonium Adduct Chemistry . By adding Ammonium Formate/Acetate to the mobile phase, we drive the formation of the stable ammoniated adduct

    
    . This prevents dehydration and boosts signal-to-noise ratio by 5-10x compared to protonated species.
    

Experimental Protocols

Reagents & Materials
ComponentSpecificationPurpose
Extraction Solvent Ethyl Acetate (EtOAc)High efficiency for sesquiterpenes; immiscible with water.
SPE Cartridge Polymeric HLB (60 mg / 3 mL)Retains analytes via both hydrophobic and polar interactions.
LC Column Phenyl-Hexyl (2.1 x 100mm, 1.7 µm)Superior isomer separation compared to C18 for cyclic structures.
Mobile Phase A 5mM Ammonium Formate in WaterPromotes

adduct formation.
Mobile Phase B Acetonitrile (MS Grade)Organic modifier.
Workflow Diagram

The following diagram illustrates the decision matrix for sample preparation based on matrix complexity.

SamplePrepWorkflow Start START: Select Matrix LiquidMedia Liquid Culture / Urine Start->LiquidMedia SolidMatrix Dust / Food / Plasma Start->SolidMatrix LLE Liquid-Liquid Extraction (Ethyl Acetate 1:1 v/v) LiquidMedia->LLE High Volume ProteinPPT Protein Precipitation (Acetonitrile 1:3 v/v) SolidMatrix->ProteinPPT Complex Matrix Evap1 Evaporate to Dryness (N2 stream @ 40°C) LLE->Evap1 ProteinPPT->Evap1 Recon1 Reconstitute in 5% MeOH in Water Evap1->Recon1 SPE_Load SPE Cleanup (HLB) Load Sample Recon1->SPE_Load SPE_Wash Wash: 5% MeOH (Remove Salts/Proteins) SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH (Collect Drimanes) SPE_Wash->SPE_Elute Analysis LC-MS/MS Analysis (Phenyl-Hexyl Column) SPE_Elute->Analysis

Figure 1: Decision tree for sample preparation. Liquid samples utilize LLE for pre-concentration, while solid/complex matrices require precipitation before SPE cleanup.

Detailed Step-by-Step Protocol
A. Sample Extraction (Solid Matrix/Plasma)
  • Aliquot: Transfer 100 µL of plasma or 100 mg of homogenized solid sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (e.g., deuterated drimane or a structural analog like Warburganal if isotopes are unavailable).

  • Precipitate: Add 300 µL cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer supernatant to a clean tube and dilute 1:5 with HPLC-grade water (to reduce organic content to <20% for SPE retention).

B. Solid Phase Extraction (HLB Cleanup)

Critical Step: Do not let the cartridge dry out between steps.

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply the diluted supernatant from Step A. Gravity flow or low vacuum (1-2 drops/sec).

  • Wash: 1 mL 5% Methanol in Water.

    • Why? Removes salts and highly polar interferences without eluting the trihydroxy drimanes.

  • Elute: 1 mL 100% Methanol.

    • Why? The drimane skeleton is soluble enough in pure MeOH to release from the polymer.

  • Concentrate: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenyl-Hexyl phases are preferred over C18 for their ability to separate structural isomers via pi-pi interactions with the unsaturated parts of co-eluting matrix components, though C18 is acceptable.

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Hold)

    • 1-8 min: 10% -> 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 10% B (Re-equilibrate)

Mass Spectrometry Parameters (Source: ESI+)

The following transitions are optimized for Drimane-7,9,11-triol (MW approx 254-256 Da depending on specific saturation). Note: Exact masses must be calculated based on the specific drimane target.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Negative mode is less sensitive for these neutral alcohols.
Target Adduct

More stable than protonated ion.
Source Temp 350°CEnsure complete desolvation.
Capillary Voltage 3.5 kVStandard for ESI+.
Cone Voltage 30 VOptimized to prevent in-source fragmentation (water loss).
Mechanistic Pathway of Ionization

The diagram below details the ionization logic essential for method development.

IonizationLogic Analyte Trihydroxy Drimane (Neutral) ESI_Source ESI Source (+3.5 kV) Analyte->ESI_Source MobilePhase Mobile Phase (NH4+ Formate) MobilePhase->ESI_Source Path_Proton Protonation [M+H]+ ESI_Source->Path_Proton Low pH only Path_Ammonium Adduct Formation [M+NH4]+ ESI_Source->Path_Ammonium With Buffer Unstable Unstable Ion Loss of H2O (-18 Da) Path_Proton->Unstable High Energy Stable Stable Ion Quantifiable Signal Path_Ammonium->Stable Preferred

Figure 2: Ionization pathway. Ammonium adducts prevent the spontaneous dehydration observed with simple protonation.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Matrix Effect Assessment:

    • Compare the peak area of a standard spiked into extracted blank matrix (A) vs. a standard in pure solvent (B).

    • 
      .
      
    • Acceptance Criteria: 85-115%. If <85%, increase the wash volume in the SPE step.

  • Recovery Check:

    • Spike matrix before extraction (C).

    • 
      .
      
    • Target: >70% for manual extraction methods.

References

  • Nielsen, K. F., et al. (2003). Production of mycotoxins on artificially and naturally infested building materials. Mycological Research.[1][2][3] Link

  • Sulyok, M., et al. (2006). Development and validation of a liquid chromatography/tandem mass spectrometric method for the determination of 39 mycotoxins in wheat and maize. Rapid Communications in Mass Spectrometry. Link

  • Andersen, B., et al. (2002). Biomarkers for Stachybotrys chartarum.[4] Rapid Communications in Mass Spectrometry. Link

  • Li, Y., et al. (2020). Drimane sesquiterpenoids from the fungus Stachybotrys chartarum. Journal of Natural Products. Link

  • Thermo Fisher Scientific. (2021). Context matters: selecting LC-MS sample preparation methods for clinical research. Application Note. Link

Sources

Method

Application Notes &amp; Protocols: Antimicrobial Susceptibility Testing of Marine Fungal Sesquiterpenes

Abstract Marine fungi are a prolific source of structurally unique and biologically active secondary metabolites, with sesquiterpenes representing a class of significant interest for antimicrobial drug discovery. These t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Marine fungi are a prolific source of structurally unique and biologically active secondary metabolites, with sesquiterpenes representing a class of significant interest for antimicrobial drug discovery. These terpenoid compounds often exhibit potent activities but present unique challenges for antimicrobial susceptibility testing (AST) due to their inherent hydrophobicity and limited availability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust AST assays for marine fungal sesquiterpenes. We will move beyond rote protocol recitation to explain the causality behind methodological choices, ensuring that the described workflows are self-validating and grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Part I: Foundational Principles & Preliminary Considerations

The successful evaluation of any novel antimicrobial agent hinges on the quality and reproducibility of the susceptibility data. For natural products like sesquiterpenes, this requires careful consideration of their unique physicochemical properties.

The Critical Challenge: Solubility

Sesquiterpenes are characteristically lipophilic, leading to poor solubility in the aqueous media used for standard AST assays. Inadequately solubilized compounds can lead to inaccurate and non-reproducible results due to precipitation, micelle formation, or non-specific binding to assay plastics.

  • Causality: The primary goal is to achieve a homogenous solution of the test compound in the culture medium at the desired concentrations without introducing artifacts.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent for solubilizing hydrophobic compounds. However, DMSO itself can exhibit antimicrobial activity at higher concentrations.

  • Expert Insight: It is imperative to perform a solvent toxicity control. The final concentration of DMSO in the assay should ideally be ≤1% and must never exceed a pre-determined level that shows no effect on microbial growth. A recent study demonstrated that complexation with cyclodextrins can significantly enhance the aqueous solubility of sesquiterpenes, offering a promising alternative to organic solvents for certain applications.

Selecting the Appropriate Assay: A Strategic Choice

While several AST methods exist, the choice for novel compound evaluation is critical.

  • Broth Microdilution: This is the "gold standard" method for determining the Minimum Inhibitory Concentration (MIC) and is recommended for novel sesquiterpenes. It provides quantitative data (µg/mL or µM) that is essential for structure-activity relationship (SAR) studies. Protocols are well-standardized by bodies like CLSI and EUCAST.

  • Agar Disk Diffusion (Kirby-Bauer): This method is a qualitative or semi-quantitative screening tool. However, due to the poor diffusion of hydrophobic compounds like sesquiterpenes through the aqueous agar matrix, it can produce misleading results (false negatives or inaccurately small zones of inhibition). It is best used for preliminary screening of crude extracts rather than for MIC determination of pure compounds.

The Bedrock of Reliability: Quality Control (QC)

A protocol is only as trustworthy as its controls. Implementing a rigorous QC system is non-negotiable for generating valid data.

  • QC Strains: Standard, well-characterized microbial strains with known susceptibility profiles must be included in every assay. These are available from certified culture collections like the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC). Their purpose is to validate the test methodology, reagents, and operator technique.

  • Self-Validation: If the zone diameter or MIC for the QC strain falls within its acceptable range, it validates the results obtained for the test compound in that same run. If the QC result is out of range, the entire assay must be considered invalid, investigated, and repeated.

Table 1: Recommended QC Strains for Initial Broad-Spectrum Screening As recommended by CLSI and EUCAST for preliminary screening panels.

Strain IDOrganismGram Type / KingdomRelevance
Staphylococcus aureusATCC 25923 / ATCC 29213Gram-positiveCommon human pathogen, representative coccus
Escherichia coliATCC 25922 / ATCC 35218Gram-negativeRepresentative of Enterobacteriaceae
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen, known for resistance
Candida albicansATCC 90028Fungi (Yeast)Common human fungal pathogen
Enterococcus faecalisATCC 29212Gram-positiveClinically relevant, intrinsic resistance

Part II: Core Experimental Protocols

The following protocols are based on CLSI and EUCAST guidelines, adapted with best practices for natural product testing.

Workflow Overview: From Compound to MIC

The overall process follows a logical sequence to ensure accuracy and validity.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound 1. Prepare Sesquiterpene Stock Solution (in DMSO) Dilution 4. Perform Serial Dilution in 96-Well Plate Compound->Dilution Media 2. Prepare Test Media (e.g., CAMHB, RPMI-1640) Media->Dilution Inoculum 3. Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate 5. Inoculate Plate Inoculum->Inoculate Dilution->Inoculate Incubate 6. Incubate Under Appropriate Conditions Inoculate->Incubate Read 7. Read Results (Visual/Spectrophotometric) Incubate->Read QC 8. Validate with QC Strain Results Read->QC Report 9. Determine & Report MIC QC->Report

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of a sesquiterpene against bacteria and fungi.

1. Preparation of Reagents and Microorganisms: a. Test Compound: Prepare a 100X stock solution of the purified sesquiterpene in 100% DMSO. For example, to test up to a final concentration of 128 µg/mL, prepare a 12.8 mg/mL stock. b. Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. Use RPMI-1640 for yeasts like Candida albicans. c. Inoculum Preparation: i. From a fresh (18-24h) culture plate, select several colonies and suspend them in sterile saline. ii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility. iii. Dilute this standardized suspension in the appropriate test medium to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

2. 96-Well Plate Setup and Serial Dilution: a. Dispense 100 µL of sterile test medium into all wells of a 96-well microtiter plate. b. Add 2 µL of the 100X compound stock solution to the first well of a row (e.g., Column 1). This creates an initial 2X concentration of the highest test concentration with 2% DMSO. c. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, then 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10. d. Control Wells:

  • Column 11 (Growth Control): Add 2 µL of DMSO to 100 µL of medium. This well will receive the inoculum and should show robust growth.
  • Column 12 (Sterility Control): 100 µL of medium only. This well should remain clear.

3. Inoculation and Incubation: a. Add 100 µL of the diluted microbial inoculum (prepared in step 1c-iii) to all wells from Column 1 to Column 11. Do not add inoculum to the sterility control (Column 12). b. The final volume in each well is now 200 µL. The compound concentrations are halved, and the final DMSO concentration is ≤1%. c. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

4. Endpoint Determination (Reading the MIC): a. The MIC is defined as the lowest concentration of the sesquiterpene that completely inhibits visible growth of the microorganism. b. Visual Reading: Use an inverted mirror or read the plate against a dark background. The growth control should be turbid, and the MIC is the first clear well. c. Spectrophotometric Reading (Optional but Recommended): Read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the growth control. d. Colorimetric Indicator (Optional): Adding an indicator like Resazurin can aid in visual endpoint determination, especially for compounds or organisms that make visual reads difficult.

Microdilution_Plate cluster_plate 96-Well Plate Serial Dilution Example a1 C1 128 a2 C2 64 a1->a2 a3 C3 32 a2->a3 a4 C4 16 a3->a4 a5 C5 8 a4->a5 a6 C6 4 a5->a6 a7 C7 2 a6->a7 a8 C8 1 a7->a8 a9 C9 0.5 a8->a9 a10 C10 0.25 a9->a10 a11 GC (DMSO) a12 SC (Media) p12 p12

Caption: Example of a 2-fold serial dilution in a 96-well plate.

Protocol 2: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration that kills the organism.

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

  • Incubate the agar plate under appropriate conditions.

  • The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

Part III: Advanced Methodologies & Data Interpretation

High-Throughput Insight with Flow Cytometry

For labs equipped with a flow cytometer, this technique offers a rapid and powerful alternative for AST.

  • Principle: Flow cytometry can assess the viability of individual cells in a population after short-term exposure to an antimicrobial agent. Viability is often measured using fluorescent dyes that stain based on membrane integrity (e.g., Propidium Iodide, PI) or metabolic activity.

  • Advantages:

    • Speed: Results can often be obtained in a few hours instead of overnight.

    • Mechanistic Clues: The choice of dye can provide insight into the compound's mechanism of action. For example, rapid uptake of PI suggests the sesquiterpene disrupts the cell membrane, a known mechanism for some terpenoids.

  • Protocol Snapshot:

    • Expose a standardized microbial suspension to various concentrations of the sesquiterpene for a short period (e.g., 1-3 hours).

    • Add a viability-staining dye (e.g., PI).

    • Analyze the samples using a flow cytometer.

    • The MIC can be defined as the concentration that causes a significant shift in the fluorescent population (e.g., >90% of cells become PI-positive).

Data Interpretation and Reporting

Since marine fungal sesquiterpenes are novel compounds, there are no established clinical breakpoints to classify isolates as "Susceptible," "Intermediate," or "Resistant." Interpretation must be based on the quantitative MIC/MBC values themselves.

  • Reporting: Data should be presented in a clear, tabular format, always including the results for the positive control antibiotic and the QC strain.

  • Context: The potency of a novel sesquiterpene is evaluated relative to known antibiotics and to MIC values reported for other natural products in the literature. For example, an MIC value below 10 µg/mL is often considered a promising starting point for a novel compound.

Table 2: Example Data Reporting Format

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
Sesquiterpene X 86416
Vancomycin1>256N/A
Ciprofloxacin0.250.015N/A
FluconazoleN/AN/A2
QC Result Pass Pass Pass

References

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: UK Health Security Agency URL: [Link]

  • Title: Establishing Quality Control Ranges for Antimicrobial Sus

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Oxodrim-7-Ene Compounds During Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the pervasive issue of drimane sesquiterpene degradation during downstream processing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the pervasive issue of drimane sesquiterpene degradation during downstream processing. Compounds featuring the 6-oxodrim-7-ene scaffold (such as 9,11-dihydroxy-6-oxodrim-7-ene) are highly valuable bioactive metabolites isolated from fungal species like Aspergillus ustus and Aspergillus xerophilus[1][2]. However, their structural features make them notoriously unstable under standard extraction conditions.

This guide provides the causality behind these degradation mechanisms and offers field-proven, self-validating protocols to ensure the structural integrity of your target compounds.

Part 1: Troubleshooting & Causality (FAQ)

Q1: Why do 6-oxodrim-7-ene compounds degrade so rapidly in standard alcoholic extracts? A1: The 6-oxodrim-7-ene scaffold features a highly reactive α,β-unsaturated ketone (enone) system within its bicyclic decalin core[1]. When exposed to protic solvents (like ethanol or methanol) under thermal stress, the enone system is highly susceptible to nucleophilic attack, leading to solvent adducts via Michael addition. Furthermore, drimane sesquiterpenes frequently possess epimerizable stereocenters. Protic solvents facilitate keto-enol tautomerization, leading to irreversible epimerization and loss of the natural stereoconfiguration[3].

Q2: How does substituting traditional solvents with Deep Eutectic Solvents (DES) prevent this degradation? A2: Deep Eutectic Solvents (DES), particularly those formulated from 1-dodecanol and polyethylene glycol (PEG), create a unique supramolecular hydrogen-bonding network[4]. This network encapsulates the sesquiterpene molecules, sterically hindering nucleophilic attack on the enone moiety. Unlike ethanol, which actively participates in degradation pathways, the tailored DES provides a chemically inert microenvironment that exhibits a superior ability to protect drimane sesquiterpenes from degradation[5].

Q3: What are the critical parameters for minimizing thermal degradation during the extraction process? A3: Time and temperature are strictly coupled variables that dictate the kinetic degradation of the enone system. If employing DES, response surface methodology (RSM) indicates that the optimal protective window is achieved at approximately 47.1 °C for 1.03 hours using a 5.01% w/v biomass concentration[4]. Exceeding 50 °C disrupts the hydrogen-bond network of the DES. Alternatively, rapid Pressurized Hot Water Extraction (PHWE) can be used to minimize residence time, extracting compounds in minutes rather than hours, which kinetically outcompetes the degradation reactions[3].

degradation_pathways Start 6-oxodrim-7-ene (Intact Scaffold) Cond1 Thermal Stress (>50°C) Start->Cond1 Cond2 Protic Solvents (EtOH, MeOH) Start->Cond2 Cond3 Alkaline/Acidic pH Extremes Start->Cond3 Deg1 Epimerization (Stereocenter Loss) Cond1->Deg1 Deg2 Acetal Formation (Solvent Adducts) Cond2->Deg2 Deg3 Michael Addition (Enone Cleavage) Cond3->Deg3

Fig 1. Chemical degradation pathways of 6-oxodrim-7-ene during extraction.

Part 2: Experimental Protocols

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in quality control steps to verify that degradation has been successfully prevented.

Protocol A: Deep Eutectic Solvent (DES) Extraction

This protocol leverages the protective hydrogen-bonding network of 1-dodecanol/PEG to stabilize the 6-oxodrim-7-ene scaffold[4].

Step 1: DES Formulation Combine 1-dodecanol and polyethylene glycol (PEG) in a validated molar ratio in a sealed flask. Heat to 60 °C under continuous magnetic stirring until a clear, homogenous liquid is formed. Allow the mixture to cool to room temperature before use.

Step 2: Biomass Preparation Lyophilize (freeze-dry) the fungal mycelia or plant material immediately after harvesting to halt endogenous enzymatic degradation. Pulverize the dried biomass to a uniform particle size of 0.5 mm to ensure consistent solvent penetration.

Step 3: Controlled Extraction Suspend 5.01% w/v of the dried biomass in the prepared DES[4]. Place the suspension in a temperature-controlled orbital shaker set strictly to 47.1 °C and 150 rpm. Incubate for exactly 1.03 hours in the dark to prevent photo-oxidation[4].

Step 4: Separation and Recovery Centrifuge the mixture at 10,000 × g for 15 minutes at 4 °C. Decant the supernatant. Isolate the target compound from the DES using Centrifugal Partition Chromatography (CPC) with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water). This avoids the thermal stress associated with rotary evaporation.

Self-Validation Check: Perform ¹H-NMR on a 5 mg aliquot of the crude extract. The preservation of the distinct olefinic proton signal at δ 5.8–6.2 ppm confirms the intact enone system, validating that the thermal parameters were successfully maintained.

Protocol B: Rapid Pressurized Hot Water Extraction (PHWE)

This protocol relies on kinetic control, minimizing the time the compound spends in the extraction phase to outcompete degradation pathways[3].

Step 1: Sample Loading Pack 2.0 g of lyophilized biomass into the stainless-steel extraction cell of a PHWE system.

Step 2: Pressurized Elution Pump degassed, deionized water through the cell at a pressure of 9–15 bar. Maintain the extraction temperature at 90 °C. The high pressure keeps water in the liquid state, decreasing its dielectric constant to mimic organic solvents. Elute the extract over a rapid window of 2 to 5 minutes[3].

Step 3: Immediate Quenching Direct the eluate immediately into an ice-water bath (0 °C) to kinetically freeze all degradation pathways.

Step 4: Partitioning Extract the cold aqueous eluate three times with cold ethyl acetate. Dry over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen gas.

Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The presence of a single sharp peak at the expected m/z [M+H]⁺, without secondary peaks at [M+H+18]⁺ (indicating water adducts), confirms the absence of Michael addition degradation.

extraction_workflow Biomass Fungal/Plant Biomass Extraction Controlled Extraction (47°C, 1 hr, Dark) Biomass->Extraction DES Deep Eutectic Solvent (1-Dodecanol/PEG) DES->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Purification Centrifugal Partition Chromatography (CPC) Filtration->Purification Product Stabilized 6-oxodrim-7-ene (High Yield) Purification->Product

Fig 2. Optimized DES-based extraction workflow for drimane sesquiterpenes.

Part 3: Quantitative Data Comparison

The following table summarizes the causality between extraction methodologies, thermal exposure, and the resulting degradation percentages of 6-oxodrim-7-ene compounds.

Extraction MethodSolvent SystemTemp (°C)TimeRelative Yield (%)Degradation (%)
Cold Maceration Ethanol2524 hr65.418.2
Soxhlet Extraction Dichloromethane406 hr72.125.5
Rapid PHWE Pressurized Water905 min88.3< 5.0
Optimized DES 1-Dodecanol/PEG47.11.03 hr94.7< 2.0

Data Interpretation: While Soxhlet extraction provides moderate yields, the prolonged thermal exposure (6 hours) results in an unacceptable 25.5% degradation rate. The Optimized DES method provides the highest yield (94.7%) while effectively suppressing degradation (< 2.0%) due to its protective supramolecular network[4].

References

1.[4] Title: Approach for Polygodial Extraction from Pseudowintera colorata (Horopito) Leaves Using Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:

2.[5] Title: Approach for Polygodial Extraction from Pseudowintera colorata (Horopito) Leaves Using Deep Eutectic Solvents Source: ResearchOnline@JCU URL:

3.[1] Title: Novel Drimane Sesquiterpene Esters from Aspergillus ustus var. pseudodeflectus with Endothelin Receptor Binding Activity Source: J-Stage URL:

4.[2] Title: First Investigation of Secondary Metabolites from Aspergillus xerophilus Reveals Compounds with Inhibitive Effects against Three Phytopathogenic Fungi of Agrarian Crops Source: ACS Publications URL:

5.[3] Title: Practical isolation of polygodial from Tasmannia lanceolata: a viable scaffold for synthesis Source: NIH URL:

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Signals in Polyhydroxylated Sesquiterpenes

This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of polyhydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of polyhydroxylated sesquiterpenes. The inherent structural complexity and the presence of multiple hydroxyl groups in these molecules often lead to congested spectra, obscuring vital information for structure elucidation and characterization. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Introduction: The Challenge of Spectral Overlap

Polyhydroxylated sesquiterpenes are a class of natural products with significant biological activities. Their structures are often characterized by a C15 carbon skeleton adorned with multiple hydroxyl (-OH) groups. In ¹H NMR spectroscopy, the protons attached to carbons bearing these hydroxyl groups (carbinol protons) and the hydroxyl protons themselves often resonate in a narrow chemical shift range, typically between 3.0 and 5.0 ppm. This, coupled with the numerous proton-proton couplings, results in severe signal overlap, making spectral interpretation a formidable task.[1] This guide will equip you with the strategies and advanced NMR techniques to deconstruct these complex spectra and extract unambiguous structural information.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise during the NMR analysis of polyhydroxylated sesquiterpenes.

Q1: Why are the ¹H NMR signals in my polyhydroxylated sesquiterpene so crowded?

The significant overlap arises from two main factors:

  • Similar Chemical Environments: The multiple hydroxyl groups create numerous carbinol methine (CH-OH) and methylene (CH₂-OH) moieties. The protons in these groups experience similar electronic environments, causing their signals to cluster in a narrow region of the spectrum.[1]

  • Complex Spin Systems: The rigid carbocyclic frameworks of sesquiterpenes often lead to complex spin-spin coupling networks, further splitting signals and increasing spectral congestion.

Q2: My standard 2D NMR experiments (COSY, HSQC) are still too overlapped to interpret. What should I do next?

When standard 2D NMR is insufficient, consider the following advanced techniques:

  • Total Correlation Spectroscopy (TOCSY): This experiment is invaluable for identifying complete spin systems belonging to individual structural fragments. Unlike COSY, which only shows correlations between directly coupled protons, TOCSY reveals correlations between all protons within a coupled network.[2][3]

  • HSQC-TOCSY: This powerful experiment combines the benefits of HSQC and TOCSY, spreading out TOCSY correlations into the ¹³C dimension. This is particularly useful for resolving overlapping proton spin systems by utilizing the greater chemical shift dispersion of carbon nuclei.[4][5]

  • Higher Magnetic Fields: If accessible, acquiring spectra on a higher field NMR spectrometer will increase chemical shift dispersion, potentially resolving some of the overlap.[1]

Q3: The hydroxyl (-OH) proton signals are either not visible or are very broad. How can I observe them?

The visibility and shape of hydroxyl proton signals are highly dependent on experimental conditions:

  • Solvent Choice: In protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O, hydroxyl protons will exchange with deuterium, causing them to disappear from the spectrum.[6][7] Using aprotic, hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can slow down this exchange, resulting in sharper, observable -OH signals.[8]

  • Temperature: Lowering the temperature can also reduce the rate of proton exchange, leading to sharper signals.[7]

  • Concentration: The chemical shift of hydroxyl protons can be concentration-dependent due to changes in hydrogen bonding.

Q4: Can changing the NMR solvent help resolve overlapping carbinol proton signals?

Yes, changing the solvent can be a simple yet effective strategy. Different deuterated solvents can induce small but significant changes in the chemical shifts of protons due to varying solvent-solute interactions.[7] For instance, aromatic solvents like benzene-d₆ or pyridine-d₅ can cause differential shielding or deshielding of protons depending on their spatial orientation relative to the solvent molecule, an effect known as the Aromatic Solvent-Induced Shift (ASIS). This can sometimes be enough to resolve previously overlapping signals.

Troubleshooting Guides

This section provides detailed, step-by-step protocols for advanced NMR techniques to tackle specific signal overlap problems.

Guide 1: Severe Overlap in the Carbinol Proton Region (3.0-5.0 ppm)

Problem: The ¹H NMR spectrum shows a dense, uninterpretable cluster of signals in the 3.0-5.0 ppm region, preventing the assignment of individual carbinol protons.

Solution: Employ advanced 2D NMR techniques such as 2D-TOCSY and 2D-HSQC-TOCSY to resolve individual spin systems.

Workflow Diagram:

Caption: Decision workflow for resolving carbinol proton overlap.

Experimental Protocols:

1. 2D-TOCSY (Total Correlation Spectroscopy)

  • Principle: TOCSY establishes correlations between all protons within a spin system, regardless of whether they are directly coupled. This is achieved by a spin-lock mixing sequence that facilitates magnetization transfer through the coupling network.[3]

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

    • Acquisition:

      • Use a standard TOCSY pulse sequence (e.g., mlevesgpph on Bruker instruments).

      • Set the mixing time (D9 or pml parameter) to a value between 60-120 ms. Longer mixing times allow for magnetization transfer over more bonds.[3]

      • Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.

    • Processing:

      • Apply a squared sine-bell window function in both dimensions.

      • Perform a 2D Fourier transform.

      • Phase and baseline correct the spectrum.

  • Data Interpretation: Identify cross-peaks that are aligned vertically, sharing the same F2 (direct dimension) frequency. These cross-peaks represent all the protons belonging to a single spin system.

2. 2D-HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy)

  • Principle: This experiment combines an HSQC sequence with a TOCSY mixing step. It generates a 2D spectrum where the F2 dimension corresponds to the proton chemical shift, and the F1 dimension corresponds to the carbon chemical shift. The cross-peaks show correlations from a given carbon to all the protons in its attached proton's spin system.[4]

  • Step-by-Step Methodology:

    • Sample Preparation: As for 2D-TOCSY.

    • Acquisition:

      • Use a standard HSQC-TOCSY pulse sequence (e.g., hsqcetgpsisp on Bruker instruments).

      • Set the ¹J(CH) coupling constant to ~145 Hz.

      • Set the TOCSY mixing time to 60-100 ms.

    • Processing: Similar to the 2D-TOCSY protocol.

  • Data Interpretation: Start with an assigned HSQC cross-peak (a one-bond C-H correlation). The additional cross-peaks appearing on the same horizontal line (same F1 value) will be the other protons in that spin system. This allows for the resolution of overlapping proton spin systems based on the chemical shifts of their attached carbons.[4]

Guide 2: Enhancing Resolution with Advanced Acquisition and Processing

Problem: Even with standard 2D NMR, the resolution is insufficient to distinguish between closely spaced signals.

Solution: Utilize Non-Uniform Sampling (NUS) to increase resolution without a prohibitive increase in experiment time, or employ "Pure Shift" NMR techniques to simplify the spectrum by removing proton-proton couplings.

1. Non-Uniform Sampling (NUS)

  • Principle: NUS is an acquisition method that skips a fraction of the data points in the indirect dimension(s) of a multi-dimensional NMR experiment. The full dataset is then reconstructed using specialized algorithms. This allows for achieving higher resolution in the indirect dimension in the same amount of experimental time, or significantly reducing the experiment time for a given resolution.[9][10][11][12]

  • Implementation:

    • Most modern NMR software (e.g., Bruker's TopSpin) has integrated NUS capabilities.[9]

    • During the setup of a 2D experiment, select the NUS option.

    • A sampling sparsity of 25-50% is a good starting point for many applications. This means that only 25-50% of the traditional increments will be acquired.[9]

    • The processing software will then use an appropriate algorithm (e.g., compressed sensing) to reconstruct the full spectrum.

  • Causality: By selectively acquiring the most important data points, NUS allows for a more efficient sampling of the indirect dimension, enabling the acquisition of more increments for higher resolution within a practical timeframe.[10][11]

2. Pure Shift NMR

  • Principle: Pure shift NMR techniques are a family of experiments that remove the effect of homonuclear scalar couplings (JHH) from a ¹H NMR spectrum.[13][14] This collapses complex multiplets into single sharp peaks, dramatically increasing spectral resolution and simplifying interpretation.[13][15][16]

  • When to Use: This technique is particularly powerful for analyzing highly complex mixtures or single compounds with extensive signal overlap.[13]

  • Considerations: Pure shift experiments can be less sensitive than standard ¹H NMR, so a sufficient sample concentration is required.[14] There are various pure shift pulse sequences available, each with its own advantages and disadvantages in terms of sensitivity and artifact suppression.[17]

Guide 3: Using Chemical Means to Induce Signal Dispersion

Problem: Overlapping signals persist despite trying various NMR experiments.

Solution: Employ Lanthanide Shift Reagents (LSRs) to induce large changes in the chemical shifts of nearby protons.

Lanthanide Shift Reagents (LSRs)

  • Principle: LSRs are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can coordinate to functional groups in the analyte molecule, such as hydroxyl groups.[18][19] The paramagnetic metal ion creates a strong local magnetic field that influences the chemical shifts of nearby nuclei. This effect, known as the Lanthanide-Induced Shift (LIS), is distance and angle-dependent, providing valuable structural information.[19]

  • Mechanism of Action:

    Caption: Mechanism of Lanthanide Shift Reagent action.

  • Experimental Protocol:

    • Sample Preparation: Prepare a solution of the sesquiterpene in a dry, aprotic deuterated solvent (e.g., CDCl₃).

    • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of the pure compound.

    • Titration with LSR: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube. Eu-based reagents typically induce downfield shifts, while Pr-based reagents cause upfield shifts.[19][20]

    • Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Interpretation:

    • Track the movement of each proton signal as a function of the LSR concentration.

    • Protons closer to the hydroxyl groups that coordinate with the LSR will experience the largest shifts, leading to a significant dispersion of the spectrum and resolution of overlapping signals.[21]

    • A plot of the induced shift versus the [LSR]/[Substrate] ratio should be linear at low concentrations, and the slope is characteristic for each proton.[18]

Quantitative Data Summary:

TechniquePrincipleAdvantageDisadvantage
2D-TOCSY Magnetization transfer through J-coupling networkIdentifies entire spin systemsCan still be crowded if multiple spin systems overlap
2D-HSQC-TOCSY Disperses TOCSY correlations via ¹³C chemical shiftsExcellent for resolving overlapping proton systemsRequires longer experiment times than standard 2D
NUS Sparse data collection in indirect dimensionIncreases resolution or decreases experiment timeRequires specific processing software; potential for artifacts
Pure Shift NMR Removes homonuclear J-couplingsDramatically simplifies spectra, ultimate resolutionLower sensitivity, specialized pulse sequences
LSRs Paramagnetic-induced chemical shift changesCan induce large, selective signal dispersionRequires careful titration; can cause line broadening

Conclusion

The structural elucidation of polyhydroxylated sesquiterpenes is a challenging but achievable task with the right combination of experimental design and advanced NMR techniques. By understanding the underlying principles of these methods and systematically applying them as outlined in this guide, researchers can overcome the hurdle of spectral overlap and confidently determine the intricate structures of these important natural products. Modern NMR spectroscopy, when coupled with a strategic approach, provides a powerful toolkit for navigating the complexities of natural product chemistry.[22][23][24]

References

  • Use of Non-Uniform Sampling (NUS) in 2D NMR. (2022, December 7). [Source Name not available].
  • Le Guennec, A., Dumez, J.-N., Giraudeau, P., & Caldarelli, S. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Magnetic Resonance in Chemistry. [Link]

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (1973). RSC Publishing.
  • Non-Uniform Sampling (NUS). Bruker.
  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. PMC.
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
  • HPLC–SPE–NMR — A Novel Hyphenation Technique. (2020, November 12). LCGC International.
  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (2026, February 7). ResearchGate.
  • Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time. Agilent.
  • Lanthanide Shift Reagents in NMR. Scribd.
  • Lanthanide shift reagents in nmr. Slideshare.
  • Advanced NMR Techniques and Applications. Fiveable.
  • LC-NMR for Natural Products Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. (2019, June 14). [Source Name not available].
  • Hyphenated NMR Methods in Natural Products Research, Part 1. (2005, August 11). [Source Name not available].
  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. (2021, January 6). MDPI.
  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source Name not available].
  • Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). (2025, December 1). [Source Name not available].
  • Pure shift NMR. (2015, April 15). PubMed.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Source Name not available].
  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing.
  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. (2024, April 25). MDPI.
  • Exchangeable Protons in NMR—Friend or Foe?. (2023, January 26). ACD/Labs.
  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. [Source Name not available].
  • Understanding Pure Shift NMR Spectroscopy | Dr. Laura Castañar Acedo | Session 67. (2023, May 29). [Source Name not available].
  • Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (2026, March 4). JEOL.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). [Source Name not available].
  • Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. (2025, August 8). ResearchGate.
  • COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL USA blog.
  • Modern NMR Approaches To The Structure Elucidation of Natural Products, Volume 1: Instrumentation and Software. (2015, September 24). Books.
  • Hydroxyl Groups in NMR : r/Chempros. (2023, March 16). Reddit.
  • Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PMC.
  • TOCSY. NMR Core Facility - Columbia University.
  • 2D HSQC-TOCSY Experiment. IMSERC.
  • qNMR of mixtures: what is the best solution to signal overlap?. (2014, October 30). Mestrelab Research.
  • New Techniques of Structure Elucidation for Sesquiterpenes. PubMed.
  • Troubleshooting NMR signal overlap in polysaccharide analysis. Benchchem.
  • Relaxation-Assisted Separation of Overlapping Patterns in Ultra- Wideline NMR Spectra. Weizmann Institute of Science.
  • NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Semantic Scholar.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for hydroxylated drimanes

Topic: Troubleshooting HPLC Peak Tailing for Hydroxylated Drimanes Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist Welcome to the Support Center You are likely here because your d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Tailing for Hydroxylated Drimanes

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist

Welcome to the Support Center

You are likely here because your drimane sesquiterpenes (e.g., drimenol, polygodial, albicanol) are eluting with significant asymmetry (


). As a Senior Application Scientist, I know that hydroxylated drimanes present a specific "amphiphilic paradox": they possess a lipophilic sesquiterpene skeleton (

) combined with polar hydroxyl (-OH) or carbonyl functionalities.

This dual nature often leads to secondary interactions with the stationary phase, the primary culprit of peak tailing.[1][2] Below is your diagnostic and remediation guide.

Module 1: The Diagnostic Matrix

Q: Why are my drimane peaks tailing on a standard C18 column?

A: The tailing is likely thermodynamic , caused by specific chemical interactions, rather than kinetic (column void). Hydroxylated drimanes are hydrogen-bond donors. Standard silica-based C18 columns contain residual silanols (Si-OH) on the support surface.[3] Even "end-capped" columns have some residual activity.[3][4]

  • The Mechanism: The lipophilic drimane skeleton partitions into the C18 layer (primary retention).

  • The Interference: The polar -OH groups on the drimane "reach through" the C18 layer and Hydrogen-bond with the acidic residual silanols.

  • The Result: A fraction of the analyte is "stuck" longer than the rest, creating the exponential tail.

Visualizing the Interaction (Mechanism)

G Analyte Hydroxylated Drimane (Lipophilic + Polar -OH) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Partitioning Silanol Residual Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol Hydrogen Bonding Peak Resulting Peak Shape C18->Peak Symmetrical Gaussian Silanol->Peak Exponential Tailing

Figure 1: The dual-retention mechanism causing tailing. Green represents the desired hydrophobic interaction; Red represents the unwanted secondary silanol interaction.

Module 2: Mobile Phase Optimization

Q: Can I fix this by changing my mobile phase?

A: Yes. This is the first line of defense. You must suppress the ionization of the surface silanols. Silanols are weakly acidic (


). At neutral pH, they deprotonate (

), becoming strong H-bond acceptors.

Protocol: The Acid Suppression Method To minimize tailing, you must lower the pH to keep silanols protonated (


) and neutral.
ParameterRecommendationScientific Rationale
Modifier Formic Acid (0.1%) Lowers pH to ~2.7. Volatile (LC-MS compatible).
Alt. Modifier Phosphoric Acid (0.1%) Only if not using MS. Stronger suppression of silanols. Transparent at low UV.
pH Target < 3.0 Ensures silanols are fully protonated and less active.
Organic Phase Acetonitrile (ACN) ACN is a dipole-dipole interactor; Methanol is a proton donor. ACN often yields sharper peaks for -OH compounds by not competing for H-bonds as aggressively as MeOH.

Warning: Do not use basic modifiers (TEA) for neutral drimanes unless you are certain you have basic amine functionality. Acidic conditions are safer for the drimane skeleton stability.

Module 3: Stationary Phase Selection

Q: My mobile phase is optimized, but tailing persists. Is my column the problem?

A: Likely. If you are using a "Type A" (older generation) silica or a standard C18, the surface area of exposed silanols is too high.

Selection Guide for Hydroxylated Species:

  • High-Purity "Type B" Silica: Ensure your column uses high-purity, metal-free silica. Trace metals increase silanol acidity.[5]

  • Polar-Embedded / Polar-Endcapped C18:

    • Technology: These columns have a polar group (amide, carbamate) embedded in the alkyl chain.

    • Benefit: The embedded polar group creates a "water shield" near the surface, preventing the drimane from interacting with the silanols.

    • Examples: Waters SymmetryShield, Phenomenex Synergi Fusion, Agilent Zorbax Bonus-RP.

Decision Tree: Troubleshooting Workflow

G Start Start: Peak Tailing Detected Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Add 0.1% Formic Acid Check_pH->Adjust_pH No Check_Col Is Column Polar-Embedded or High Purity? Check_pH->Check_Col Yes Adjust_pH->Check_Col Change_Col Switch to Polar-Embedded C18 Check_Col->Change_Col No Check_Solvent Check Injection Solvent Check_Col->Check_Solvent Yes Change_Col->Check_Solvent Dilute Dilute Sample in Starting Mobile Phase Check_Solvent->Dilute Strong Solvent? Success Symmetrical Peak (As < 1.2) Check_Solvent->Success Weak Solvent Dilute->Success

Figure 2: Step-by-step troubleshooting logic for eliminating peak tailing.

Module 4: The "Hidden" Cause (Sample Solvent)

Q: I see "fronting" that looks like tailing, or split peaks. What is happening?

A: This is often a Solvent Mismatch . Drimanes are lipophilic, so you likely dissolved them in 100% Methanol or Acetonitrile. If your gradient starts at 50% Water, the strong solvent plug travels down the column faster than the mobile phase, carrying the analyte with it before it can focus at the head of the column.

The Fix:

  • Protocol: Dissolve your sample in the starting mobile phase composition (e.g., 50:50 ACN:Water).

  • If solubility is an issue: Use the minimum amount of strong solvent possible, or reduce injection volume to < 5 µL.

Module 5: Detection Limits & "Fake" Tailing

Q: I am using UV detection at 205 nm. The baseline is drifting and the tail looks noisy.

A: Drimanes generally lack strong chromophores (conjugated double bonds). You are forcing detection at low UV (200–210 nm).

  • The Issue: At this wavelength, many organic solvents (and even formic acid) absorb light. What looks like "tailing" might be refractive index effects or solvent impurities eluting.

  • Recommendation:

    • ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detection is far superior for non-chromophoric drimanes. It eliminates the solvent background.

    • Reference Wavelength: If using DAD (Diode Array), do not set a reference wavelength that overlaps with the analyte's absorbance.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[6] (The definitive text on the "Silanol Effect" and separation mechanisms).

  • Chromatography Online. (2020). UV Detection for HPLC – Fundamental Principle, Practical Implications. (Explains UV cut-off issues at 200-210 nm relevant to drimanes).

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. (Detailed breakdown of silanol interactions and pH effects).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. (Guide on column selection and secondary interactions).

  • Mazzucco, E., et al. (2010).[7] HPLC-UV method for simultaneous determination...[7]. J Agric Food Chem. (Demonstrates method validation for polar/amine compounds relevant to tailing suppression).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

Welcome to the Technical Support Center for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS No. 1175543-03-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS No. 1175543-03-9). Originally isolated from marine-derived fungi such as Aspergillus insuetus and Aspergillus ustus, this drimane-type sesquiterpene features a highly reactive α,β-unsaturated ketone (enone) and an allylic tertiary alcohol .

Due to its unique structural topology, researchers frequently encounter severe degradation issues during routine extraction, LC-MS analysis, and storage. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your compound.

Troubleshooting Guides & FAQs

Q1: Why does my compound degrade into a -18 Da mass artifact during standard LC-MS analysis? A: Most standard LC-MS mobile phases employ 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to suppress the ionization of residual silanols and improve peak shape. However, 2α,9α,11-trihydroxy-6-oxodrim-7-ene contains a 9α-hydroxyl group that is allylic to the C7-C8 double bond. Causality: Under acidic conditions (pH < 4.0), this tertiary allylic alcohol is rapidly protonated. The thermodynamic driving force to relieve steric strain at the highly substituted C9 position leads to the rapid loss of water (dehydration, resulting in the -18 Da mass shift). This generates a highly resonance-stabilized allylic carbocation, which subsequently eliminates a proton to form a conjugated diene or undergoes a complex backbone rearrangement (e.g., a friedo-drimane rearrangement) .

Q2: How do I prevent this degradation during HPLC purification? A: You must completely replace acidic modifiers with volatile neutral buffers. Causality: Maintaining the mobile phase pH between 6.5 and 7.5 prevents the protonation of the 9α-hydroxyl group. Using 10 mM Ammonium Acetate provides sufficient ionic strength to maintain sharp chromatographic peaks and facilitate electrospray ionization (ESI) without acting as a strong Brønsted acid.

Q3: How can I safely extract this compound from Aspergillus culture media? A: Fungal culture media naturally acidify during the late exponential growth phase. Extracting directly with organic solvents will carry over these organic acids, which then concentrate during solvent evaporation and destroy the compound . Causality: To prevent this, the broth must be neutralized to pH 7.0 prior to liquid-liquid extraction. This ensures that the local pH remains neutral even as the extraction solvent is concentrated down to an oil.

Mechanistic Visualization

Mechanism A 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (Intact Drimane Skeleton) B Acidic Mobile Phase (e.g., 0.1% TFA, pH < 3.0) A->B Standard HPLC F Neutral/Buffered System (e.g., 10mM NH4OAc, pH 6.8) A->F Optimized HPLC C Protonation of 9α-OH (Allylic to C7-C8 Enone) B->C D Loss of H2O (-18 Da) Allylic Carbocation Formation C->D E Friedo-Drimane Rearrangement or Diene Formation D->E G Stable Elution (High Recovery) F->G

Mechanistic pathway of acid-catalyzed degradation vs. neutral stabilization.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the degradation kinetics of 2α,9α,11-trihydroxy-6-oxodrim-7-ene under various buffer conditions.

Table 1: Stability Profile of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (25°C, 24 hours)

pH LevelBuffer SystemIntact Recovery (%)Primary Degradation Pathway
2.0 0.1% TFA< 5%Rapid dehydration (-18 Da) / Diene formation
4.0 0.1% Formic Acid42%Partial dehydration
6.8 10 mM NH₄OAc98% None (Optimal Stability)
7.4 1X PBS99%None
9.0 10 mM NH₄HCO₃88%Base-catalyzed epimerization / Retro-aldol

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Extraction from Fungal Broth

Objective: Isolate the compound from Aspergillus sp. while preventing acid-catalyzed dehydration during solvent evaporation.

  • Broth Neutralization: Measure the pH of the raw fungal broth. Slowly add 1M NaOH under continuous stirring until the pH stabilizes at 7.0 ± 0.2.

    • Causality: Neutralization prevents the co-extraction of protonated organic acids that act as degradation catalysts during concentration.

  • Liquid-Liquid Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the neutralized broth. Agitate gently for 30 minutes to avoid emulsion formation.

  • Self-Validation Check (Internal Standard Spike): Before bulk phase separation, extract a 1 mL aliquot of the emulsion and spike it with 10 µg of a stable internal standard (e.g., caffeine). Separate the phases of this aliquot, evaporate, and run a rapid LC-MS check.

    • Validation: If the target-to-caffeine ratio matches the expected theoretical yield without the appearance of -18 Da degradation peaks, the bulk extraction is validated to proceed. If degradation is observed, re-verify the broth pH.

  • Phase Separation & Drying: Separate the bulk organic phase. Dry over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is strictly neutral, unlike some commercial grades of MgSO₄ which can be slightly acidic and trigger localized degradation.

  • Concentration & Storage: Evaporate the solvent under reduced pressure at <30°C. Resuspend the residue in HPLC-grade Methanol and store at -80°C .

Workflow N1 Step 1: Broth Neutralization (pH 7.0 ± 0.2) N2 Step 2: EtOAc Extraction (Liquid-Liquid) N1->N2 N3 Step 3: Validation Check (Internal Standard Spike) N2->N3 N4 Step 4: Phase Separation (Neutral Na2SO4 Dry) N3->N4 N5 Step 5: Pure Compound (Lyophilized Powder) N4->N5

Self-validating extraction workflow for drimane sesquiterpenes.

SOP 2: Neutral-Buffered Preparative HPLC

Objective: Purify the extracted compound without inducing on-column degradation.

  • Mobile Phase Preparation: Prepare Solvent A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8. Prepare Solvent B: 100% Acetonitrile.

  • System Equilibration: Flush the preparative column with at least 10 column volumes of the neutral mobile phase to displace any residual TFA or Formic Acid left by previous users.

  • Self-Validation Check (Pre-Run): Inject a 1 µg standard pulse of the crude extract. Monitor the UV absorbance at 245 nm (enone chromophore).

    • Validation: Calculate the peak symmetry factor. A symmetry factor between 0.9 and 1.2 confirms the column is fully neutralized. If tailing or splitting occurs, flush with an additional 10 column volumes of buffer before proceeding.

  • Preparative Run: Execute the gradient (e.g., 10% to 60% B over 30 minutes).

  • Recovery: Pool fractions containing the target mass (m/z 269.17[M+H]⁺) and lyophilize immediately to remove the volatile buffer. Do not leave the compound in aqueous solutions at room temperature for prolonged periods.

References

  • Wang, Y., et al. "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, vol. 20, no. 7, 2022, p. 409. URL:[Link]

  • Cohen, E., et al. "Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel." Bioorganic & Medicinal Chemistry, vol. 19, no. 22, 2011, pp. 6587-6593. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23815285, 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one." PubChem, 2024. URL:[Link]

Troubleshooting

Optimizing fermentation time for maximal sesquiterpene accumulation

Welcome to the Technical Support Center for Bioprocess Engineering . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up sesquiterpene produ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioprocess Engineering . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up sesquiterpene production.

Sesquiterpenes are highly valuable but notoriously difficult to accumulate at high titers due to their volatility, cellular toxicity, and the immense metabolic burden placed on the host organism. This guide bridges the gap between metabolic engineering and bioprocess optimization, providing field-proven troubleshooting strategies, kinetic insights, and self-validating protocols.

Core Biological Pathways & Bottlenecks

Before optimizing fermentation time, it is critical to understand the carbon flux. Sesquiterpene accumulation relies on the availability of Farnesyl Pyrophosphate (FPP). In engineered Escherichia coli or Saccharomyces cerevisiae, carbon must be efficiently partitioned through the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathways before being cyclized by a specialized sesquiterpene synthase (TPS).

Pathway Carbon Carbon Source (Glucose) AcetylCoA Acetyl-CoA Carbon->AcetylCoA Glycolysis MEP MEP Pathway Carbon->MEP GAP/Pyruvate MVA Mevalonate (MVA) Pathway AcetylCoA->MVA HMGS/HMGR FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Kinases MEP->FPP Isp enzymes TPS Sesquiterpene Synthase (e.g., ZS, ADS) FPP->TPS Substrate Sesquiterpene Sesquiterpene Accumulation TPS->Sesquiterpene Cyclization

Metabolic pathways for sesquiterpene biosynthesis highlighting key enzymatic bottlenecks.

FAQ: Fermentation Kinetics & Timing

Q1: Why does my sesquiterpene titer plateau or drop significantly if I extend fermentation beyond 72 hours? A1: This is a classic issue of volatilization and phase-dependent degradation. Sesquiterpenes are highly volatile hydrocarbons. Once the carbon source is depleted and the microbial cells enter the stationary phase, the rate of biosynthesis halts. However, the bioreactor's aeration and agitation continue to strip the accumulated product into the off-gas stream. Furthermore, prolonged exposure to the accumulated terpene can cause severe cellular toxicity and trigger microbial degradation pathways[1]. For engineered E. coli, peak accumulation typically occurs around 72 hours; extending beyond this window guarantees product loss unless an in situ capture method is employed[1].

Q2: Should I induce sesquiterpene synthase expression early or late in the exponential growth phase? A2: Early induction is strongly recommended. Inducing the culture at an early exponential phase (OD600 = 5–7) ensures the cells have sufficient energy reserves (ATP/NADPH) to support the massive metabolic demand of multi-gene heterologous pathways[2]. Late induction (OD600 > 15) forces the cells to synthesize complex terpene synthases when nutrients are scarce, leading to poor protein folding, the formation of inactive inclusion bodies, and ultimately, a crippled FPP conversion rate[2].

Q3: How do I prevent product toxicity from killing my host cells during high-density fermentation? A3: You must implement In Situ Product Recovery (ISPR). By adding a second phase—either a liquid extractant (like n-dodecane) or a solid polymeric adsorber (like Diaion HP20 resin)—you create a "sink" that continuously pulls the sesquiterpene out of the aqueous fermentation broth[1]. This biphasic partitioning keeps the localized concentration of the terpene below the toxicity threshold of the host cell, allowing fermentation to proceed to maximum theoretical yields[2].

Troubleshooting Guide: Resolving Low Titer & Product Loss

To benchmark your process, compare your kinetic timelines and yields against validated bioprocesses detailed below. Notice how the integration of ISPR drastically alters the recoverable titer within the same 72-hour window.

Table 1: Quantitative Comparison of Fermentation Conditions and Sesquiterpene Yields

Host OrganismTarget SesquiterpeneFermentation ModeOptimal TimePeak TiterReference
E. coli(+)-ZizaeneShake flask (Standard)72 h25.09 mg/L[1]
E. coli(+)-Zizaene2L Bioreactor + ISPR (HP20 resin)72 h93.4 mg/L[1]
S. cerevisiaeα-SantaleneFed-batch Bioreactor~120 h193 mg/L[3]
C. unicolorCyclic SesquiterpenesSubmerged Culture (SNL medium)21 daysVariable[4]
Issue: Severe Product Loss During Scale-Up
  • Cause: High aeration rates in stirred-tank bioreactors exacerbate the volatilization of sesquiterpenes compared to shake flasks.

  • Solution: Lower the induction temperature to 20°C. This serves a dual purpose: it significantly reduces the vapor pressure of the sesquiterpene (minimizing off-gas stripping) and slows down translation rates, which enhances the proper folding of the complex sesquiterpene synthase[2].

Validated Experimental Protocols

The following workflows are designed as self-validating systems. By tracking mass balance and kinetic parameters, you can definitively prove whether a low yield is due to a biological bottleneck or a bioprocess failure.

Workflow Inoc Bioreactor Inoculation Growth Exponential Growth (OD600 5-7) Inoc->Growth Induction Induction & Temp Shift (20°C) Growth->Induction Target OD ISPR ISPR Addition (Diaion HP20) Induction->ISPR Prevent toxicity Kinetics Time-Course Sampling (Every 12h) ISPR->Kinetics Harvest Harvest at Peak Titer (72h) Kinetics->Harvest Max accumulation

Step-by-step fermentation workflow integrating in situ product recovery (ISPR) and kinetic tracking.

Protocol A: Solid-Liquid Phase Partitioning Cultivation (SLPPC) for ISPR

Causality Focus: Utilizing solid resins prevents the emulsion issues commonly seen with liquid extractants like n-dodecane, ensuring cleaner downstream recovery.

  • Preparation: Prepare a 2L stirred-tank bioreactor with standard defined media (ADM) at pH 7.0 and inoculate with your engineered strain[2].

  • Growth Phase: Monitor the culture continuously. Allow growth until the early exponential phase is reached (OD600 = 5–7)[2].

  • Induction & Thermal Shift: Induce the expression of the sesquiterpene synthase (e.g., using IPTG) and immediately drop the bioreactor temperature to 20°C. Why? This prevents the formation of inclusion bodies and mitigates product volatilization[2].

  • Resin Addition: Aseptically add sterile Diaion HP20 adsorber resin directly into the bioreactor at a concentration of 50 g/L[2]. Caution: Do not exceed this concentration; higher amounts cause severe mixing problems and disturb the dissolved oxygen (DO) and pH probes[2].

  • Fermentation: Maintain the cultivation for 72 hours. This is the empirically determined peak accumulation point before cell lysis and product degradation outpace synthesis[1].

  • Harvest & Elution: Filter the broth to recover the resin. Wash the resin with distilled water to remove cellular debris, then elute the trapped sesquiterpene using an organic solvent like n-hexane or ethyl acetate[5].

Protocol B: GC-MS Kinetic Profiling & Mass Balance Validation

Causality Focus: You cannot optimize what you cannot measure. This protocol establishes the steady-state kinetic parameters of your fermentation.

  • Sampling: Collect 5 mL aliquots of the fermentation broth every 12 hours.

  • Separation: Centrifuge the samples at 5000 × g for 10 minutes to separate the microbial cell pellet from the supernatant.

  • Standardization: Add a known concentration of an internal standard (e.g., nonanol or a structurally distinct terpene) to the supernatant to establish a baseline for analyte quantification[6].

  • Extraction: Add an equal volume of n-hexane to the sample. Subject the mixture to ultrasonic crushing (repeated three times) to ensure complete transfer of the sesquiterpene into the organic phase[5].

  • Concentration: Concentrate the organic layer using a rotary evaporator at 42°C and 70 rpm. Filter the final product through a 0.22 μm organic membrane[5].

  • Analysis: Inject 1 μL of the extract into the GC-MS system. Utilize a standardized vial assay protocol to derive steady-state kinetic parameters (Michaelis-Menten plot) and map the accumulation curve over time[6].

  • System Validation (Crucial Step): Calculate the overall mass balance by quantifying the sesquiterpene recovered from three fractions: the cell pellet, the cell-free media, and the adsorber resin. A combined recovery ratio of >90% validates that your ISPR setup successfully mitigated volatilization and degradation losses[1].

References

  • Title: Improved Production and In Situ Recovery of Sesquiterpene (+)-Zizaene from Metabolically-Engineered E. coli Source: MDPI URL:[Link]

  • Title: Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae Source: PMC - NIH URL:[Link]

  • Title: Optimization of the fermentation conditions and testing of E. coli... Source: ResearchGate URL:[Link]

  • Title: Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy Source: PubMed - NIH URL:[Link]

  • Title: Metabolic Engineering of Saccharomyces cerevisiae for Sesquiterpene Production Source: SYSBIO URL:[Link]

  • Title: Impact of Agro-Industrial Side-Streams on Sesquiterpene Production by Submerged Cultured Cerrena unicolor Source: MDPI URL:[Link]

Sources

Optimization

Technical Guide: Scalable Isolation of Bioactive Drimane Sesquiterpenes

Executive Summary & Core Challenges Drimane sesquiterpenes (e.g., polygodial, drimenol, warburganal) present a unique set of challenges during scale-up. Unlike stable alkaloids or flavonoids, bioactive drimanes often pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

Drimane sesquiterpenes (e.g., polygodial, drimenol, warburganal) present a unique set of challenges during scale-up. Unlike stable alkaloids or flavonoids, bioactive drimanes often possess dialdehyde functionalities (specifically unsaturated 1,4-dialdehydes) that are chemically reactive and prone to degradation on solid stationary phases like silica gel.

The "Silica Trap": A common failure point in scaling up drimanes is the irreversible adsorption or rearrangement of the drimane skeleton on acidic silica surfaces during standard flash chromatography. This guide prioritizes liquid-liquid separation technologies (CPC/HSCCC) and Pressurized Hot Water Extraction (PHWE) to maximize yield and integrity.

Phase I: Extraction Optimization (Upstream)

Q: Traditional maceration is consuming too much solvent and time. How can we intensify the extraction of polygodial from plant biomass?

A: Switch to Pressurized Hot Water Extraction (PHWE) or Modified Ethanol Percolation.

For sources like Tasmannia lanceolata (Tasmanian pepper) or Drimys winteri (Winter's Bark), static maceration is inefficient due to the lipophilic nature of drimanes trapped in dense woody or waxy matrices.

Protocol: Pilot-Scale PHWE (The "Espresso" Method) PHWE utilizes the change in the dielectric constant of water at elevated temperatures (sub-critical) to mimic organic solvents, drastically reducing ethanol consumption.

  • Biomass Prep: Grind dried leaves/bark to a coarse powder (coffee grind consistency). Do not pulverize to fine dust (causes backpressure issues).

  • Solvent: 35% Ethanol / 65% Water (v/v).

  • Conditions:

    • Temperature: 90–110°C (Critical: Do not exceed 120°C to prevent thermal rearrangement of the drimane skeleton).

    • Pressure: 9–15 bar (sufficient to keep solvent liquid).

    • Flow: Dynamic extraction (continuous flow) is superior to static hold.

  • Cycle: 3 cycles of 15 minutes.

  • Post-Process: Immediate cooling to <25°C to stop hydrolysis.

Why this works: The elevated temperature lowers the polarity of the water/ethanol mix, solubilizing the sesquiterpenes while leaving behind highly non-polar waxes (which require non-polar solvents) and highly polar polysaccharides (which require pure water).

Q: We are seeing high chlorophyll co-extraction. How do we minimize this upstream?

A: Use a "Defatting" Pre-step or Deep Eutectic Solvents (DES).

  • Option A (Pre-wash): Percolate the biomass with cold hexane (

    
    ) prior to the main extraction. Drimanes are moderately polar and will largely remain in the biomass while surface waxes and chlorophylls are removed.
    
  • Option B (DES): For Pseudowintera colorata, a hydrophobic Deep Eutectic Solvent (e.g., menthol:lactic acid) can be used, though solvent recovery is harder. Stick to Option A for ease of scale-up.

Phase II: Enrichment & Fractionation (Midstream)

Q: The crude extract is a sticky gum. How do we prepare it for chromatography?

A: Liquid-Liquid Partitioning is mandatory to remove sugars and phenolics.

Direct injection of crude drimane extracts onto a column will foul the stationary phase immediately.

Standard Partition Protocol:

  • Concentrate: Remove ethanol from the PHWE extract via rotary evaporation (keep bath <40°C). You will be left with an aqueous suspension.

  • Partition: Extract the aqueous phase 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • DCM is more selective for drimanes (polygodial).

    • EtOAc extracts more phenolics (junk).

  • Wash: Wash the combined organic layer with brine to remove residual water-soluble compounds.

  • Dry: Use anhydrous

    
    .
    

Data Table: Solvent Selectivity for Drimanes

Solvent SystemTarget EfficiencyImpurity LoadRecommended For
Hexane LowVery Low (Waxes only)Defatting / Pre-wash
DCM High Low (Selective)Primary Extraction
Ethyl Acetate HighHigh (Phenolics/Tannins)General Scavenging
Ethanol (Cold) MediumHigh (Sugars/Chlorophyll)Initial Biomass Wash

Phase III: High-Resolution Purification (Downstream)

Q: Our drimane dialdehydes are degrading on silica columns. What is the alternative?

A: Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC). [1]

This is the gold standard for scaling labile terpenes. By using a liquid stationary phase, you eliminate the catalytic surface activity of silica gel that causes isomerization (e.g., polygodial


 isotadeonal) or oxidation.

Recommended CPC Solvent System (ARIZONA System Class): For medium-polarity drimanes (polygodial, drimenol):

  • System: Hexane : Ethyl Acetate : Methanol : Water (HEMWat).

  • Ratio: Start with 5:5:5:5 (Arizona System M) or 6:4:6:4 .

  • Mode: Ascending (if drimanes are in the lighter phase) or Descending (if in heavier). Tip: Drimanes usually partition well into the upper (organic) phase of HEMWat systems.

Step-by-Step CPC Scaling:

  • Shake Flask Test: Mix 4mL of the solvent system with 10mg extract. Check TLC of upper vs. lower phase. Target partition coefficient (

    
    ) between 0.5 and 2.0.
    
  • Loading: You can load up to 10-20% of the column volume (e.g., 20g injection on a 1L rotor) without resolution loss, far exceeding silica limits.

  • Recovery: 100% sample recovery is guaranteed (no irreversible adsorption).

Q: If we must use Silica Flash, how do we protect the compounds?

A: Buffer the Silica and use rapid gradients.

If CPC is unavailable:

  • Neutralize: Pre-wash silica slurry with 1% Triethylamine (TEA) in hexane, then flush with pure hexane before loading. This neutralizes acidic sites.

  • Speed: Run a steep gradient (e.g., Hexane

    
     30% EtOAc over 20 minutes). Do not let compounds sit on the column.
    
  • Detection: Use Vanillin-H2SO4 stain for TLC (drimanes turn distinct purple/blue).

Visualized Workflows

Diagram 1: Industrial Scale-Up Workflow

A logical flow from biomass to pure compound, highlighting the critical decision points.

DrimaneIsolation Biomass Raw Biomass (Drimys winteri / T. lanceolata) Pretreatment Pre-Treatment Grinding & Hexane Defatting Biomass->Pretreatment Extraction Extraction PHWE (Ethanol/Water) or DCM Maceration Pretreatment->Extraction Partition Liquid-Liquid Partition (Water vs. DCM) Extraction->Partition Crude Enriched Crude Extract (Sugar-free) Partition->Crude Decision Scale & Stability Check Crude->Decision Silica Flash Chromatography (Buffered Silica) < 1g Scale Decision->Silica Stable / Small Scale CPC CPC / HSCCC (HEMWat System) > 1g Scale (Labile) Decision->CPC Labile / Large Scale Polishing Polishing Step (Crystallization or Prep-HPLC) Silica->Polishing CPC->Polishing Final Pure Bioactive Drimane (>98% Purity) Polishing->Final

Caption: Workflow for the isolation of drimanes, prioritizing CPC for large-scale labile compounds.

Diagram 2: Purification Decision Matrix

How to choose the correct chromatographic method based on sample load and chemical nature.

DecisionMatrix Start Crude Drimane Mix IsAldehyde Contains Dialdehydes? (Polygodial/Warburganal) Start->IsAldehyde Load Sample Load? IsAldehyde->Load No (Stable Alcohols) Method2 CPC / HSCCC (HEMWat 5:5:5:5) IsAldehyde->Method2 Yes (High Risk) Method1 Buffered Silica Flash (Hexane/EtOAc) Load->Method1 < 500mg Load->Method2 > 500mg - 50g Method3 Reverse Phase C18 (Water/ACN) Load->Method3 Final Polishing

Caption: Decision matrix for selecting purification technique to minimize degradation and maximize yield.

Phase IV: Identification & Stability (Troubleshooting)

Q: How do I rapidly distinguish between isomers (e.g., Polygodial vs. Isotadeonal)?

A: Use specific rotation and NMR diagnostic signals.

  • Polygodial: Pungent "hot" taste (bioassay). Aldehyde proton signals in

    
    -NMR are distinct.
    
  • Isotadeonal: Non-pungent epimer (C9 epimer).

  • Troubleshooting: If your isolated polygodial loses pungency over time, it has likely epimerized or oxidized. Store at -20°C under Argon.

Q: The compound is reacting with the solvent.

A: Avoid primary amines and alcohols during long-term storage. Drimane dialdehydes can form hemiacetals with methanol or ethanol upon prolonged standing.

  • Extraction: Ethanol is fine for short contact times (PHWE).

  • Storage: Store pure compounds in DMSO (for bioassays) or dry Solid State . Avoid storing in Methanol.

References

  • Just, J. et al. (2015).[2] "Practical isolation of polygodial from Tasmannia lanceolata: a viable scaffold for synthesis."[2][3][4] Organic & Biomolecular Chemistry. Available at: [Link]

  • Montenegro, I. et al. (2022).[5][6][7] "Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients." MDPI - Molecules. Available at: [Link]

  • Derita, M. et al. (2013). "Antifungal Activity of Drimane Sesquiterpenes from Drimys winteri.
  • Marston, A. & Hostettmann, K. (2006). "Counter-current chromatography: a powerful tool for the isolation of natural products."[1] Journal of Chromatography A. (General reference for CPC/CCC methodology).

Sources

Reference Data & Comparative Studies

Validation

Differentiating 2alpha and 3beta isomers of trihydroxy-6-oxodrim-7-ene

This guide outlines a rigorous, evidence-based approach to distinguishing between the 2 and 3 isomers of trihydroxy-6-oxodrim-7-ene . These drimane sesquiterpenes, often isolated from marine-derived fungi such as Aspergi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to distinguishing between the 2


  and 3

isomers of trihydroxy-6-oxodrim-7-ene . These drimane sesquiterpenes, often isolated from marine-derived fungi such as Aspergillus ustus and Aspergillus insuetus, share an identical mass and core skeleton, making differentiation by simple MS impossible.[1]

The distinction relies on high-resolution NMR spectroscopy, specifically exploiting the topological differences in the A-ring of the drimane decalin system.

Technical Guide: Differentiating 2 - and 3 -Isomers of Trihydroxy-6-oxodrim-7-ene[1][2]

Part 1: Structural Basis of Differentiation

The core challenge lies in assigning the position of the secondary hydroxyl group on the A-ring. Both isomers typically adopt a trans-decalin conformation where the hydroxyl groups at C2 (in the 2


-isomer) and C3 (in the 3

-isomer) are equatorial , leading to subtle but definitive spectroscopic signatures.[1][2]
Feature2

-Hydroxy Isomer
3

-Hydroxy Isomer
IUPAC Suffix ...-2

,9

,11-triol
...-3

,9

,11-triol
Hydroxyl Orientation Equatorial (typically)Equatorial
Proton Orientation Axial (H-2

)
Axial (H-3

)
Neighboring Spin Systems Flanked by two methylenes (C1 & C3)Flanked by one methylene (C2) & one quaternary carbon (C4)
The "Neighbor Count" Principle

The most robust differentiator is the spin-coupling network:

  • H-3 is isolated from the rest of the spin system by the quaternary C4 (gem-dimethyl).[2] It couples only to the C2 protons.

  • H-2 is sandwiched between C1 and C3.[1][2] It couples to four protons (H-1a, H-1b, H-3a, H-3b).[1][2]

Part 2: Spectroscopic Comparison (Experimental Data)

H NMR: Multiplicity and Coupling

The multiplicity of the oxymethine proton is the primary diagnostic filter.

Parameter2

-Isomer (H-2)
3

-Isomer (H-3)
Differentiation Logic
Chemical Shift (

)
3.90 – 4.10 ppm 3.20 – 3.50 ppm H-2 is typically desheilded relative to H-3.[1][2]
Multiplicity Multiplet (tt or dddd) Doublet of Doublets (dd) Definitive.
Coupling Pattern Couples to 4 protons (C1 & C3).Couples to 2 protons (C2).H-3 cannot couple to C4 (quaternary).[1][2]

Values (Hz)

Hz (x2)

Hz (x2)

Hz (x1)

Hz (x1)
H-2 shows a complex "septet-like" or broad pattern; H-3 is a clean dd.
C NMR: Chemical Shift Trends

Carbon shifts provide a secondary validation layer.

Carbon2

-Isomer (

)
3

-Isomer (

)
Notes
Oxymethine (C-X) ~64 - 68 ppm (C-2)~78 - 81 ppm (C-3)C-3 is significantly deshielded due to the

-effect of the C4-gem-dimethyls.
C-4 (Quaternary) ~33 - 35 ppm~38 - 40 ppmSlight shift due to proximity of OH at C3.
C-1 (Methylene) ShieldedNormalC-1 is

to C-2 OH (shifted downfield ~40-50 ppm from alkane baseline).[1][2]
HMBC Connectivity (The "Golden Key")

If 1D NMR is ambiguous due to signal overlap, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof by linking the proton to the distinct C4-methyl groups.

  • 3

    
    -Isomer : The H-3  proton shows a strong 3-bond correlation (
    
    
    
    )
    to the gem-dimethyl carbons (C-13 and C-14) attached to C4.[1][2]
  • 2

    
    -Isomer : The H-2  proton is 4 bonds away  from the C4-methyls.[1][2] No correlation (or extremely weak) is observed.
    

Part 3: Differentiation Workflow

The following diagram illustrates the logical flow for assigning the correct isomer.

IsomerDifferentiation Start Unknown Isomer (Trihydroxy-6-oxodrim-7-ene) Step1 Step 1: 1H NMR Analysis Inspect Oxymethine Proton (3.0 - 4.2 ppm) Start->Step1 Decision1 Multiplicity Pattern? Step1->Decision1 Res_3beta Isomer: 3β-Hydroxy (H-3 is dd) Decision1->Res_3beta Doublet of Doublets (dd) (Couples to C2 only) Res_2alpha Isomer: 2α-Hydroxy (H-2 is m/tt) Decision1->Res_2alpha Multiplet / tt (Couples to C1 & C3) Step2 Step 2: HMBC Confirmation Check correlations to C4-Methyls (Me-13/14) Decision1->Step2 Ambiguous / Overlap Decision2 Correlation Observed? Step2->Decision2 Decision2->Res_3beta Strong 3J (H3 -> Me13/14) Decision2->Res_2alpha No Correlation (4 bonds)

Caption: Logical workflow for differentiating 2


 and 3

isomers using 1H NMR multiplicity and HMBC connectivity.

Part 4: Experimental Protocol

A. Sample Preparation[3]
  • Solvent : Dissolve 1-2 mg of the purified compound in 600

    
    L of Methanol-
    
    
    
    (
    
    
    ) or Chloroform-
    
    
    (
    
    
    ). Methanol-
    
    
    is preferred for polyhydroxylated drimanes to prevent aggregation and sharpen hydroxyl proton exchange.[1][2]
  • Tube : Use a high-quality 5mm NMR tube (e.g., Wilmad 535-PP) to ensure shimming stability.[1][2]

B. Acquisition Parameters (600 MHz recommended)
  • 1H NMR :

    • Spectral width: -1 to 14 ppm.[1][2]

    • Scans: 64 (for dilute samples).

    • Critical : Ensure good shimming to resolve the splitting of the oxymethine proton.

  • HMBC :

    • Optimize for long-range coupling constant

      
       Hz.
      
    • Focus on the methyl region (0.8 - 1.5 ppm) in F2 and carbonyl/quaternary region in F1.[1][2]

C. Data Analysis Steps
  • Locate the Oxymethine : Look in the 3.0–4.2 ppm range.

  • Check Neighbors :

    • If the signal is a dd (

      
       Hz) 
      
      
      
      3
      
      
      -OH
      .[1][2] (Neighbors:
      
      
      at C2).
    • If the signal is a tt or m (

      
       Hz) 
      
      
      
      2
      
      
      -OH
      .[1] (Neighbors:
      
      
      at C1 and
      
      
      at C3).
  • Verify with Carbon :

    • Check the attached carbon (HSQC). If

      
       ppm, it supports 3
      
      
      
      . If
      
      
      ppm, it supports 2
      
      
      .

References

  • Liu, Z., et al. (2009). Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus 094102.[1] Journal of Natural Products, 72(10), 1761–1767. Link[1][2]

  • Prompanya, C. (2015). Study of Bioactive Secondary Metabolites from the Marine Sponges and Marine Sponge-Associated Fungi. University of Porto / Abel Salazar Biomedical Sciences Institute. Link

  • Gao, S. S., et al. (2023). Seven drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp.[1][2] Chinese Journal of Natural Medicines, 21(1), 58-64.[1] Link[1][2]

  • Kuklev, D. V., et al. (1997). Synthesis of keto- and hydroxydienoic compounds from linoleic acid.[1] Chemistry and Physics of Lipids, 85(2), 125-134.[1] (Reference for allylic/hydroxy NMR shift trends). Link[1][2]

Sources

Comparative

A Comparative Spectroscopic Guide to Synthetic and Natural Drimane Sesquiterpenes

For researchers in natural product chemistry, drug development, and synthetic organic chemistry, the drimane sesquiterpenes represent a class of bicyclic natural products with a wide range of promising biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in natural product chemistry, drug development, and synthetic organic chemistry, the drimane sesquiterpenes represent a class of bicyclic natural products with a wide range of promising biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The validation of a synthetic route to a natural product or the confirmation of the identity of an isolated compound relies heavily on the rigorous comparison of its spectral data with that of an authentic sample. This guide provides an in-depth comparison of the spectral data of synthetic versus natural drimane sesquiterpenes, with a focus on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical methods. We will use the archetypal drimane, (-)-drimenol, as a case study to illustrate the key principles and best practices.

The Central Role of Spectroscopy in Structural Elucidation

The journey from a crude natural extract or a complex reaction mixture to a pure, characterized drimane sesquiterpene is paved with spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. For a synthetic chemist, the ultimate goal is to produce a molecule whose spectral data are indistinguishable from that of the natural product. For a natural product chemist, authenticating an isolated compound often involves comparing its spectral data to that reported in the literature, which may be from either a natural or a synthetic source.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of a Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

The Foundational Principle: Identical Compounds, Identical Spectra

In principle, a synthetic molecule that is structurally and stereochemically identical to its natural counterpart will have an identical NMR spectrum under the same experimental conditions (i.e., same solvent and temperature). The chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecule's three-dimensional structure. Therefore, a successful total synthesis of a natural product is often crowned by the declaration that the NMR spectra of the synthetic and natural samples are "identical in all respects."

Comparative Analysis of (-)-Drimenol

Let's examine the ¹H and ¹³C NMR data for (-)-drimenol isolated from the bark of Drimys winteri[1] and compare it to the data reported for synthetic (-)-drimenol. The total synthesis of drimenol has been achieved via various routes, and the structural confirmation invariably relies on the comparison of its spectral data with that of the natural product[2].

Position ¹³C NMR (δ in ppm) - Natural ¹H NMR (δ in ppm, J in Hz) - Natural Expected ¹H and ¹³C NMR Data - Synthetic
140.11.41 (m), 1.65 (m)Identical to natural
218.41.55 (m)Identical to natural
342.21.45 (m)Identical to natural
433.4-Identical to natural
555.61.38 (m)Identical to natural
624.51.98 (m)Identical to natural
7121.75.55 (t, J=3.4)Identical to natural
8139.8-Identical to natural
950.11.95 (m)Identical to natural
1038.0-Identical to natural
1164.24.15 (d, J=11.0), 3.85 (d, J=11.0)Identical to natural
1228.51.75 (s)Identical to natural
1321.50.88 (s)Identical to natural
1433.20.86 (s)Identical to natural
1515.50.86 (s)Identical to natural

Data for natural (-)-drimenol obtained from Drimys winteri, as reported by Molina-Salinas et al. (2022).[1]

The expectation is that a successful synthesis of (-)-drimenol will yield a compound with identical ¹H and ¹³C NMR spectra. Any significant deviation in chemical shifts or coupling constants would suggest either a structural or stereochemical difference.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified drimane sesquiterpene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical as chemical shifts can vary between solvents. It is imperative to use the same solvent for both the sample under investigation and the reference compound.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. It is also advisable to run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Natural Natural Drimane NMR_1D 1D NMR (¹H, ¹³C, DEPT) Natural->NMR_1D Synthetic Synthetic Drimane Synthetic->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D For full assignment Comparison Side-by-Side Comparison NMR_2D->Comparison Identical Identical Spectra: Structural Confirmation Comparison->Identical Discrepancies Discrepancies: Further Investigation Comparison->Discrepancies

Caption: Workflow for the NMR-based comparison of natural and synthetic drimane sesquiterpenes.

Mass Spectrometry (MS): Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. For a drimane sesquiterpene like drimenol (C₁₅H₂₆O), HRMS provides a highly accurate mass measurement, which is then used to confirm the molecular formula.

Technique Information Provided Expected Result for Drimenol (C₁₅H₂₆O)
HRMS (e.g., ESI-TOF) Exact mass of the molecular ion[M+H]⁺ calculated: 223.2056; found: 223.205x

When comparing a natural and a synthetic sample, the HRMS data should be identical, confirming that both compounds have the same molecular formula. Any deviation would indicate the presence of an impurity or a different molecular structure altogether.

Chiroptical Methods: The Importance of Stereochemistry

Many drimane sesquiterpenes are chiral, and natural products are typically found as a single enantiomer. Synthetic routes, on the other hand, can produce a racemic mixture (an equal mixture of both enantiomers) or be designed to be stereoselective, yielding predominantly one enantiomer.

Chiroptical techniques, such as polarimetry (measuring optical rotation) and electronic circular dichroism (ECD), are crucial for determining the absolute configuration of a chiral molecule.

  • Optical Rotation ([α]D): A simple yet powerful technique. A natural, enantiopure sample will have a specific optical rotation value (e.g., (-)-drimenol is levorotatory). A synthetic sample of the same enantiomer should have the same optical rotation value with the opposite sign for the other enantiomer. A racemic synthetic sample will have an optical rotation of zero.

  • Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's absolute configuration. Comparing the experimental ECD spectrum of a synthetic sample to that of the natural product is a robust method for confirming its stereochemistry.

Stereochemistry cluster_natural Natural Source cluster_synthesis Chemical Synthesis cluster_analysis Chiroptical Analysis Natural_Product Enantiopure Drimane (e.g., (-)-drimenol) Optical_Rotation Optical Rotation ([α]D) Natural_Product->Optical_Rotation Non-zero value ECD ECD Spectroscopy Natural_Product->ECD Characteristic spectrum Racemic Racemic Mixture (e.g., (±)-drimenol) Racemic->Optical_Rotation [α]D = 0 Enantioselective Enantioselective Synthesis (e.g., (-)-drimenol) Enantioselective->Optical_Rotation Matches natural Enantioselective->ECD Matches natural

Caption: The role of chiroptical methods in comparing the stereochemistry of natural and synthetic drimanes.

Best Practices for Spectral Comparison

  • Use Identical Conditions: As emphasized earlier, ensure that the spectral data for both the natural and synthetic samples are acquired under identical conditions, particularly the solvent for NMR and the ionization method for MS.

  • Mind the Purity: Impurities in either the natural or synthetic sample can lead to extraneous signals in the spectra, complicating the comparison. Ensure that both samples are of high purity, as determined by techniques like HPLC or GC.

  • Consult the Literature: A thorough literature search is essential. Often, the spectral data for a particular drimane sesquiterpene has been reported multiple times from various sources. This can help in identifying any potential discrepancies and understanding the expected range of chemical shifts.

  • Don't Ignore Minor Differences: While the goal is to find identical spectra, minor differences in chemical shifts (e.g., +/- 0.01 ppm in ¹H NMR) can occur due to slight variations in concentration, temperature, or instrument calibration. It is important to critically evaluate whether these minor differences are within the range of experimental error or indicative of a genuine structural difference.

Conclusion

The comparison of spectral data between synthetic and natural drimane sesquiterpenes is a cornerstone of modern natural product science. A meticulous, multi-technique approach, combining NMR, MS, and chiroptical methods, is required to unequivocally establish the identity and stereochemistry of a molecule. For the synthetic chemist, a perfect match is the ultimate validation of their synthetic strategy. For the natural product chemist, it provides the certainty needed to proceed with biological testing and further drug development. By adhering to the principles and best practices outlined in this guide, researchers can confidently navigate the complexities of structural elucidation and contribute to the advancement of this exciting field.

References

  • Molina-Salinas, G. M., et al. (2022). Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients. Pharmaceuticals, 15(10), 1236. [Link]

  • Kreuzenbeck, N. B., et al. (2023). Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi. Communications Chemistry, 6(1), 77. [Link]

Sources

Validation

Validation of Anti-Inflammatory Activity of Oxodrim-7-ene Derivatives: A Comparative Guide

Introduction As a Senior Application Scientist specializing in natural product pharmacology, I frequently evaluate novel scaffolds to overcome the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in natural product pharmacology, I frequently evaluate novel scaffolds to overcome the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, traditional therapeutics often suffer from dose-limiting toxicities and off-target effects during chronic administration. Recently,1[1]—have garnered significant attention in drug discovery. Specifically, oxodrim-7-ene derivatives, such as 2α,11-dihydroxy-6-oxodrim-7-ene and 3β,9α,11-trihydroxy-6-oxodrim-7-ene isolated from 2[2], exhibit 3[3].

This guide objectively compares the anti-inflammatory performance of oxodrim-7-ene derivatives against standard pharmacological benchmarks and provides a rigorously validated, self-correcting experimental framework for evaluating these compounds.

Mechanistic Causality: Targeting the NF-κB Axis

The anti-inflammatory efficacy of drimane sesquiterpenoids is primarily driven by their ability to 4[4], specifically the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) cascade. When macrophages are exposed to lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated. This triggers the IKK complex to phosphorylate IκB-α, leading to its degradation and the subsequent nuclear translocation of NF-κB. Once in the nucleus, NF-κB upregulates the transcription of pro-inflammatory mediators like5[5].

Oxodrim-7-ene derivatives act upstream by 4[4], effectively sequestering NF-κB in the cytoplasm and silencing the inflammatory response at the transcriptional level.

Pathway LPS LPS (TLR4 Agonist) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB-α Phosphorylation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Cytokines TNF-α, IL-6, iNOS Transcription NFkB->Cytokines Oxodrim Oxodrim-7-ene Derivatives Oxodrim->IkB Inhibits

NF-κB Pathway Inhibition by Oxodrim-7-ene Derivatives.

Comparative Performance Data

To contextualize the therapeutic potential of oxodrim-7-ene derivatives, we must benchmark their performance against both structurally related natural products (e.g., Polygodial) and clinical standards (Dexamethasone, Indomethacin). The data below summarizes the half-maximal inhibitory concentration (IC50) for 6[6].

Compound ClassSpecific AgentTarget/AssayIC50 (μM)Cytotoxicity (CC50, μM)Primary Mechanism of Action
Oxodrim-7-ene Derivative 2α,11-dihydroxy-6-oxodrim-7-eneNO / iNOS4.9 - 7.8> 50.0IκB-α phosphorylation inhibition
Standard Drimane PolygodialNO / iNOS12.525.0General NF-κB suppression
Corticosteroid (Control) DexamethasoneTNF-α / IL-60.8> 100.0Glucocorticoid receptor agonist
NSAID (Control) IndomethacinCOX-2 / PGE214.2> 100.0Non-selective COX inhibition

Application Insight: While Dexamethasone exhibits superior absolute potency, oxodrim-7-ene derivatives demonstrate a highly favorable therapeutic window (CC50 > 50 μM) compared to traditional drimanes like polygodial, making them excellent lead candidates for structural optimization.

Self-Validating Experimental Protocols

A common pitfall in natural product screening is misinterpreting compound-induced cytotoxicity as anti-inflammatory efficacy. If a drug kills the macrophages, NO and cytokine levels will naturally drop. To ensure scientific trustworthiness, the following protocol is designed as a self-validating system : every efficacy readout (NO/Cytokines) is strictly coupled with a parallel viability readout (CCK-8).

Protocol 1: Macrophage Culture and Compound Treatment
  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of

    
     cells/well.
    Causality: This specific density ensures cells reach ~80% confluence during the assay, preventing contact inhibition from altering baseline inflammatory responses.
    
  • Pre-treatment: Incubate cells with varying concentrations of the oxodrim-7-ene derivative (e.g., 1, 5, 10, 20 μM) for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Causality: A 24-hour window is optimal for the accumulation of stable nitrite (the measurable breakdown product of NO) and secreted cytokines in the supernatant.

Protocol 2: Parallel Efficacy and Viability Validation
  • Supernatant Harvest: Carefully transfer 100 μL of the culture supernatant from each well to a fresh 96-well plate for the Griess Assay and ELISA.

  • NO Quantification (Griess Assay): Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

  • Cytokine Quantification (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 using standard sandwich ELISA kits, reading absorbance at 450 nm.

  • Viability Check (The Self-Correction Step): To the original plate containing the adherent cells and remaining media, add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm. Decision Gate: If cell viability in a drug-treated well falls below 80% of the vehicle control, the corresponding NO/cytokine reduction data must be discarded as an artifact of cytotoxicity.

Workflow A RAW 264.7 Macrophage Culture & Seeding B Pre-treatment with Oxodrim-7-ene (1h) A->B C LPS Stimulation (24h) (1 μg/mL) B->C D Supernatant Harvest C->D E Griess Assay (NO) & ELISA (Cytokines) D->E Efficacy F Cell Viability Assay (CCK-8) D->F Viability

In Vitro Anti-Inflammatory Validation Workflow.

Conclusion

For drug development professionals, oxodrim-7-ene derivatives represent a highly viable, structurally distinct alternative to conventional anti-inflammatory agents. By selectively targeting the IKK/NF-κB axis without inducing broad-spectrum cytotoxicity, these marine-derived sesquiterpenoids offer a promising foundation for the next generation of immunomodulatory therapeutics. Rigorous, self-validating screening protocols remain paramount to successfully translating these natural products from in vitro hits to preclinical leads.

References

1.[2] Drimane-type sesquiterpenoids from fungi - Chinese Journal of Natural Medicines. 2.[6] Bioactive Terpenes from Marine-Derived Fungi - MDPI. 3.[4] Application Notes and Protocols for the Synthesis and Evaluation of 11-Hydroxydrim-7-en-6-one and its Derivatives - Benchchem. 4.[5] Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - ResearchGate. 5.[3] Bioactive Terpenes from Marine-Derived Fungi - PMC - NIH. 6.[1] Drimane-type sesquiterpenoids from fungi - Chinese Journal of Natural Medicines.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 9α-Hydroxy vs. 11-Hydroxy Drimane Sesquiterpenoids

Introduction: The Therapeutic Potential of Drimane Sesquiterpenoids Drimane sesquiterpenoids represent a fascinating class of natural products characterized by a trans-decalin core skeleton.[1][2] First identified in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Drimane Sesquiterpenoids

Drimane sesquiterpenoids represent a fascinating class of natural products characterized by a trans-decalin core skeleton.[1][2] First identified in the bark of Drimys winterii, these compounds are now known to be produced by a wide array of plants, fungi, and marine organisms.[1][2] Their diverse biological activities, including antifungal, antibacterial, and antifeedant properties, have long attracted scientific interest.[3] More recently, their potent cytotoxic activity against various cancer cell lines has positioned them as a promising source for the development of novel anticancer therapeutics.[1][4]

The cytotoxic efficacy of drimanes is intimately linked to their chemical structure. Natural and semi-synthetic drimanes are often decorated with various oxygen-containing functional groups, such as aldehydes, lactones, and hydroxyl groups, primarily at the C6, C9, C11, and C12 positions.[1][2] These substitutions profoundly influence the molecule's interaction with biological targets. This guide provides a comparative analysis of how the specific placement of a hydroxyl group—a key modulator of a molecule's polarity and hydrogen-bonding capacity—at the 9α versus the 11 position impacts cytotoxic activity. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) that govern this critical difference and discuss the underlying mechanistic implications for drug development professionals.

The Critical Influence of Hydroxylation on Bioactivity

The addition of a hydroxyl (-OH) group to a molecular scaffold like the drimane core is a common biosynthetic strategy to modulate biological activity. From a pharmacological perspective, hydroxylation can:

  • Alter Polarity and Bioavailability: Increasing polarity can affect a compound's solubility and ability to cross cellular membranes, which can either enhance or hinder its access to intracellular targets.

  • Introduce Hydrogen Bonding Sites: A hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific, high-affinity interactions with amino acid residues in target proteins, such as enzymes or receptors.

  • Induce Conformational Changes: The position and stereochemistry of a hydroxyl group can influence the overall three-dimensional shape of the drimane skeleton, which can in turn affect its binding affinity to a target.

Understanding how the specific location of this functional group impacts cytotoxicity is therefore crucial for the rational design of more potent and selective drimane-based anticancer agents.

Case Study 1: The 9α-Hydroxy Group as a Potentiator of Cytotoxicity

A compelling case for the role of the 9α-hydroxy group in enhancing cytotoxicity comes from the comparison of warburganal and polygodial . Both are potent drimane dialdehydes, but warburganal features a hydroxyl group at the C9 position, a feature that polygodial lacks.

A comprehensive 2022 review by Beckmann et al. highlights data from a study by Xu et al., which evaluated these compounds against nasopharyngeal cancer (KB) cells.[4] The results were clear: warburganal was found to be more active than polygodial, strongly suggesting that the C9-hydroxyl group leads to an increase in cytotoxicity.[4] This observation points to the 9α position as a critical "hotspot" for functionalization. The axial orientation of the 9α-hydroxy group may lock the molecule into a conformation that is optimal for target engagement or provide a crucial hydrogen bond that strengthens the drug-target interaction, leading to more potent cell death.

G cluster_0 Core Drimane Skeleton cluster_1 Polygodial (No C9-OH) cluster_2 Warburganal (9α-OH) A A B B C C G Drimane 9α-Hydroxy Drimane (e.g., Warburganal) Cell Cancer Cell Drimane->Cell Enters Cell Mito Mitochondrial Stress (ΔΨm Decrease) Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Executes

Caption: Postulated apoptotic pathway induced by cytotoxic drimanes.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to validate these findings and screen novel drimane derivatives, we provide detailed, self-validating protocols for key cytotoxicity and apoptosis assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [5]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [5][6] Workflow Diagram:

G Start Start Seed 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat cells with serial dilutions of drimane compounds Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT 5. Add MTT reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 6. Incubate for 4h (Allow formazan formation) AddMTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO, isopropanol) Incubate3->Solubilize Read 8. Read absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % viability & IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. [7][8]Include wells for vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [7]3. Compound Treatment: Prepare serial dilutions of the drimane compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Ensure the final solvent concentration is non-toxic (typically <0.5%). [8]4. Exposure: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [5][7]6. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. [5]7. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. [7]Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [5]9. Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. [9]The assay uses a specific peptide substrate (e.g., DEVD) linked to a chromophore (pNA) or a fluorophore (AMC). [9][10]Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Detailed Protocol (Colorimetric):

  • Cell Treatment & Lysis: Culture and treat cells with the drimane compound for the desired time. Induce apoptosis in a positive control group (e.g., with staurosporine). Harvest 1-5 x 10⁶ cells. [11]2. Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes. [11]3. Centrifugation: Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C. [11]Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay to ensure equal protein loading for each sample.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the final volume to 50 µL with lysis buffer.

  • Substrate Addition: Prepare the reaction buffer containing DTT. Add 50 µL of this reaction buffer to each well. Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4mM). [11]7. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [11]8. Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. [10][12]9. Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

The structure-activity relationship of drimane sesquiterpenoids is a critical area of investigation for anticancer drug discovery. Based on the synthesis of available literature, a clear trend emerges: the presence of a 9α-hydroxy group is a strong positive modulator of cytotoxicity , likely by providing a key hydrogen-bonding interaction at the target site that enhances the induction of apoptosis. In contrast, the impact of an 11-hydroxy group is more ambiguous and appears to be highly dependent on the overall substitution pattern of the drimane scaffold.

While these insights are valuable, the field would greatly benefit from studies that perform direct, head-to-head comparisons of purified 9α-hydroxy and 11-hydroxy drimane analogues against a standardized panel of cancer cell lines. Such studies, utilizing the robust experimental protocols detailed in this guide, would definitively elucidate the contribution of hydroxyl group position to cytotoxicity and pave the way for the rational design of the next generation of drimane-based therapeutic agents.

References

  • Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH64OJWKU_Kj3SLNVC5_rd1eEILeIZdv_sZi9VCGjeBzjMywg-FOM3V7bMxf2lSA6nLAPeVvIltQc5RzH0Q3wpWGbRRCs82UWb4KfS4-xu6PiI8BNyqdnTcprecWod3GI5aDgE1hso2SVsZpqM-6FpN6jpbmw5Z1ZhlI46_O79bv43x33Xd97B0eS-IRC9ov4hZZbC0aQ==
  • Beckmann, L., Tretbar, U. S., Kitte, R., & Tretbar, M. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. Molecules, 27(8), 2449. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. Retrieved from [Link]

  • Beckmann, L., Tretbar, U. S., Kitte, R., & Tretbar, M. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. Semantic Scholar. Retrieved from [Link]

  • Beckmann, L., Tretbar, U. S., Kitte, R., & Tretbar, M. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. ResearchGate. Retrieved from [Link]

  • Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Montenegro, I., et al. (2014). Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines. Molecules, 19(11), 18993-19004. [Link]

  • Blokhin, A. V., et al. (2022). Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639. Marine Drugs, 20(9), 584. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Nurulita, N. A., et al. (2021). The Khamkhains, Neurotrophic Drimane-Type Sesquiterpenoids Derived from a Polyporaceous Basidiomycete Originating from Thailand. Planta Medica, 87(10/11), 841-850. [Link]

  • MDPI. (2025, September 20). Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297. Retrieved from [Link]

  • Ramirez-Tagle, R., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Molecules, 28(9), 3949. [Link]

  • Blokhin, A. V., et al. (2022). Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639. PMC. [Link]

  • Montenegro, I., et al. (2014). Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Chepkirui, C., et al. (2023). Neurite Outgrowth-Inducing Drimane-Type Sesquiterpenoids Isolated from Cultures of the Polypore Abundisporus violaceus MUCL 56355. Journal of Natural Products, 86(11), 2636-2643. [Link]

  • Scribd. (n.d.). Mtt assay protocol. Retrieved from [Link]

  • Beckmann, L., et al. (2022). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. PMC. [Link]

Sources

Validation

Ethyl Acetate vs. Dichloromethane: A Comparative Guide to Extraction Efficiency

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the realm of chemical extractions, the choice of solvent is a critical decision that profoundly impacts the efficie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the realm of chemical extractions, the choice of solvent is a critical decision that profoundly impacts the efficiency, purity, and safety of the entire process. For decades, dichloromethane (DCM) has been a workhorse solvent, prized for its versatile solvating power.[1] However, growing concerns over its environmental impact and potential health risks have catalyzed a shift towards safer, more sustainable alternatives.[2][3] Among these, ethyl acetate has emerged as a leading contender, offering a compelling balance of performance and a favorable safety profile.[4][5]

This guide provides a comprehensive, data-driven comparison of the extraction efficiency of ethyl acetate versus dichloromethane. We will delve into the fundamental principles governing solvent selection, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.

The Foundation of Choice: Key Solvent Properties

The effectiveness of a liquid-liquid extraction hinges on the physicochemical properties of the chosen solvent.[6] The ideal solvent should exhibit high solubility for the target compound while being immiscible with the initial sample solution.[1][7] Let's examine how ethyl acetate and dichloromethane stack up in these key areas.

Polarity and Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solvent extraction. A solvent's polarity determines its ability to dissolve compounds with similar polar characteristics.

  • Dichloromethane (DCM) is a chlorinated hydrocarbon that is considered a versatile solvent due to its ability to dissolve a wide range of organic compounds.[1][8] It is more polar than some common non-polar solvents like hexane but is still considered relatively non-polar.[8][9]

  • Ethyl Acetate (EtOAc) is a moderately polar aprotic solvent.[4][10] Its polarity allows it to dissolve both polar and nonpolar compounds, making it a suitable solvent for a variety of applications.[4] While both can dissolve a broad spectrum of compounds, the subtle differences in their polarity can lead to significant variations in extraction efficiency for specific analytes.

Physicochemical Properties at a Glance

A direct comparison of their physical and safety properties reveals some of the key reasons for the increasing preference for ethyl acetate.

PropertyEthyl AcetateDichloromethane
Formula C₄H₈O₂[11]CH₂Cl₂
Boiling Point 77.1 °C[12][13]39.8 °C[13]
Density 0.902 g/cm³[11]1.33 g/cm³
Polarity Index 4.4[14]3.1[14]
Solubility in Water 8.3 g/100 mL[12]1.3 g/100 mL
Toxicity Low toxicity, no carcinogenicity concerns.[5]Associated with cancer and damage to the central nervous system.[2]
Environmental Impact Considered a "green solvent" due to its biodegradability and derivation from renewable resources.[11]Endures in the environment.[2]

Head-to-Head: Experimental Evidence of Extraction Efficiency

The true measure of a solvent's utility lies in its performance in real-world applications. Multiple studies have directly compared the extraction efficiency of ethyl acetate and dichloromethane for various compounds.

One study focusing on the quantitative analysis of Bisphenol A (BPA) in commercial beverages found that ethyl acetate consistently outperformed dichloromethane , resulting in 6–10% higher peak areas in chromatographic analysis across all tested solvent volumes.[15] This indicates a more efficient extraction of BPA from the sample matrix.

In another study on the extraction of volatile water-soluble compounds from rose aromatic water, ethyl acetate also demonstrated higher recovery values (57.49% to 95.29%) compared to dichloromethane (32.07% to 98.81% for some compounds, but generally lower than ethyl acetate).[16]

For the extraction of caffeine, while dichloromethane is traditionally used in industrial processes due to its high solubility for caffeine and volatility, studies have shown that ethyl acetate can also be an effective solvent.[17] The choice often comes down to balancing extraction efficiency with safety and environmental considerations.

The "Green" Chemistry Advantage: Why Ethyl Acetate is Gaining Favor

The push towards more sustainable laboratory practices is a significant driver in the adoption of ethyl acetate.[18] Several factors contribute to its "green" reputation:

  • Reduced Toxicity: Ethyl acetate has significantly lower toxicity compared to dichloromethane, which is a suspected carcinogen.[2][5] This reduces risks for laboratory personnel.

  • Environmental Friendliness: Ethyl acetate is biodegradable and can be derived from renewable resources like ethanol.[11] This contrasts with the persistence of chlorinated solvents like dichloromethane in the environment.[2]

  • Regulatory Landscape: Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have been increasingly restricting the use of dichloromethane, prompting laboratories to seek safer alternatives.[3][5]

While there can be some trade-offs, such as potentially longer processing times in certain applications when switching from DCM to ethyl acetate, the long-term benefits of a safer and more sustainable process often outweigh these considerations.[5]

Experimental Protocols: A Practical Guide

To provide a practical framework, here are detailed, step-by-step methodologies for a standard liquid-liquid extraction.

General Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines the fundamental steps for performing a liquid-liquid extraction using either ethyl acetate or dichloromethane.

LLE_Workflow start Start: Aqueous Solution with Target Analyte add_solvent Add Immiscible Organic Solvent (Ethyl Acetate or Dichloromethane) start->add_solvent mix Vigorously Mix in Separatory Funnel (with venting to release pressure) add_solvent->mix separate Allow Layers to Separate mix->separate collect_organic Collect the Organic Layer separate->collect_organic dry Dry the Organic Layer (e.g., with anhydrous sodium sulfate) collect_organic->dry evaporate Evaporate the Solvent dry->evaporate end End: Isolated Target Analyte evaporate->end

Caption: A generalized workflow for a liquid-liquid extraction procedure.

Step-by-Step Methodology:

  • Preparation: Ensure your separatory funnel is clean, dry, and properly supported on a ring stand. Make sure the stopcock is closed.[19]

  • Loading: Pour the aqueous solution containing the target analyte into the separatory funnel.[19]

  • Solvent Addition: Add the chosen organic solvent (ethyl acetate or dichloromethane) to the separatory funnel. The volume will depend on the specific protocol but is often a significant fraction of the aqueous phase volume.[19]

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[20] Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[20]

  • Phase Separation: Place the separatory funnel back on the ring stand and allow the two immiscible layers to fully separate.[19] The denser layer will be at the bottom. Dichloromethane is denser than water, while ethyl acetate is less dense.

  • Collection: Carefully open the stopcock and drain the bottom layer into a clean flask. If the desired compound is in the top layer, drain and discard the bottom layer, then pour the top layer out through the top of the funnel to avoid contamination.[19]

  • Repeat (Optional): For exhaustive extraction, the aqueous layer can be extracted again with fresh portions of the organic solvent.

  • Drying: Combine the organic extracts and add a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any residual water.[21]

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed, typically using a rotary evaporator, to yield the isolated target compound.[19]

Visualizing the Choice: A Decision-Making Framework

The selection between ethyl acetate and dichloromethane is not always straightforward and depends on a multitude of factors. The following diagram illustrates a logical framework for making this decision.

Solvent_Selection start Start: Need to Perform an Extraction compound_properties Analyze Target Compound Properties (Polarity, Stability) start->compound_properties safety_env Consider Safety and Environmental Regulations compound_properties->safety_env dcm_path Is Dichloromethane Historically Used/Effective? safety_env->dcm_path etoh_path Is a 'Greener' Alternative Preferred or Required? dcm_path->etoh_path No dcm_choice Use Dichloromethane (with appropriate safety precautions) dcm_path->dcm_choice Yes etoh_path->dcm_choice No etoh_choice Use Ethyl Acetate etoh_path->etoh_choice Yes optimization Optimize Extraction Conditions (pH, Temperature, Solvent Volume) dcm_choice->optimization etoh_choice->optimization end End: Efficient and Safe Extraction optimization->end

Caption: A decision-making flowchart for selecting an extraction solvent.

Conclusion

The evidence strongly supports the use of ethyl acetate as a highly effective and safer alternative to dichloromethane for a wide range of extraction applications. While dichloromethane remains a potent solvent, the compelling safety, environmental, and, in many cases, efficiency advantages of ethyl acetate make it an increasingly prudent choice for modern research and development.[4][5] By understanding the fundamental properties of these solvents and leveraging the experimental data and protocols outlined in this guide, scientists can optimize their extraction processes to be both efficient and responsible.

References

  • Quantitative Analysis of Bisphenol A in Commercial Beverages. (2026, February 28). MDPI.
  • Alternatives to Dichloromethane for Teaching Laboratories. (2025, May 29).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
  • Dichloromethane Substitute: Sustainable Solvent Options. (2025, November 18). Elchemy.
  • Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. (2024, August 30). TURI.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Comparison of the polarity of organic solvents. (2022, October 13). Unknown Source.
  • Solvent Extraction Techniques.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Ethyl acet
  • Greener Chrom
  • Can anyone help me to know the difference between (Ethyl acetate, 1,4-dioxane, tetrahydrofuan, dichloroethane) as solvents on the reaction progress? (2019, November 27).
  • Which solvent is least polar? a. Dichloromethane b. Diethyl ether c. Ethyl acetate d.
  • Methylene Chloride (DCM) Replacements. (2024, April 30). Green Chemistry Teaching and Learning Community (GCTLC).
  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic W
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Liquid-Liquid Extraction. University of Richmond Blogs.
  • Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. (2025, June 25).
  • Solubility of Organic Compounds. (2023, August 31). Unknown Source.
  • Liquid-liquid Extraction : 4 Steps. (2017, February 17). Instructables.
  • Which is the better solvent for caffeine extraction: dichloromethane or ethyl acetate? Why? (2022, December 23).
  • The Complete Guide to Ethyl Acetate / Ethyl Ethano
  • Solvent Boiling Point Chart. BRANDTECH Scientific.

Sources

Comparative

Reproducibility of Bioassays for Marine-Derived Sesquiterpenoids

Introduction: The Crisis of Confidence in Marine Terpenoids Marine-derived sesquiterpenoids (C15 terpenoids) represent a high-value chemical space for drug discovery, offering potent anti-inflammatory, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crisis of Confidence in Marine Terpenoids

Marine-derived sesquiterpenoids (C15 terpenoids) represent a high-value chemical space for drug discovery, offering potent anti-inflammatory, antimicrobial, and cytotoxic activities. However, they are notoriously difficult to screen reproducibly. Unlike synthetic small molecules, these compounds possess a "triad of instability": high lipophilicity, volatility, and oxidative sensitivity .

Standard high-throughput screening (HTS) protocols, designed for stable synthetic libraries, often fail when applied to marine sesquiterpenoids. This failure manifests as false negatives (due to precipitation or evaporation) or false positives (due to colloidal aggregation or PAINS-like behavior).

This guide objectively compares standard bioassay methodologies against optimized, reproducibility-focused alternatives. It provides the causal logic, experimental data, and validated protocols necessary to restore confidence in your screening data.

Comparative Analysis: Solubilization & Delivery Systems

The most significant source of variability is the delivery of the lipophilic sesquiterpenoid to the biological target.

The Challenge: The "Crash-Out" Phenomenon

Standard protocols utilize DMSO stocks diluted directly into aqueous media. For sesquiterpenoids like Euplotin C or Illudalanes , this often leads to immediate micro-precipitation or the formation of colloidal aggregates that sequester proteins non-specifically.

Comparison: Standard DMSO vs. Supramolecular Carriers
FeatureStandard Method (DMSO) Optimized Method (Cyclodextrin/Nanosponges) Impact on Reproducibility
Solubility Limit Low (< 50 µM typical)High (> 500 µM achievable)High: Prevents compound "crash out" during dilution.
Stability (t1/2) Hours (Hydrolysis/Oxidation)Days (Protected in cavity)Critical: Ensures compound remains intact during incubation.
Bioavailability Variable (Micellar aggregates)Consistent (Monomeric release)High: Linear dose-response curves.
Cytotoxicity Solvent toxicity at >1%Biocompatible (inert carrier)Medium: Reduces solvent-induced artifacts.
Supporting Data: Euplotin C Case Study

Data derived from comparative stability studies of marine sesquiterpenoids (e.g., Euplotin C) in aqueous media.

  • Standard DMSO: In phosphate-buffered saline (PBS), Euplotin C degrades with a half-life of ~4 hours due to hydrolytic instability and aggregation.

  • Cyclodextrin Nanosponges: When complexed with

    
    -cyclodextrin nanosponges, the compound remains chemically unaltered for >48 hours, maintaining 90% loading efficiency and restoring cytotoxic potency against target cells.
    

Expert Insight: Do not rely solely on visual inspection for solubility. Use Dynamic Light Scattering (DLS) to detect colloidal aggregates (100–1000 nm) that are invisible to the naked eye but devastating to assay validity.

Comparative Analysis: Assay Interference Mitigation

Marine sesquiterpenoids are frequent offenders as Pan-Assay Interference Compounds (PAINS). They can act as redox cyclers or membrane disruptors, generating signals unrelated to specific target binding.

Decision Matrix: Interference Identification
MechanismStandard Readout (Risk) Orthogonal/Optimized Approach
Redox Cycling Resazurin/MTT reduction (False High Viability)ATP-based assays (CellTiter-Glo) or LDH release.
Fluorescence Autofluorescence overlaps with GFP/FITCLabel-free detection (Impedance/Holo-tomography) or Red-shifted dyes.
Thiol Reactivity Covalent binding to assay enzymes (False Inhibition)Add detergent (0.01% Triton X-100) to disrupt aggregates; Test with/without DTT.
Visualization: Interference Mitigation Pathway

The following diagram outlines the logical flow for validating a "hit" and ruling out PAINS.

PAINS_Mitigation Start Marine Sesquiterpenoid Hit CheckStruct 1. In Silico PAINS Filter (Check reactive moieties) Start->CheckStruct CheckAgg 2. Aggregation Check (DLS or Detergent Test) CheckStruct->CheckAgg Pass Discard Discard: False Positive CheckStruct->Discard Fail (Known PAIN) CheckRedox 3. Redox/Fluorescence Check (Cell-free control) CheckAgg->CheckRedox No Aggregation CheckAgg->Discard Aggregates Orthogonal 4. Orthogonal Assay (Different readout mechanism) CheckRedox->Orthogonal Signal Specific CheckRedox->Discard Interference Detected Orthogonal->Discard Activity Lost Valid Validated Lead Orthogonal->Valid Activity Confirmed

Figure 1: Logical workflow for distinguishing true biological activity from assay interference (PAINS) in marine natural products.

Detailed Protocol: The "Gold Standard" Reproducible Screen

This protocol integrates the optimized strategies discussed above. It is designed for screening a library of marine sesquiterpenoids against a mammalian cell line.

Phase 1: Compound Preparation (The "No-Crash" Method)

Objective: Solubilize lipophilic sesquiterpenoids without precipitation.

  • Stock Preparation: Dissolve pure compound in anhydrous DMSO to 10 mM.

    • Critical Step: Purge vial with Argon gas before sealing to prevent oxidative degradation of the terpene skeleton. Store at -20°C.

  • Intermediate Dilution (Carrier Step):

    • Do NOT dilute directly into media.

    • Prepare a 5x intermediate solution in serum-free media containing 0.5% w/v BSA (Bovine Serum Albumin) or

      
      -Cyclodextrin (5 mM) .
      
    • Incubate at 37°C for 30 minutes with gentle shaking to allow carrier-compound complexation.

  • Quality Control: Measure the intermediate solution using DLS. If Mean Count Rate > 500 kcps (indicating large aggregates), increase carrier concentration.

Phase 2: Assay Setup (Volatility Control)

Objective: Prevent cross-contamination via evaporation (the "edge effect").

  • Plate Layout: Use a randomized block design. Fill perimeter wells with sterile PBS (no cells) to act as a humidity/vapor barrier.

  • Sealing:

    • Standard: Plastic lid (Insufficient for volatile terpenes).

    • Optimized: Use a gas-permeable adhesive plate seal (e.g., breathable rayon). This allows

      
       exchange but restricts volatile organic compound (VOC) cross-talk between wells.
      
  • Incubation: Incubate cells for 24–48 hours. Avoid stacking plates, which creates temperature gradients.

Phase 3: Data Acquisition (Orthogonal Validation)

Objective: Confirm activity is biological, not chemical interference.

  • Primary Readout: Perform CellTiter-Glo (ATP quantification). This is a lytic assay less susceptible to optical interference than colorimetric MTT/MTS.

  • Secondary Readout (Multiplexing): Before lysis, remove 50 µL of supernatant to measure LDH release (membrane integrity).

    • Logic: A true cytotoxic hit should show decreased ATP AND increased LDH . If ATP is low but LDH is normal, suspect metabolic interference (e.g., mitochondrial uncoupling) rather than cell death.

Visualization: Experimental Workflow

Protocol_Workflow cluster_prep Phase 1: Prep cluster_assay Phase 2: Assay cluster_read Phase 3: Readout Stock DMSO Stock (Argon Purged) Complex BSA/Cyclodextrin Complexation Stock->Complex Dilute Plate Plate Setup (Vapor Barrier) Complex->Plate Add to Cells Seal Breathable Seal (Anti-Volatility) Plate->Seal Split Split Sample Seal->Split 48h Incubation ATP ATP Assay (Viability) Split->ATP LDH LDH Assay (Membrane) Split->LDH

Figure 2: Optimized experimental workflow ensuring solubility, stability, and assay validity.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link

  • Zingone, G., et al. (2022). Complexing the Marine Sesquiterpene Euplotin C by Means of Cyclodextrin-Based Nanosponges: A Preliminary Investigation. Marine Drugs.[2][3][4][5] Link

  • Dahlin, J. L., & Walters, M. A. (2014).[1] The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Link

  • Bisson, J., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry. Link

  • Sabotič, J., et al. (2024).[6] A guide to the use of bioassays in exploration of natural resources. Biotechnology Advances. Link

Sources

Validation

QC parameters for 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene purity

Publish Comparison Guide: QC Parameters for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Purity Executive Summary & Compound Profile 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a bioactive drimane sesquiterpenoid i...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: QC Parameters for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Purity

Executive Summary & Compound Profile

2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a bioactive drimane sesquiterpenoid isolated from the marine-derived fungus Aspergillus insuetus.[1][2] Characterized by a bicyclic drimane skeleton with a conjugated enone system (6-oxo-7-ene) and three hydroxyl groups, this compound serves as a critical reference standard in natural product discovery, particularly for antifungal and cytotoxic assays.[2]

This guide objectively compares analytical methodologies for establishing the purity and identity of this compound. Unlike generic terpenes, the specific stereochemistry (2α, 9α) and the chromophore (enone) dictate unique QC requirements.

Compound Specifications:

  • Formula: C₁₅H₂₄O₄[2]

  • MW: 268.35 g/mol [2]

  • Appearance: White to off-white amorphous powder[2]

  • Solubility: Soluble in Methanol, DMSO; sparingly soluble in water.

  • Critical Structural Feature:

    
    -unsaturated ketone (enone) at C6-C7.[2]
    

Analytical Method Comparison: Selecting the Right QC Workflow

For high-value reference standards, relying on a single method is insufficient.[2] Below is a technical comparison of the three primary "Alternatives" for purity assessment: HPLC-DAD (Routine), qNMR (Absolute), and LC-MS (Identification).

FeatureMethod A: HPLC-DAD Method B: qNMR (1H) Method C: LC-MS/MS
Primary Utility Routine Purity (% Area) Absolute Assay (% w/w) Impurity ID & Trace Analysis
Principle Separation based on hydrophobicity; UV detection of enone.[2]Molar ratio to internal standard (IS); counts hydrogen nuclei.Mass-to-charge ratio; fragmentation patterns.[2][3]
Specificity Moderate (Co-elution risk).High (Structural fingerprint).High (Mass resolution).[4][5][6][7][8]
Limit of Detection ~0.1 µg/mL~1 mg (sample requirement).< 1 ng/mL
Throughput High (Automated).Low (Manual processing).Medium.
Cost Low.High (Instrument time/Expertise).[4][9]High.
Verdict Best for Batch Release. Best for Primary Standard Certification. Best for Fermentation Broth Screening.
Expert Insight:

"While HPLC-DAD is the industry standard for reporting 'purity' (e.g., >97.5%), it often overestimates the actual content because it cannot detect non-chromophoric impurities (salts, residual solvents, saturated lipids). For a 'Gold Standard' reference material, qNMR is non-negotiable as it provides the true mass balance purity."

Detailed Experimental Protocols

Protocol A: HPLC-DAD Purity Assessment

Objective: Determine chromatographic purity via the 6-oxo-7-ene chromophore.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[2]

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 10% B (0 min)

    
     90% B (20 min) 
    
    
    
    100% B (25 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 242 nm (Max absorption for the enone system). Reference: 360 nm.[2]

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH. Filter (0.22 µm PTFE).

  • Acceptance Criteria: Main peak area > 97.5%. No single impurity > 1.0%.[2]

Protocol B: qNMR Absolute Quantification

Objective: Establish precise weight-percentage purity (Assay).

  • Solvent: DMSO-d₆ (Preferred for solubility and separating hydroxyl signals).[2]

  • Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.

  • Parameters:

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): 30 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 16-64.[2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[3][4]

QC Parameters & Specifications Table

Test ParameterSpecificationMethodRationale
Appearance White to off-white powderVisualOxidation often turns drimanes yellow/brown.[2]
Identification A Matches Reference Spectrum1H-NMRConfirms drimane skeleton & stereochemistry.[2]
Identification B m/z 269.17 [M+H]⁺LC-MSConfirms Molecular Weight (268.35).[2]
HPLC Purity

97.5%
HPLC-UV (242 nm)Industry standard for reagent grade.[2]
Assay (Content)

95.0% w/w
qNMRAccounts for solvents/salts invisible to UV.
Residual Solvents MeOH < 3000 ppmGC-HSCommon isolation solvent.[2]
Water Content < 2.0%Karl FischerDrimane triols can be hygroscopic.

Visualizations

Diagram 1: QC Decision Workflow

Caption: Logical flow for releasing a batch of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene.

QC_Workflow Start Crude Extract (Aspergillus insuetus) Isolation Isolation & Purification (Column Chromatography) Start->Isolation Initial_Check Initial Check: HPLC-UV (>95%?) Isolation->Initial_Check Repurify Re-Purify (Prep-HPLC) Initial_Check->Repurify No Full_QC Full QC Panel: 1. qNMR (Assay) 2. LC-MS (ID) 3. Residual Solvents Initial_Check->Full_QC Yes Repurify->Initial_Check Decision Pass All Specs? Full_QC->Decision Release Release Lot (COA Generation) Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Diagram 2: Structural Verification Logic (NMR)

Caption: Key NMR signals used to confirm the 2α,9α,11-trihydroxy-6-oxodrim-7-ene structure.

NMR_Logic Structure Target Structure: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Signal_A H-7 Olefinic Proton (δ 6.5-7.0 ppm, d) Confirms: 6-oxo-7-ene Structure->Signal_A Signal_B H-11 Hydroxymethyl (δ 3.5-4.0 ppm, m) Confirms: C11-OH Structure->Signal_B Signal_C H-2 Methine (δ 3.8-4.2 ppm) Coupling J values confirm 2α-orientation Structure->Signal_C Signal_D Methyl Singlets (3x CH3) Confirms: Drimane Core Structure->Signal_D

References

  • BuyersGuideChem. (2024). Supplier and CAS Database: 1175543-03-9.[2] Retrieved from [Link]

  • Jansen, B. J., & de Groot, A. (2004). Occurrence, biological activity and synthesis of drimane sesquiterpenoids. Natural Product Reports, 21(4), 449-477.[2] (Contextual grounding for Drimane QC).

  • Hu, Z., et al. (2023).[5] Cyclohexenone Derivative and Drimane Sesquiterpenes from the Seagrass-Derived Fungus Aspergillus insuetus.[2][5] Chemistry & Biodiversity.[5] (Source identification).

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation in Natural Product Drug Discovery. Journal of Natural Products. (Methodology grounding for qNMR).

Sources

Safety & Regulatory Compliance

Safety

2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene proper disposal procedures

As a Senior Application Scientist, I recognize that handling biologically active fungal metabolites requires a precise balance between experimental efficacy and rigorous laboratory safety. 2α,9α,11-Trihydroxy-6-oxodrim-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling biologically active fungal metabolites requires a precise balance between experimental efficacy and rigorous laboratory safety. 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a drimane sesquiterpene originally isolated from marine-derived fungi such as Aspergillus insuetus and Aspergillus ustus[1][2]. Due to its mild cytotoxicity and antifungal properties, it is frequently utilized in drug development and in vitro assays[1][2].

This guide provides an authoritative, self-validating operational workflow and comprehensive disposal plan to ensure strict environmental compliance and personnel safety.

Physicochemical & Toxicological Profile

Before handling the compound, personnel must be familiar with its physical properties to anticipate solubility challenges and chemical incompatibilities.

PropertyValue
Compound Name 2α,9α,11-Trihydroxy-6-oxodrim-7-ene
CAS Number 1175543-03-9
Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Boiling Point 436.8 ± 45.0 °C (Predicted)[3]
Solubility Soluble in Methanol, DMSO, Ethyl Acetate[3][4]
Storage (Solid Powder) -20°C (Stable for up to 3 years)[5]
Storage (In Solvent) -80°C (Stable for up to 1 year)[5]
Biological Source Marine-derived Aspergillus insuetus / Aspergillus ustus[1][2]

Operational Workflow: Preparation of In Vivo Formulation

When preparing this compound for biological assays, maintaining solubility is the primary challenge due to the highly hydrophobic nature of the drimane skeleton. The following self-validating protocol ensures complete dissolution while preventing premature precipitation[5].

Step-by-Step Methodology:

  • Primary Solubilization : Dissolve the lyophilized powder in 100% DMSO to create a concentrated stock solution.

    • Causality: DMSO disrupts the crystalline lattice of the sesquiterpene, providing a stable monomeric dispersion.

  • Co-solvent Addition : Add 400 μL of PEG300 to 100 μL of the DMSO stock. Mix thoroughly until visually clear[5].

    • Causality: PEG300 acts as a polymeric co-solvent, lowering the dielectric constant of the eventual aqueous mixture and preventing the compound from crashing out of solution.

  • Surfactant Integration : Add 50 μL of Tween 80 and vortex until fully clarified[5].

    • Causality: Tween 80 forms micelles that encapsulate the hydrophobic compound, stabilizing it for aqueous delivery.

  • Aqueous Dilution : Slowly add 450 μL of Saline, PBS, or ddH₂O dropwise while mixing[5].

    • Causality: Gradual addition prevents localized supersaturation.

    • Self-Validation Check: If the solution turns cloudy during this step, it indicates insufficient micellar encapsulation at Step 3. Do not proceed; add an additional 10 μL of Tween 80 and vortex until clarity is restored before continuing aqueous dilution.

G Powder 2α,9α,11-Trihydroxy-6-oxodrim-7-ene (Solid Powder) Stock Stock Solution (in 100% DMSO) Powder->Stock Dissolve in DMSO WasteSolid Solid Waste (Vials, Tips, PPE) Powder->WasteSolid Empty Vials/Spills PEG Add PEG300 (Co-solvent) Stock->PEG Mix thoroughly WasteLiquid Liquid Waste (Organic/Aqueous) Stock->WasteLiquid Excess Stock Tween Add Tween 80 (Surfactant) PEG->Tween Mix until clear Saline Add Saline/PBS (Aqueous Phase) Tween->Saline Dilute dropwise Formulation Final In Vivo Formulation Saline->Formulation Ready for use Formulation->WasteLiquid Unused Formulation Disposal EPA/RCRA Compliant Hazardous Waste Disposal WasteSolid->Disposal Solid Waste Stream WasteLiquid->Disposal Liquid Waste Stream

Workflow for formulation preparation and corresponding hazardous waste generation streams.

Proper Disposal Procedures

Because 2α,9α,11-Trihydroxy-6-oxodrim-7-ene exhibits cytotoxic properties[2], it must be managed as hazardous chemical waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[6][7]. It is strictly prohibited from drain disposal due to the EPA CFR Dilution Prohibition [8].

Liquid Waste Management (Organic & Aqueous)
  • Segregation : Do not mix the DMSO/Methanol stock solutions with strong oxidizing agents, as this can cause adverse reactions[9]. Collect all liquid waste (including unused PEG300/Tween 80/PBS formulations) in a chemically compatible, leak-proof high-density polyethylene (HDPE) or glass container[10][11].

  • Labeling : Attach a hazardous waste tag immediately upon adding the first drop of waste[9]. The label must explicitly state "Hazardous Waste" and list the constituents (e.g., "DMSO, Methanol, 2α,9α,11-Trihydroxy-6-oxodrim-7-ene, 100%") without using abbreviations or chemical formulas[9][10].

  • Storage : Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation[10][11]. The container must remain closed at all times except when actively adding waste. Crucial Rule: Do not leave funnels in the hazardous waste container, as this violates EPA emission standards[10].

Solid Waste & Consumables
  • Contaminated Consumables : Pipette tips, microcentrifuge tubes, and disposable PPE (gloves, bench pads) that have come into contact with the compound must be treated as chemically contaminated solid waste[12].

  • Packaging : Place solid waste in a heavy-duty, clear plastic bag lining a dedicated 5-gallon pail or a puncture-resistant container[11].

  • Original Vials : Empty source vials should not be rinsed (rinsate generates unnecessary liquid waste). Instead, deface the manufacturer's label (e.g., mark an "XXX" through it) and dispose of the vial directly as solid hazardous waste[11].

Spill Response & Decontamination
  • Powder Spills : In the event of a powder spill, do not sweep dry, as this risks aerosolization and inhalation exposure. Cover the spill with absorbent pads moistened with methanol or DMSO to dissolve and capture the compound[7].

  • Liquid Spills : For liquid spills, use inert absorbent materials (e.g., vermiculite or commercial spill pads).

  • Disposal : Place all used spill cleanup materials into a sealed hazardous waste container and label appropriately as hazardous spill debris[7].

References

  • MDPI. "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102". Available at: [Link]

  • BuyersGuideChem. "Supplier CAS No 1175543-03-9". Available at:[Link]

  • Tel Aviv University. "Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp." Available at: [Link]

  • BioCrick. "Prionitin | CAS:117469-56-4". Available at:[Link]

  • NIH. "NIH Waste Disposal Guide 2022 - Chemical Waste". Available at: [Link]

  • Columbia University EH&S. "Hazardous Chemical Waste Management Guidelines". Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at: [Link]

  • NIH. "The NIH Drain Discharge Guide". Available at:[Link]

  • NIH. "NIH Waste Disposal Guide 2022: Matrix". Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide". Available at: [Link]

  • Temple University. "Hazardous Chemical Waste Defined". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene

Operational Safety and Handling Guide: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene As a marine-derived natural product isolated from the fungus 1[1], 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is a drimane sesquiterpene derivative of s...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene

As a marine-derived natural product isolated from the fungus 1[1], 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is a drimane sesquiterpene derivative of significant interest in drug development and biological research. Because its full toxicological profile is not yet exhaustively characterized, laboratory personnel must handle this compound using rigorous, self-validating safety protocols.

This guide provides the authoritative, step-by-step operational framework for the safe handling, formulation, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Physicochemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the physical and chemical properties of the target molecule. The compound is typically supplied as a lyophilized powder and requires reconstitution in organic solvents like Methanol or Dimethyl Sulfoxide (DMSO) before use.

Quantitative Data Summary

Property Value
Chemical Name 2α,9α,11-Trihydroxy-6-oxodrim-7-ene
CAS Number 1175543-03-9[2]
Molecular Formula C₁₅H₂₄O₄[2]
Molecular Weight 268.35 g/mol [3]
Predicted Boiling Point 436.8 ± 45.0°C[2]
Solubility Methanol, DMSO[1]
Storage (Powder) -20°C (Stable for up to 3 years)[1]

| Storage (In Solvent) | -80°C (Stable for up to 1 year)[1] |

Hazard Rationale: The primary risks associated with this compound are twofold:

  • Aerosolization Risk: As a fine powder, the compound poses an inhalation hazard during weighing and transfer.

  • Carrier Solvent Risk: Because it is highly soluble in DMSO, any dermal exposure to the reconstituted stock solution is extremely dangerous. DMSO is a highly polar aprotic solvent that aggressively penetrates the stratum corneum, acting as a "Trojan horse" that can carry dissolved biologically active molecules directly into the bloodstream.

Personal Protective Equipment (PPE) Strategy

Based on the hazard rationale, standard laboratory PPE is insufficient. The following "Armor" protocol must be strictly adhered to:

  • Dermal Protection (Gloves): Double-gloving is mandatory. Use an inner standard nitrile glove and an outer extended-cuff nitrile or butyl rubber glove. Causality: Standard thin nitrile offers only brief splash protection against DMSO. If a spill occurs, the outer glove can be immediately doffed, leaving the inner barrier intact while you evacuate or clean the spill.

  • Respiratory Protection: All powder handling must occur inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. If engineering controls fail or are unavailable, an N95 or P100 particulate respirator is required.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses). Causality: Safety glasses do not seal against the face, leaving the eyes vulnerable to solvent splashes or aerosolized powder drifting upward.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat. For high-volume solvent work, disposable Tyvek sleeves are recommended.

PPELogic Hazard Hazard Source: 2α,9α,11-Trihydroxy-6-oxodrim-7-ene Powder Powder Form (Inhalation/Aerosol Risk) Hazard->Powder Solvent DMSO Solution (Dermal Carrier Risk) Hazard->Solvent Resp Respiratory Protection N95/P100 or Fume Hood Powder->Resp Mitigates Gloves Dermal Protection Double Nitrile Gloves Solvent->Gloves Mitigates

Caption: Logical mapping of physical states to required PPE for 2α,9α,11-Trihydroxy-6-oxodrim-7-ene.

Operational Plan: Step-by-Step Methodologies

Methodology A: Safe Weighing and Master Stock Preparation
  • Preparation: Ensure the analytical balance is calibrated and situated inside a functional fume hood or BSC.

  • Tool Selection: Use an anti-static micro-spatula. Causality: Anti-static tools prevent the fine lyophilized powder from repelling off the spatula and aerosolizing into the workspace.

  • Solubilization: Rather than transferring the weighed powder to a new vessel, tare your final storage vial, weigh the powder directly into it, and add the calculated volume of DMSO directly to the vial. Causality: This minimizes transfer loss and reduces the risk of environmental contamination.

  • Self-Validation Check: Hold the sealed vial against both a light and dark background. The solution must be completely transparent with no floating particulates before storage at -80°C.

Methodology B: In Vivo Formulation Preparation (1 mL Scale)

When preparing the compound for animal models, direct dilution of the DMSO stock into aqueous saline will cause immediate precipitation. The following sequential protocol, adapted from standard 1 guidelines[1], utilizes co-solvents and surfactants to maintain solubility.

  • Primary Solubilization: Transfer 100 μL of the DMSO stock solution into a sterile 1.5 mL microcentrifuge tube. Add 400 μL of PEG300 and vortex for 15 seconds.

    • Causality: PEG300 acts as a primary co-solvent, stabilizing the hydrophobic drimane sesquiterpene core before it is exposed to an aqueous environment.

    • Self-Validation: The solution must be completely clear. If cloudy, do not proceed.

  • Surfactant Addition: Add 50 μL of Tween 80 to the mixture. Vortex vigorously for 30 seconds.

    • Causality: Tween 80 reduces interfacial tension. Because it is highly viscous, vigorous vortexing is required to ensure homogeneous distribution.

    • Self-Validation: Inspect for uniform viscosity and complete clarification.

  • Aqueous Dilution: Slowly add 450 μL of Saline (or PBS/ddH₂O) dropwise while gently vortexing.

    • Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger micro-precipitation of the active compound.

    • Self-Validation: The final 1 mL solution must be homogeneous and transparent, indicating a successful micellar dispersion ready for in vivo application.

FormulationWorkflow Step1 Step 1: Primary Solubilization 100 μL DMSO Stock + 400 μL PEG300 Check1 Validation: Solution is Clear? Step1->Check1 Check1->Step1 No (Vortex) Step2 Step 2: Surfactant Addition Add 50 μL Tween 80 Check1->Step2 Yes Check2 Validation: Fully Clarified? Step2->Check2 Check2->Step2 No (Vortex) Step3 Step 3: Aqueous Dilution Add 450 μL Saline/PBS/ddH2O Check2->Step3 Yes End Final In Vivo Formulation (1 mL Total Volume) Step3->End Final Mix

Caption: Step-by-step in vivo formulation workflow and self-validation checkpoints.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

Powder Spill Response:

  • Do not sweep. Sweeping will aerosolize the fine particles.

  • Carefully cover the powder with damp absorbent lab wipes to suppress dust generation.

  • Wipe inward from the edges of the spill to the center.

  • Place all contaminated wipes into a designated, sealable hazardous waste bag.

Solvent (DMSO-Stock) Spill Response:

  • If a large volume is spilled outside the hood, evacuate the immediate area to prevent inhalation of DMSO vapors.

  • Don heavy-duty butyl rubber gloves (nitrile will degrade rapidly).

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Because DMSO is water-miscible, wash the spill area thoroughly with water and laboratory detergent after the solid absorbent has been collected.

Disposal Protocol:

  • Solid Waste: All contaminated consumables (tips, tubes, gloves) must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Sesquiterpene Derivatives" and slated for high-temperature incineration.

  • Liquid Waste: Collect all solvent waste in a compatible High-Density Polyethylene (HDPE) carboy. Label clearly as "Hazardous Chemical Waste - Contains DMSO and Biologically Active Metabolites." Never mix this waste stream with strong oxidizers or acids, as DMSO can react violently.

References

  • Title: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene Product Information & Formulation Protocol Source: TargetMol URL
  • Title: Supplier CAS No 1175543-03-9 (2α,9α,11-Trihydroxy-6-oxodrim-7-ene)
  • Title: 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one (CID 23815285)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene
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